2,2-Bis(4-oxocyclohexyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(4-oxocyclohexyl)propan-2-yl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWVCXABNZBPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225151 | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-16-8 | |
| Record name | 4,4′-(1-Methylethylidene)bis[cyclohexanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7418-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1-methylethylidene)biscyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis(4-oxocyclohexyl)propane: Properties, Synthesis, and Potential Applications
Introduction
2,2-Bis(4-oxocyclohexyl)propane, a saturated cyclic diketone, is a molecule of significant interest in both polymer chemistry and as a potential building block in synthetic organic chemistry. Structurally characterized by a central propane unit linking two 4-oxocyclohexyl rings, this compound offers a unique combination of a rigid core with reactive carbonyl functionalities.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, and an exploration of its current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While its primary application to date has been in materials science, the inherent reactivity of its diketone structure presents intriguing possibilities for the synthesis of novel chemical entities with potential biological activity.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | 4,4'-(Propane-2,2-diyl)dicyclohexanone | [2] |
| Synonyms | 4,4'-Isopropylidenebis(cyclohexanone) | |
| CAS Number | 7418-16-8 | [1][3] |
| Molecular Formula | C₁₅H₂₄O₂ | [1][3] |
| Molecular Weight | 236.36 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 163-167 °C | |
| Boiling Point | 358.3 °C at 760 mmHg | |
| Solubility | Soluble in chloroform |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound is a two-step process that begins with the well-known precursor, Bisphenol A (BPA).[1] This synthetic strategy is predicated on the initial saturation of the aromatic rings of BPA, followed by the oxidation of the resulting secondary alcohols to the desired diketone.
Step 1: Hydrogenation of 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)
The initial step involves the catalytic hydrogenation of Bisphenol A to produce 2,2-bis(4-hydroxycyclohexyl)propane. This reaction effectively converts the phenolic moieties into cyclohexanol rings.
Caption: Step 1: Catalytic Hydrogenation of Bisphenol A.
Experimental Protocol (General Procedure):
A detailed experimental protocol for this hydrogenation is often proprietary and found in patent literature. However, a general procedure can be outlined as follows:
-
Reactor Setup: A high-pressure autoclave reactor is charged with 2,2-Bis(4-hydroxyphenyl)propane (BPA), a suitable solvent such as 2-butanol, and a hydrogenation catalyst.[1] Palladium on carbon (Pd/C) or ruthenium-based catalysts are commonly employed.[1][4]
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas. The reaction mixture is heated to a temperature typically ranging from 140°C to 170°C under a hydrogen pressure of 2 to 8.6 kg/cm ².[1]
-
Monitoring and Work-up: The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 2,2-bis(4-hydroxycyclohexyl)propane. This intermediate can be purified by recrystallization if necessary.
Step 2: Oxidation of 2,2-Bis(4-hydroxycyclohexyl)propane
The second and final step is the oxidation of the secondary alcohol groups of 2,2-bis(4-hydroxycyclohexyl)propane to the corresponding ketones, yielding the target compound.
Caption: Step 2: Oxidation to the Diketone.
Experimental Protocol (General Procedure):
Various oxidizing agents can be employed for this transformation. A common method involves the use of hypohalous acids or halogens under controlled conditions.[1]
-
Reaction Setup: 2,2-Bis(4-hydroxycyclohexyl)propane is dissolved in a suitable solvent.
-
Addition of Oxidant: An oxidizing agent, such as a solution of sodium hypochlorite (bleach) or another hypohalous acid source, is added to the solution while carefully controlling the temperature and pH to minimize side reactions.[1]
-
Reaction Monitoring: The progress of the oxidation is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. This may involve quenching the excess oxidant, followed by extraction and washing. The crude this compound is then purified.
Purification
Purification of the final product is crucial to obtain a high-purity material suitable for research and further applications. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization (General Procedure): [5]
-
Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or an acetone/water mixture).
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone rings.
-
Expected Absorption: A strong, sharp peak is anticipated in the region of 1715-1725 cm⁻¹, which is characteristic of a saturated cyclic ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure.
-
¹³C NMR: A key signal in the downfield region, typically around 208-212 ppm, is indicative of the carbonyl carbon.
-
¹H NMR: The spectrum will show signals for the methylene protons (-CH₂-) of the cyclohexyl rings. Protons alpha to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the other methylene protons in the ring.[1] The methyl protons of the isopropylidene bridge will appear as a singlet in the upfield region.
Chemical Reactivity and Potential for Drug Discovery
The chemical reactivity of this compound is dominated by its two ketone functionalities. These groups can undergo a variety of chemical transformations, making it a potentially versatile building block for the synthesis of more complex molecules.
Reduction
The ketone groups can be readily reduced to the corresponding secondary alcohols, 2,2-bis(4-hydroxycyclohexyl)propane, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Catalytic hydrogenation is also an effective method for this transformation.[1]
Condensation Reactions and Heterocycle Synthesis
Diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. While the direct application of this compound in drug development is not extensively documented, its structure lends itself to the synthesis of novel bis-heterocyclic systems. For instance, condensation reactions with hydrazines could potentially yield bis-pyrazole derivatives, and reactions with hydroxylamine could lead to bis-isoxazoles. Such heterocyclic moieties are prevalent in many approved drugs.
Spirocycle Formation
The cyclohexanone rings also present opportunities for the synthesis of spirocyclic compounds.[6] Spirocycles are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel intellectual property and improved pharmacological properties. Reactions that could potentially be explored with this compound include intramolecular aldol-type reactions under specific conditions or multi-component reactions designed to build spirocyclic frameworks.
Relevance to Drug Development Professionals: A Forward Look
While this compound is not currently a prominent molecule in drug discovery pipelines, its structural features and chemical reactivity suggest several avenues for future exploration by medicinal chemists:
-
Novel Scaffolds: The rigid bis-cyclohexanone core can serve as a scaffold for the synthesis of novel, three-dimensional molecules. The gem-dimethyl group provides a fixed orientation for the two cyclohexyl rings, which could be exploited in the design of compounds targeting specific protein-protein interactions or enzyme active sites.
-
Derivatization for Biological Screening: The two ketone groups offer handles for the introduction of a wide variety of functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations. This would allow for the creation of a library of derivatives for high-throughput screening against various biological targets.
-
Bioisosteric Replacement: In the context of known bioactive molecules containing cyclohexanone or related cyclic ketone motifs, this compound could be considered as a starting material for the synthesis of novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.
The toxicological profile of bisphenol A and its analogs is an area of active research, with many studies focusing on their endocrine-disrupting properties.[7][8][9] Any drug discovery program utilizing derivatives of this compound would need to carefully consider the potential for such off-target effects.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily accessible and chemically versatile diketone. While its current applications are primarily in polymer science, its potential as a building block for the synthesis of complex and potentially bioactive molecules remains largely untapped. This guide has provided a comprehensive overview of its properties and synthesis, and has highlighted potential avenues for its application in the field of drug discovery. For researchers and scientists, this compound represents an opportunity to explore novel chemical space and develop new molecular entities with unique structural and functional attributes.
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Toxicological Evaluation of Bisphenol A and Its Analogues - Europub. (URL: [Link])
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Toxicological Evaluation of Bisphenol A and Its Analogues - PMC - PubMed Central. (URL: [Link])
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Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Publishing. (URL: [Link])
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Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PubMed Central. (URL: [Link])
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Supplementary Information Efficient Synthesis of gem-Dihydroperoxides with Molecular Oxygen and Anthraquinone under Visible Ligh. (URL: [Link])
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Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (URL: [Link])
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Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity - ResearchGate. (URL: [Link])
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Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC - NIH. (URL: [Link])
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1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones - Semantic Scholar. (URL: [Link])
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A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - NIH. (URL: [Link])
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An In-depth Technical Guide to the Molecular Structure and Isomers of 2,2-Bis(4-oxocyclohexyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,2-bis(4-oxocyclohexyl)propane, a key alicyclic diketone with significant applications in polymer chemistry and as a versatile intermediate in pharmaceutical synthesis. The document delves into the molecule's structural features, with a particular focus on the stereoisomerism arising from the two substituted cyclohexyl rings. It outlines the primary synthetic route from Bisphenol A (BPA), including the critical steps of hydrogenation and subsequent oxidation. A detailed exploration of the separation and characterization of the resulting cis, trans, and cis-trans isomers is presented, supported by established analytical techniques. Furthermore, this guide discusses the conformational analysis of the cyclohexane rings and the influence of stereochemistry on the molecule's physical and chemical properties. Finally, the role of this compound as a building block in the development of advanced polymers and its potential applications in medicinal chemistry are highlighted, providing a holistic view for researchers and professionals in the field.
Introduction: Unveiling a Versatile Alicyclic Diketone
This compound, also known by its IUPAC name 4,4'-(propane-2,2-diyl)dicyclohexanone, is an organic compound with the chemical formula C₁₅H₂₄O₂.[1] Its molecular structure is characterized by a central isopropylidene bridge connecting two 4-oxocyclohexyl rings.[1] This arrangement classifies it as a diketone, with the carbonyl functional groups situated on saturated cyclohexane rings, imparting distinct reactivity and stereochemical properties.[1]
The significance of this molecule stems from its role as a monomer in the synthesis of high-performance polymers, where its rigid and non-planar structure contributes to desirable material properties such as thermal stability and mechanical strength.[1] Beyond materials science, the cyclohexanone moiety is a prevalent scaffold in medicinal chemistry, rendering this compound a valuable intermediate for the synthesis of pharmaceutical compounds.
This guide aims to provide a detailed technical overview of the molecular structure, stereoisomerism, synthesis, and characterization of this compound, with a focus on providing actionable insights for laboratory and research applications.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| CAS Number | 7418-16-8 |
| Appearance | White to light yellow powder or crystal |
| IUPAC Name | 4,4'-(propane-2,2-diyl)dicyclohexanone |
| Synonyms | 4,4'-Isopropylidenebis(cyclohexanone) |
The cyclohexane rings in this compound typically adopt a chair conformation to minimize steric strain, a fundamental concept in the conformational analysis of cyclic systems.[1] The orientation of the substituents on these rings gives rise to the stereoisomers discussed in the following section.
Stereoisomerism: The Significance of Cis and Trans Configurations
The presence of two stereogenic centers at the C1 and C1' positions of the cyclohexyl rings, where the isopropylidene group is attached, leads to the existence of three stereoisomers: cis, trans, and meso (cis-trans). The spatial arrangement of the two cyclohexyl rings relative to each other defines these isomers.
-
trans isomer: The two C-C bonds connecting the isopropylidene group to the cyclohexyl rings are on opposite sides of the mean plane of the rings.
-
cis isomer: The two C-C bonds are on the same side of the mean plane.
-
cis-trans (meso) isomer: One bond is axial and the other is equatorial, or vice-versa, in a hypothetical planar representation.
The ratio of these isomers is influenced by the stereochemistry of the precursor, 2,2-bis(4-hydroxycyclohexyl)propane (also known as hydrogenated bisphenol A or HBPA), which is commercially available as a mixture of isomers. The different spatial arrangements of the bulky substituted cyclohexyl groups in the cis and trans isomers result in distinct physical and chemical properties, including melting points, solubility, and reactivity. This has significant implications for their end applications, particularly in polymer science, where the stereochemistry of the monomer can affect the properties of the resulting polymer.
Synthesis and Isomer Separation: A Step-by-Step Approach
The most common and industrially relevant synthesis of this compound is a two-step process starting from Bisphenol A (BPA).
Step 1: Hydrogenation of Bisphenol A to 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA)
The initial step involves the catalytic hydrogenation of the aromatic rings of BPA to yield 2,2-bis(4-hydroxycyclohexyl)propane (HBPA). This reaction is typically carried out using a heterogeneous catalyst, such as rhodium or ruthenium on a support, under hydrogen pressure. The choice of catalyst can influence the stereoselectivity of the reaction, affecting the resulting ratio of cis and trans isomers of HBPA.[1]
Experimental Protocol: Catalytic Hydrogenation of Bisphenol A
-
Reactor Setup: A high-pressure autoclave reactor is charged with Bisphenol A and a suitable solvent (e.g., isopropanol).
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/Al₂O₃) is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is heated and stirred for a specified duration until the uptake of hydrogen ceases.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 2,2-bis(4-hydroxycyclohexyl)propane as a mixture of isomers.
Step 2: Oxidation of HBPA to this compound
The second step is the oxidation of the secondary alcohol groups of HBPA to the corresponding ketones. Various oxidizing agents can be employed for this transformation. A highly effective and operationally simple method involves the use of o-iodoxybenzoic acid (IBX). IBX is known to be a mild and selective oxidant for primary and secondary alcohols and offers advantages over other methods like Swern or Dess-Martin periodinane oxidations, particularly in terms of ease of work-up and avoidance of harsh reaction conditions.
Causality in Oxidant Choice: The selection of IBX as the oxidant is driven by its high efficiency in oxidizing β-hydroxyketone precursors to β-diketones with minimal side reactions. Unlike chromium-based oxidants, IBX is non-toxic. Compared to Swern and DMP oxidations, the work-up for an IBX oxidation is simpler, often involving just filtration to remove the insoluble byproduct, 2-iodobenzoic acid.
Experimental Protocol: IBX Oxidation of HBPA
-
Reaction Setup: To a solution of the 2,2-bis(4-hydroxycyclohexyl)propane isomer mixture in a suitable solvent (e.g., ethyl acetate) is added an excess of o-iodoxybenzoic acid (IBX).
-
Reaction Conditions: The reaction mixture is heated to reflux with stirring and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid byproduct (2-iodobenzoic acid) is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Separation of Stereoisomers
The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. However, techniques such as fractional crystallization or preparative chromatography can be employed. The choice of solvent system for crystallization is crucial and often requires empirical optimization. For chromatographic separation, the choice of stationary and mobile phases will depend on the polarity differences between the isomers.
Logical Workflow for Isomer Separation:
Sources
synthesis of 2,2-Bis(4-oxocyclohexyl)propane from bisphenol A
An In-Depth Technical Guide: Synthesis of 2,2-Bis(4-oxocyclohexyl)propane from Bisphenol A: A Two-Step Pathway
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathway to produce this compound, a valuable alicyclic diketone, starting from the widely available industrial chemical, Bisphenol A (BPA). The synthesis is delineated as a robust two-step process: (1) the catalytic hydrogenation of BPA to yield the intermediate diol, 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), followed by (2) the selective oxidation of HBPA to the target diketone. This document offers an in-depth exploration of the reaction mechanisms, critical process parameters, catalyst selection, and detailed experimental protocols. It is intended for researchers, chemists, and process development scientists engaged in polymer chemistry and advanced materials science, providing the technical foundation required to understand and implement this important transformation.
This compound is a key building block in the synthesis of advanced polymers.[1] Its saturated cyclohexane rings, in contrast to the aromatic rings of its precursor, Bisphenol A, impart enhanced thermal stability, weatherability, and color stability to derivative materials like specialty polycarbonates and epoxy resins.[2][3] The conversion of BPA, a compound facing scrutiny for its endocrine-disrupting properties, into the more stable and non-toxic hydrogenated analogue (HBPA) and its subsequent oxidation product, represents a significant value-add transformation.[4][5]
The most industrially viable and documented synthetic route involves two distinct and controllable stages:
-
Hydrogenation: The aromatic phenolic rings of Bisphenol A are catalytically saturated with hydrogen to form 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), also known as hydrogenated bisphenol A.[1][3]
-
Oxidation: The secondary alcohol groups of the HBPA intermediate are oxidized to yield the target ketone functionalities, resulting in this compound.[1]
This guide will dissect each stage, focusing on the underlying chemical principles and practical execution.
Step 1: Catalytic Hydrogenation of Bisphenol A (BPA)
The foundational step in this synthesis is the saturation of the two aromatic rings in BPA. This is achieved through heterogeneous catalytic hydrogenation, a process where molecular hydrogen is added across the double bonds of the benzene rings in the presence of a metal catalyst.
Reaction Principles and Catalyst Selection
The choice of catalyst is paramount for achieving high conversion of BPA and high selectivity towards the desired HBPA diol. The goal is to ensure complete saturation of the rings without promoting undesirable side reactions, such as hydrogenolysis of the C-O bonds.
-
Noble Metal Catalysts: Ruthenium (Ru) and Rhodium (Rh) are the most effective and widely studied metals for this transformation.[4][6] Rhodium often exhibits superior activity under milder conditions, while Ruthenium, being more cost-effective, is frequently used in industrial processes.[4][6] Catalysts are typically supported on high-surface-area materials like alumina (Al₂O₃) or activated carbon (Vulcan XC72) to ensure optimal dispersion and activity of the metal nanoparticles.[2][7]
-
Bimetallic and Promoted Catalysts: The performance of the primary catalyst can be significantly enhanced by the addition of a second metal or a promoter.
-
Rh-Pt Systems: Platinum (Pt) can assist Rh catalysts by improving hydrogen spillover, which enhances the rate of hydrogenation.[6]
-
Ni-Promoted Ru Systems: The addition of an inexpensive transition metal like Nickel (Ni) as a promoter to a Ru/Al₂O₃ catalyst has been shown to effectively regulate the electronic state of the Ru active sites.[4][5] This manipulation leads to improved selectivity for HBPA, with optimized systems achieving 100% BPA conversion and over 96% selectivity.[4][5]
-
Impact of Key Reaction Parameters
Control over reaction conditions is critical for optimizing the yield, selectivity, and stereoisomer distribution of the HBPA product.
-
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 120°C to 180°C.[8][9] Higher temperatures increase the reaction rate but can also lead to side reactions if not carefully controlled.
-
Hydrogen Pressure: Sufficient hydrogen pressure (e.g., 40–80 bar or 6–8 MPa) is necessary to drive the reaction to completion.[7][8] Pressure also influences the stereochemical outcome, with higher pressures sometimes favoring specific isomers.[6]
-
Solvent: The choice of solvent is crucial. Alcohols such as isopropanol are commonly used as they effectively dissolve BPA and the reaction proceeds efficiently.[6][7] The use of greener solvent systems, such as water in ethyl acetate, has also been explored, leveraging an "on-water mechanism" to accelerate the reaction.[2][6]
Tabulated Summary of Hydrogenation Conditions
| Catalyst System | Support | Promoter | Temperature (°C) | Pressure (MPa/bar) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| Ru/Ni-Al₂O₃ | Al₂O₃ | Nickel | 140 | 6 MPa | - | 100 | 96.4 | [4][5] |
| Ru/Rh-Al₂O₃ | Al₂O₃ | Rhodium | 165-170 | 7.8 MPa | Isopropanol | 100 | >94 | [7] |
| Ru/Al₂O₃ | Al₂O₃ | None | 120-180 | 40-70 bar | Isopropanol | >99.7 | - | [8][9] |
| Rh/C | Carbon | - | Mild | Mild | Isopropanol | High | High | [4] |
| Rh-Pt/VulcanXC72 | Carbon | Platinum | 50-60 | ~7 MPa (1000 psi) | Ethyl Acetate/Water | 100 | High | [6][10] |
Experimental Protocol: Hydrogenation of BPA
This protocol describes a representative batch hydrogenation process. Continuous flow processes using fixed-bed reactors are common in industrial settings.[5][7]
-
Reactor Preparation: A high-pressure stainless-steel autoclave (e.g., Parr reactor) is charged with Bisphenol A (1.0 eq) and the chosen solvent (e.g., isopropanol, to make a 20% w/w solution).[7]
-
Catalyst Addition: The catalyst (e.g., 1-5 wt% of a Ni-promoted Ru/Al₂O₃ catalyst, based on the weight of BPA) is added to the solution.[5][9]
-
System Purge: The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Reaction Execution: The mixture is stirred vigorously while being heated to the target temperature (e.g., 140°C).[5] The reactor is then pressurized with hydrogen to the desired setpoint (e.g., 6 MPa).[5]
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The progress can be confirmed by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC. The reaction is typically run for 10-20 hours.[8]
-
Work-up: After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to recover the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) product, which can be purified by recrystallization.
Step 2: Oxidation of HBPA to the Target Diketone
The second stage of the synthesis involves the conversion of the secondary hydroxyl groups of the HBPA intermediate into ketone groups. This transformation requires a selective oxidizing agent that is effective for secondary alcohols.
Principles and Method Selection
Several established methods can be employed for this oxidation. The choice depends on factors such as scale, desired purity, sensitivity of the substrate, and environmental considerations (Green Chemistry).
-
Method A: Oppenauer Oxidation: This is a highly selective and gentle method for oxidizing secondary alcohols.[6] It employs a metal alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone (e.g., acetone) as the hydride acceptor in a reversible equilibrium.[6][11] Using a large excess of acetone drives the reaction towards the product ketone. Its advantages include mild, non-toxic reagents and high chemoselectivity, making it an excellent choice for this transformation.[6][12]
-
Method B: Swern Oxidation: A widely used metal-free oxidation that relies on dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[4][7] It is known for its mild conditions and broad functional group tolerance.[4] The main drawback is the production of volatile and malodorous dimethyl sulfide as a byproduct.[4]
-
Method C: Jones Oxidation: This classic method uses chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone).[9][10] It is a powerful and inexpensive oxidant. However, the use of carcinogenic chromium(VI) compounds raises significant environmental and safety concerns, making it less favorable for modern industrial processes.[9]
Given its selectivity and greener profile, the Oppenauer oxidation is presented here as a preferred method.
Experimental Protocol: Oppenauer Oxidation of HBPA
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) intermediate (1.0 eq) in a large excess of dry acetone, which serves as both the solvent and the oxidizing agent. A co-solvent like dry toluene can also be used.
-
Catalyst Addition: Add a catalytic amount of aluminum isopropoxide (e.g., 10-20 mol%).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench by adding dilute acid (e.g., 1 M HCl) to neutralize the alkoxide and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final product.
Process Visualization and Workflows
Overall Synthetic Pathway
Caption: Two-step synthesis of this compound from Bisphenol A.
Experimental Workflow for Hydrogenation
Caption: Workflow for the catalytic hydrogenation of Bisphenol A.
Conclusion
The synthesis of this compound from Bisphenol A is a well-defined, two-stage process that transforms a common aromatic precursor into a valuable alicyclic monomer. Success hinges on the careful selection of a catalyst system for the initial hydrogenation step and the choice of an appropriate, selective method for the subsequent oxidation. By leveraging advanced catalytic systems, such as Ni-promoted Ru catalysts, high conversion and selectivity can be achieved in the hydrogenation stage. For the oxidation step, methods like the Oppenauer oxidation offer a green and efficient route to the final diketone product. This guide provides the fundamental knowledge and practical protocols necessary for the successful laboratory-scale synthesis and serves as a basis for process scale-up and optimization.
References
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Lin, S., Sun, Z., Wang, Z., Zhou, Q., Wang, A., Wu, Z., Qian, J., He, M., & Chen, Q. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A. Retrieved from [Link]
-
Lin, S., Sun, Z., Wang, Z., Zhou, Q., Wang, A., Wu, Z., Qian, J., He, M., & Chen, Q. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2019). Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio.
-
MDPI. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. Retrieved from [Link]
-
Justia Patents. (2020). Hydrogenation method for preparing hydrogenated bisphenol-A having a higher trans/trans isomer ratio. Retrieved from [Link]
-
NIH. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
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WordPress. (2025). Oppenauer Oxidation: An Integrated Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oppenauer Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Jones oxidation. Retrieved from [Link]
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hydrogenation of bisphenol A to 2,2-Bis(4-oxocyclohexyl)propane mechanism
An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-oxocyclohexyl)propane via Bisphenol A Hydrogenation
Foreword for the Researcher
This guide delves into the synthesis of this compound, a saturated alicyclic diketone, starting from its aromatic precursor, Bisphenol A (BPA). While the direct, one-step selective hydrogenation of BPA to its corresponding diketone is a significant catalytic challenge, the fundamental principles are well-established through extensive research on the hydrogenation of phenol to cyclohexanone. This document synthesizes established industrial practices with core mechanistic principles derived from analogous reactions to provide a comprehensive technical overview for researchers and process chemists. We will explore the dominant two-step industrial pathway and then dissect the underlying mechanism of selective hydrogenation, offering a theoretical and practical framework for achieving the target molecule.
The Industrial Synthesis Paradigm: A Two-Step Approach
The most established and controlled industrial route to synthesize this compound is not a direct hydrogenation but a two-step process. This method allows for greater control over purity and yield by separating the hydrogenation and oxidation stages.[1]
-
Step 1: Catalytic Hydrogenation of Bisphenol A. The process begins with the complete hydrogenation of the aromatic rings in Bisphenol A. This reaction saturates the phenyl groups to yield 2,2-bis(4-hydroxycyclohexyl)propane, commonly known as hydrogenated bisphenol A (HBPA).[1] This step typically employs robust hydrogenation catalysts like Ruthenium or Rhodium under elevated temperature and pressure.[2][3]
-
Step 2: Oxidation of the Diol. The secondary alcohol groups on the HBPA molecule are then oxidized to form the target ketone functionalities. This transformation yields the final product, this compound.[1] Various oxidizing agents can be used for this step under carefully controlled conditions to prevent side reactions.[1]
This multi-step approach is foundational for producing high-purity diketone for applications in advanced polymer synthesis.[1]
Mechanistic Deep Dive: The Core of Selective Hydrogenation
To understand how one might achieve the direct hydrogenation of BPA to the diketone, we must examine the well-studied mechanism of selective phenol hydrogenation to cyclohexanone. This reaction is the fundamental model for the transformation of each phenolic ring in the BPA molecule.
The reaction proceeds through a critical, unstable intermediate. The overall pathway is as follows:
Phenol → Cyclohexenol (Intermediate) → Cyclohexanone (Product) → Cyclohexanol (Byproduct)
The key to a successful synthesis of the diketone is to halt the reaction at the cyclohexanone stage and prevent its subsequent reduction to cyclohexanol.[4][5][6]
The Reaction Pathway
-
Adsorption: Both the phenolic ring of the substrate and molecular hydrogen are adsorbed onto the surface of a metal catalyst.[7]
-
Partial Hydrogenation: The adsorbed phenol is partially hydrogenated on the benzene ring, leading to the formation of a cyclohexenol intermediate.[4][7]
-
Isomerization: This enol intermediate is highly unstable and rapidly undergoes tautomerization to the more stable keto form, yielding cyclohexanone.[4]
-
Desorption or Further Hydrogenation: The cyclohexanone product can either desorb from the catalyst surface or, if it remains adsorbed, be further hydrogenated to form the final alcohol, cyclohexanol.[4][6]
The diagram below illustrates this mechanistic sequence.
Caption: Mechanistic pathway for the selective hydrogenation of a phenolic ring.
The Crucial Role of Catalysis
The choice of catalyst is the single most important factor in determining the selectivity of the hydrogenation reaction. Different metals exhibit different affinities for the reactants and intermediates, which dictates the final product distribution.
-
Palladium (Pd) for Ketone Selectivity: Palladium-based catalysts are overwhelmingly favored for the selective hydrogenation of phenols to cyclohexanones.[4][7] Pd catalysts effectively facilitate the partial hydrogenation to the enol intermediate and promote the desorption of the resulting ketone before it can be further reduced.[6][7]
-
Nickel (Ni) and Rhodium (Rh) for Alcohol Selectivity: In contrast, catalysts like Nickel and Rhodium are generally used when the desired product is the fully hydrogenated alcohol (cyclohexanol or, in this case, HBPA).[4][5][8] These metals tend to promote the complete reduction of the ketone.
The table below summarizes various catalytic systems used in the analogous hydrogenation of phenol, which serve as a starting point for developing a process for BPA.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |
| Pd/C-Heteropoly Acid | Carbon | 80 | 1.0 | 100 | 93.6 | [7] |
| Pd/PVDF-HFP | Nanofiber | N/A | N/A | 98 | 97 | [6] |
| Pd-HAP | Hydroxyapatite | 25 | Ambient | 100 | 100 | [9] |
| Ni/CNT | Carbon Nanotubes | 220 | N/A | ~100 | Low (favors alcohol) | [5] |
A Proposed Experimental Protocol for Direct Hydrogenation
Based on the principles of selective phenol hydrogenation, the following is a representative, step-by-step protocol for the direct, selective hydrogenation of Bisphenol A to this compound. This protocol is intended as a starting point for laboratory investigation.
Workflow Overview
Caption: Experimental workflow for laboratory-scale selective hydrogenation.
Detailed Methodology
-
Reactor Preparation:
-
To a high-pressure stainless steel autoclave equipped with a magnetic stirrer, add Bisphenol A (1.0 eq), a suitable solvent such as 2-butanol or isopropanol (approx. 10-20 vol), and a Palladium-on-carbon catalyst (e.g., 5% Pd/C, 1-5 mol% Pd relative to substrate).[1][2]
-
Causality: The solvent must dissolve the starting material and product, while the Pd/C catalyst provides the active surface for selective hydrogenation.[1][7]
-
-
System Inerting and Pressurization:
-
Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Subsequently, flush the reactor with low-pressure hydrogen gas.[7]
-
Pressurize the reactor to the target pressure (e.g., 1.0 MPa) with hydrogen.[7]
-
Causality: Removing oxygen is critical for safety and to prevent catalyst deactivation.
-
-
Reaction Conditions:
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80-140°C).[1][7]
-
Monitor the reactor pressure. A drop in pressure indicates hydrogen consumption and that the reaction is proceeding. Maintain pressure by feeding more hydrogen as needed.
-
Causality: Temperature and pressure are key parameters that influence reaction rate and selectivity. Mild conditions are often preferred to minimize over-hydrogenation.[7]
-
-
Monitoring and Quenching:
-
The reaction can be monitored by taking small samples at intervals (if the reactor allows) and analyzing them by GC or HPLC to determine the ratio of starting material, diketone product, and the over-hydrogenated diol byproduct.
-
Once conversion is maximized and selectivity to the diketone is optimal, terminate the reaction by stopping the heating and cooling the reactor to room temperature.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography to isolate the pure this compound.
-
Key Challenges and Future Outlook
The primary challenge in the direct hydrogenation of BPA to the diketone is controlling selectivity. Preventing the second hydrogenation step—the reduction of the ketone to an alcohol—is difficult because the desired product is itself a substrate for the catalyst.[6] Achieving high selectivity requires careful optimization of:
-
Catalyst Design: Developing catalysts with modified surfaces that favor ketone desorption over further reduction.
-
Reaction Conditions: Operating at milder temperatures and pressures can often favor the kinetic product (ketone) over the thermodynamic product (alcohol).[7][9]
-
Solvent Effects: The choice of solvent can influence the adsorption/desorption equilibrium of reactants and products on the catalyst surface.[1]
While the two-step process remains the industrial standard, continued research into novel palladium-based catalysts and flow chemistry systems may one day enable a highly selective and efficient one-step conversion, offering a more atom-economical route to this valuable polymer building block.
References
-
The reaction pathways of phenol hydrogenation. - ResearchGate. Available at: [Link]
-
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI. Available at: [Link]
-
Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. Available at: [Link]
- US8802792B2 - Partially hydrogenated bisphenol-A-based polymers as substitutes for ... - Google Patents.
-
Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black - MDPI. Available at: [Link]
-
Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water | Request PDF - ResearchGate. Available at: [Link]
-
Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Electrospun Pd/PVDF-HFP Catalyst - MDPI. Available at: [Link]
-
Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A - ResearchGate. Available at: [Link]
- CN102921440A - Catalyst for preparation of hydrogenated bisphenol A - Google Patents.
-
Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media | Request PDF - ResearchGate. Available at: [Link]
-
Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 2,2-Bis(4-oxocyclohexyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Bis(4-oxocyclohexyl)propane, a saturated derivative of Bisphenol A. As a molecule of interest in polymer chemistry and as a potential building block in medicinal chemistry, understanding its behavior in various solvents is paramount for its application in synthesis, purification, and formulation. This document synthesizes theoretical principles of solubility with the known physicochemical properties of the target compound to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: The Molecular Landscape of this compound
This compound, also known as 4,4'-Isopropylidenebis(cyclohexanone), is a white to light-yellow crystalline solid at room temperature. Its molecular structure, featuring two cyclohexanone rings linked by a propane-2,2-diyl group, dictates its solubility behavior. The presence of two polar ketone functional groups (C=O) introduces the capacity for dipole-dipole interactions and hydrogen bonding with suitable solvents. However, the large, non-aromatic hydrocarbon framework contributes to a significant nonpolar character. The interplay of these features results in a nuanced solubility profile that is highly dependent on the nature of the solvent.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | |
| Molecular Weight | 236.36 g/mol | |
| Physical State | Solid | |
| Melting Point | 163-167 °C |
An important consideration is the stereochemistry of the molecule. The hydrogenation of the aromatic rings of Bisphenol A to form this compound can result in different stereoisomers. The trans-trans isomer is the most thermodynamically stable, possessing the highest melting point and, consequently, the lowest solubility in common solvents. This highlights the importance of characterizing the specific isomeric composition when evaluating solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This adage is based on the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the following interactions:
-
Van der Waals Forces: These are present in all molecules and will be the primary interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The ketone groups impart a permanent dipole moment to the molecule, allowing for favorable interactions with other polar molecules.
-
Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the ketone groups can act as hydrogen bond acceptors, enabling interactions with protic solvents.
The balance between the large, nonpolar hydrocarbon backbone and the polar ketone groups suggests that this compound will exhibit moderate to good solubility in solvents of intermediate polarity and those that can engage in specific interactions.
Predicted Solubility Profile
Based on the molecular structure and theoretical principles, a qualitative solubility profile for this compound can be predicted. It is crucial to note that this is a generalized prediction and experimental verification is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low | The large nonpolar surface area of the hydrocarbon backbone will have some affinity for these solvents, but the polar ketone groups will be disfavored, limiting overall solubility. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane, Chloroform | Moderate to High | These solvents possess a dipole moment that can interact favorably with the ketone groups. The lack of strong hydrogen bonding networks in these solvents makes it easier to accommodate the solute. Solubility in chloroform is confirmed by multiple sources. |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The strong hydrogen bonding network of water would require significant energy to disrupt to accommodate the large, nonpolar solute. While the ketone groups can act as hydrogen bond acceptors, this is unlikely to overcome the unfavorable interactions of the hydrocarbon portion. Shorter-chain alcohols may show slightly better solvation than water due to their organic character. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable quantitative solubility data, a rigorous experimental protocol is necessary. The following method is a self-validating system designed for precision and reproducibility.
Materials and Apparatus
-
2,2-Bis(4-oxocyclohexyl
spectral data of 2,2-Bis(4-oxocyclohexyl)propane (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2,2-Bis(4-oxocyclohexyl)propane
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (also known as 4,4'-Isopropylidenebis(cyclohexanone)), a saturated diketone with the chemical formula C₁₅H₂₄O₂.[1][2] As a key intermediate in polymer chemistry, particularly as a monomer for advanced polymers, a thorough understanding of its structural characteristics is paramount.[1] This document, intended for researchers and scientists in organic chemistry and drug development, delves into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices and provide detailed interpretations grounded in established spectroscopic principles to offer a self-validating guide to the characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound is characterized by a central isopropylidene group linking two 4-oxocyclohexyl rings.[1] The cyclohexane rings typically adopt a stable chair conformation to minimize steric strain. The presence of two carbonyl (C=O) functional groups and multiple distinct proton and carbon environments makes this molecule an excellent subject for a multi-technique spectroscopic analysis.[1]
The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the logical framework for confirming the molecular structure and purity of the compound.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
Principle & Experimental Protocol: Proton NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. The chemical shift of a proton is influenced by its electronic environment, while spin-spin coupling reveals adjacent protons.
-
Protocol: A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is acquired on a 400 MHz NMR spectrometer.[2] Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Data Presentation & Interpretation: The symmetry of the molecule simplifies the spectrum. We expect to see three main groups of signals corresponding to the isopropylidene methyl protons, and the axial and equatorial protons on the cyclohexanone rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.05 | Singlet | 6H | Isopropylidene methyl protons (-C(CH ₃)₂) |
| ~ 1.6 - 1.9 | Multiplet | 8H | Cyclohexyl methylene protons (-CH ₂-) |
| ~ 2.2 - 2.5 | Multiplet | 8H | Cyclohexyl methylene protons alpha to C=O |
| ~ 2.0 - 2.2 | Multiplet | 2H | Cyclohexyl methine protons (-CH -) |
| Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.[1] |
The singlet at approximately 1.05 ppm integrating to 6H is characteristic of the two equivalent methyl groups of the isopropylidene bridge. The protons on the cyclohexanone rings are more complex due to the chair conformation and diastereotopicity. The methylene protons alpha to the carbonyl groups (at C2, C6, C2', and C6') are deshielded by the electron-withdrawing effect of the oxygen and appear downfield (~2.2 - 2.5 ppm).[1] The remaining methylene and methine protons on the ring appear further upfield (~1.6 - 2.2 ppm).
Figure 2: ¹H NMR signal correlation to molecular structure.
¹³C NMR Spectroscopy
Principle & Experimental Protocol: Carbon-13 NMR spectroscopy details the number of unique carbon environments in a molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.
-
Protocol: A sample (~20-30 mg) is dissolved in CDCl₃. The spectrum is acquired on a 100 MHz (or higher) spectrometer using proton decoupling to simplify the spectrum to singlets for each unique carbon.[2][3]
Data Presentation & Interpretation: Due to the molecule's symmetry, only 8 distinct carbon signals are expected.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 211.5 | C=O | Carbonyl carbon, highly deshielded.[1] |
| ~ 48.5 | C-4 | Methine carbon attached to the isopropylidene group. |
| ~ 41.0 | C-2, C-6 | Methylene carbons alpha to the carbonyl group. |
| ~ 39.5 | Quaternary C | Central isopropylidene carbon -C(CH₃)₂. |
| ~ 29.0 | C-3, C-5 | Methylene carbons beta to the carbonyl group. |
| ~ 25.0 | -CH₃ | Isopropylidene methyl carbons. |
The most downfield signal, typically around 211 ppm, is unequivocally assigned to the carbonyl carbon, which is characteristic for a saturated cyclic ketone.[1] The quaternary carbon of the isopropylidene group appears around 39.5 ppm. The remaining signals correspond to the various methylene, methine, and methyl carbons in the structure, with their shifts determined by their proximity to the electron-withdrawing ketone group.
Infrared (IR) Spectroscopy
Principle & Experimental Protocol: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.
-
Protocol: A solid sample is analyzed using either the KBr pellet method or as a Nujol mull.[2] For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. The spectrum is recorded using an FTIR spectrometer.
Data Presentation & Interpretation: The IR spectrum is dominated by absorptions corresponding to the C=O and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1720 | Strong, Sharp | C=O stretch of a saturated cyclic ketone.[1] |
| 2850 - 2960 | Strong | C-H (sp³) stretching vibrations. |
| ~ 1450 | Medium | C-H bending vibrations (scissoring). |
The key diagnostic peak in the IR spectrum is the intense, sharp absorption band around 1720 cm⁻¹. This is a classic signature for the carbonyl (C=O) stretching vibration in a six-membered cyclic ketone, providing strong evidence for this functional group.[1] The series of strong peaks between 2850 and 2960 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds in the alkyl framework.
Mass Spectrometry (MS)
Principle & Experimental Protocol: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation, offering a "fingerprint" of the molecule.
-
Protocol: A dilute solution of the compound is introduced into the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Data Presentation & Interpretation: The mass spectrum will show the molecular ion and several characteristic fragment ions.
| m/z | Proposed Fragment | Rationale |
| 236 | [M]⁺ | Molecular ion (C₁₅H₂₄O₂)⁺.[1][4] |
| 221 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 123 | [C₈H₁₁O]⁺ | Cleavage through the isopropylidene bridge (alpha-cleavage). |
| 97 | [C₆H₉O]⁺ | Cyclohexanone ring fragment. |
The molecular ion peak [M]⁺ should be observed at m/z 236, confirming the molecular weight of the compound.[1][4] A common fragmentation pathway for compounds with a quaternary center is the loss of a methyl group, which would result in a peak at m/z 221 ([M-15]⁺). A significant fragmentation pathway involves cleavage of the bond between the quaternary carbon and one of the cyclohexanone rings, leading to stable fragment ions.
Figure 3: Proposed key fragmentation pathway for this compound in EI-MS.
Conclusion
The collective spectral data from NMR, IR, and MS provides unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a validated reference for the characterization of this important chemical intermediate, demonstrating how a multi-technique spectroscopic approach ensures scientific integrity and trustworthiness in chemical analysis.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles, URL not applicable for a textbook).
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A Technical Guide to the Thermal Stability and Degradation of 2,2-Bis(4-oxocyclohexyl)propane
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of 2,2-Bis(4-oxocyclohexyl)propane, also known as 4,4'-Isopropylidenebis(cyclohexanone). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. We will delve into its structural characteristics, predicted thermal behavior, and the analytical methodologies crucial for its thermal analysis.
Introduction to this compound
This compound (CAS RN: 7418-16-8) is a diketone with a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.36 g/mol .[1][2] Structurally, it features a central isopropylidene group linking two 4-oxocyclohexyl rings.[3] This compound is a saturated derivative of the widely used industrial chemical Bisphenol A (BPA) and is synthesized through a two-step process involving the hydrogenation of BPA's aromatic rings, followed by the oxidation of the resulting hydroxyl groups to ketones.[3] Its significance lies primarily in its role as a monomer for the synthesis of advanced polymers, where its rigid and saturated structure can impart desirable properties such as high thermal stability and mechanical strength.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7418-16-8 | [1][2] |
| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |
| Molecular Weight | 236.36 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (GC) |
Predicted Thermal Degradation Pathways
While specific experimental data on the thermal degradation of this compound is not extensively available in peer-reviewed literature, we can predict potential degradation pathways based on its chemical structure and general principles of organic chemistry. The primary points of bond scission under thermal stress are likely to be the C-C bonds within the cyclohexanone rings and the bonds connecting the rings to the isopropylidene bridge.
At elevated temperatures, the following degradation mechanisms can be hypothesized:
-
Norrish Type I Cleavage: The ketone functional groups can undergo alpha-cleavage, leading to the formation of radical intermediates. This can initiate a cascade of further bond-breaking events within the cyclohexyl ring, potentially leading to the formation of smaller, volatile organic compounds.
-
Cleavage of the Isopropylidene Bridge: The bonds between the quaternary carbon of the isopropylidene group and the cyclohexanone rings could rupture, leading to the formation of cyclohexanone-based radicals and an isopropyl radical.
-
Dehydrogenation: The cyclohexane rings may undergo dehydrogenation at high temperatures, leading to the formation of more aromatic structures and the release of hydrogen gas.
-
Fragmentation of the Cyclohexane Ring: The saturated rings themselves can undergo fragmentation, leading to the formation of a complex mixture of smaller hydrocarbons.
The following diagram illustrates a potential initial fragmentation pathway:
Caption: Predicted initial thermal degradation of this compound.
Analytical Methodologies for Thermal Analysis
To experimentally investigate the thermal stability and degradation of this compound, a combination of thermoanalytical techniques is essential.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature or time in a controlled atmosphere.[4][5]
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[6]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10, 15, or 20 °C/min).[7]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature.
The following diagram outlines the TGA workflow:
Caption: A simplified workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition, providing the corresponding temperatures and enthalpy changes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the degradation products of a material.[8] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[8][9]
Experimental Protocol for Py-GC/MS:
-
Sample Preparation: Place a small amount (micrograms to a few milligrams) of this compound into a pyrolysis sample holder.[9]
-
Pyrolysis: Rapidly heat the sample to a set pyrolysis temperature (e.g., 600-1000 °C) in the pyrolyzer, which is coupled to the GC inlet.[8]
-
GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual degradation products by comparing them to spectral libraries (e.g., NIST).[10]
The following diagram illustrates the Py-GC/MS workflow:
Caption: A schematic of the Pyrolysis-Gas Chromatography-Mass Spectrometry workflow.
Kinetic Analysis of Thermal Degradation
The kinetics of thermal degradation, including the activation energy (Ea) and pre-exponential factor (A), can be determined from TGA data obtained at multiple heating rates.[7][11] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly employed for this purpose.[6][11] These model-free approaches allow for the calculation of activation energy as a function of the extent of conversion without assuming a specific reaction model.[6]
Table 2: Summary of Kinetic Analysis Methods
| Method | Type | Basis |
| Flynn-Wall-Ozawa (FWO) | Isoconversional (Model-free) | Integral method based on Doyle's approximation.[6] |
| Kissinger-Akahira-Sunose (KAS) | Isoconversional (Model-free) | More accurate integral method.[6][11] |
| Kissinger | Model-free | Uses the peak decomposition temperature from DTG curves at different heating rates.[7] |
| Coats-Redfern | Model-fitting | Assumes a reaction mechanism and fits the data to various solid-state reaction models.[11] |
Conclusion
While this compound is a valuable monomer for high-performance polymers, a detailed understanding of its thermal stability and degradation behavior is crucial for its effective application and for ensuring the long-term performance of the resulting materials. This guide has outlined the predicted degradation pathways based on its chemical structure and has provided a comprehensive overview of the essential analytical techniques for its thermal characterization. The presented experimental protocols for TGA, DSC, and Py-GC/MS, along with the principles of kinetic analysis, offer a robust framework for researchers to thoroughly investigate the thermal properties of this compound. Further experimental studies are warranted to validate the proposed degradation mechanisms and to establish a definitive thermal profile for this compound.
References
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An In-depth Technical Guide to the Health and Safety of 2,2-Bis(4-oxocyclohexyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-oxocyclohexyl)propane, a diketone derivative of hydrogenated bisphenol A, is a chemical intermediate utilized in various synthetic applications. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for personnel handling it in research and development settings. This guide provides a comprehensive overview of the known health and safety information for this compound, emphasizing safe handling protocols and emergency procedures. It is important to note that while current classifications do not label this compound as hazardous, a significant amount of toxicological data is not yet available. Therefore, a cautious and proactive approach to safety is essential.
Physicochemical Properties
A fundamental aspect of chemical safety is understanding the substance's physical and chemical properties. These properties can influence its behavior in various experimental conditions and are critical for risk assessment.
| Property | Value | Reference |
| CAS Number | 7418-16-8 | [1][2] |
| Molecular Formula | C₁₅H₂₄O₂ | [2] |
| Molecular Weight | 236.36 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3][4] |
| Melting Point | 163.0 to 167.0 °C | [3][4] |
| Purity | >95.0% (GC) | [3] |
| Synonyms | 4,4'-Isopropylidenebis(cyclohexanone) | [3][4] |
Hazard Identification and Classification
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[5] Consequently, it does not require a hazard pictogram, signal word, or specific hazard statements.[5]
However, it is crucial for researchers to recognize that this classification is based on the currently available data. The SDS also indicates that for several key toxicological endpoints, no information is available.[5] This lack of data necessitates a cautious approach, treating the substance as potentially hazardous until more comprehensive studies are conducted.
Key considerations:
-
Acute Toxicity: No information available.[5]
-
Skin Corrosion/Irritation: No information available.[5]
-
Serious Eye Damage/Irritation: No information available.[5]
-
Respiratory or Skin Sensitization: No information available.
-
Germ Cell Mutagenicity: No information available.[5]
-
Carcinogenicity: No information available.[5]
-
Reproductive Toxicity: No information available.[5]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No information available.[5]
The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[5]
Safe Handling and Storage Protocols
Given the gaps in the toxicological data, adherence to stringent safe handling and storage practices is imperative to minimize potential exposure.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[5] The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to prevent the dispersion of dust.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for safeguarding against potential skin, eye, and respiratory exposure.
| PPE Type | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid direct skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | In cases of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the powder. |
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands and face thoroughly after handling the substance.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
-
Store in a cool, shaded, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[5]
-
For long-term stability, storage under an inert gas atmosphere is recommended.[5]
Emergency Procedures
In the event of an accidental exposure or spill, the following first aid and emergency measures should be implemented promptly.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice or attention.[5] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice or attention.[5] |
| Eye Contact | Rinse cautiously with plenty of water. If contact lenses are worn, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[5] |
| Ingestion | Rinse the mouth with water. Seek medical advice or attention.[5] |
Spill and Leak Response
-
Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area.[5]
-
Containment and Cleanup: Prevent the product from entering drains.[5] Carefully pick up the spilled material and arrange for its disposal without creating dust.[5]
-
Environmental Precautions: Prevent the product from entering drains and waterways.[5]
Fire and Explosion Hazard
-
Extinguishing Media: Suitable extinguishing media include dry powder, foam, water spray, and carbon dioxide (CO₂).[5]
-
Special Hazards: No specific hazards arising from the substance during firefighting have been identified.[5]
-
Firefighting Procedures: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment. Evacuate personnel to safe areas and remove undamaged containers from the fire area if it is safe to do so.[5]
Risk Assessment and Control Workflow
A systematic approach to risk assessment is crucial when working with any chemical, particularly one with incomplete toxicological data. The following diagram illustrates a recommended workflow for assessing and controlling the risks associated with handling this compound.
Caption: Workflow for Risk Assessment and Control.
Disposal Considerations
-
Product: Disposal should be entrusted to a licensed waste disposal company and conducted in accordance with local and national regulations.[5]
-
Contaminated Packaging: Before disposing of the used container, ensure that the contents are completely removed. Disposal should follow local and national regulations.[5]
Transport Information
This compound is not classified as a dangerous good for the purpose of transport regulations.[5]
Conclusion
While this compound is not currently classified as a hazardous substance, the absence of comprehensive toxicological data warrants a high degree of caution for researchers, scientists, and drug development professionals. By adhering to the principles of good laboratory practice, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following the safe handling and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed. It is the responsibility of all personnel to remain vigilant and informed, and to foster a strong culture of safety in the laboratory.
References
- TCI Chemicals. (2025, February 4). SAFETY DATA SHEET: this compound.
- CP Lab Safety. This compound, 25g, Each.
- Sigma-Aldrich. This compound | 7418-16-8.
- Santa Cruz Biotechnology. This compound | CAS 7418-16-8.
- CAMEO Chemicals. 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE.
- Hess Corporation. (2012, August 30). Safety Data Sheet: Propane.
- LookChem. 2,2-二(4-羰基环己)丙烷,7418-16-8.
- Benchchem. This compound | 7418-16-8.
- ChemicalBook. This compound CAS#: 7418-16-8.
- CP Lab Chemicals. 2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram.
- Tokyo Chemical Industry Co., Ltd. This compound 7418-16-8.
- TCI Chemicals. This compound.
- Airgas. (2025, April 14). Propane - SAFETY DATA SHEET.
- RightAnswer Knowledge Solutions. IntegratedAnswer™ Search.
- MDPI. (2020). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS.
- Fisher Scientific. This compound 95.0+%, TCI America™.
- PubChem. 2,2-Dicyclohexylpropane | C15H28 | CID 143230.
- Guidechem. Bisfenol A 80-05-7 wiki.
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An In-depth Technical Guide to 2,2-Bis(4-oxocyclohexyl)propane: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2,2-Bis(4-oxocyclohexyl)propane, a key building block in advanced materials science. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the compound's history, synthesis, properties, and applications, with a focus on the scientific principles and practical methodologies that underpin its use.
Introduction and Historical Context
This compound, a saturated diketone, has its origins in the mid-20th century, stemming from research aimed at modifying the properties of polymers derived from its well-known aromatic precursor, Bisphenol A (BPA).[1] The industrial significance of BPA as a monomer for polycarbonates and epoxy resins drove investigations into its hydrogenated derivatives. The primary goal was to develop new monomers that could impart improved weatherability, color stability, and thermal properties to polymers.[1] The journey to this compound, therefore, begins with the hydrogenation of BPA to form 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), which is then oxidized to the target diketone.[1] This two-step synthesis allows for precise control over the final product's structure and purity.[1]
Structurally, the molecule features a central propane unit linking two 4-oxocyclohexyl rings.[1] This places it in the diketone class of organic compounds, with the ketone functional groups on the saturated cyclohexane rings dictating its reactivity and stereochemical characteristics.[1] The cyclohexane rings typically adopt a stable chair conformation to minimize steric hindrance.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [2] |
| Molecular Weight | 236.35 g/mol | [2] |
| CAS Number | 7418-16-8 | [2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 163-167 °C | [3] |
| Boiling Point | 358.3 °C at 760 mmHg | [2] |
| Solubility | Soluble in Chloroform | [3] |
| Density | 1.035 g/cm³ | [2] |
| Flash Point | 134.4 °C | [2] |
Synthesis of this compound
The synthesis of this compound is a well-established two-step process, which is outlined below. The overall synthesis workflow can be visualized in the following diagram.
Caption: Overall synthesis workflow for this compound.
Step 1: Catalytic Hydrogenation of Bisphenol A to 2,2-bis(4-hydroxycyclohexyl)propane (HBPA)
The foundational step in the synthesis is the catalytic hydrogenation of Bisphenol A. This reaction saturates the aromatic rings of BPA to yield 2,2-bis(4-hydroxycyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA).
Reaction Mechanism: The hydrogenation of the aromatic rings of BPA proceeds via a heterogeneous catalytic process. The BPA molecule adsorbs onto the surface of a metal catalyst, where it reacts with adsorbed hydrogen atoms. This stepwise addition of hydrogen across the double bonds of the phenyl rings leads to the formation of the saturated cyclohexyl rings. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting diol.
Experimental Protocol:
-
Materials:
-
Apparatus: High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
Charge the autoclave with Bisphenol A and the secondary alcohol solvent.
-
Add the ruthenium catalyst, typically at a loading of 0.01-0.2 wt.% based on the BPA.[4]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to a temperature in the range of 50-250 °C while stirring.[4]
-
Maintain the reaction under hydrogen pressure for approximately 3 hours, or until hydrogen uptake ceases.[4]
-
After cooling the reactor to room temperature, carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude 2,2-bis(4-hydroxycyclohexyl)propane. Further purification can be achieved by recrystallization.
-
Step 2: Oxidation of 2,2-bis(4-hydroxycyclohexyl)propane to this compound
The second and final step is the oxidation of the secondary alcohol groups of HBPA to the corresponding ketone functionalities, yielding the desired this compound.
Reaction Mechanism: The oxidation of the secondary hydroxyl groups to ketones can be achieved using various oxidizing agents. The mechanism will depend on the specific reagent used. For example, with hypohalous acids, the reaction likely proceeds through the formation of a hypohalite ester intermediate, which then undergoes an E2 elimination to form the ketone and a halide ion. Careful control of temperature and pH is crucial to prevent side reactions.[1]
Experimental Protocol (General):
-
Materials:
-
2,2-bis(4-hydroxycyclohexyl)propane (HBPA)
-
Oxidizing agent (e.g., hypohalous acids or halogens)[1]
-
Appropriate solvent
-
-
Apparatus: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control.
-
Procedure:
-
Dissolve the 2,2-bis(4-hydroxycyclohexyl)propane in a suitable solvent in the reaction vessel.
-
Cool the solution to a controlled temperature.
-
Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature and pH.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a suitable reducing agent to neutralize any excess oxidant.
-
The product can be isolated by extraction and purified by recrystallization or chromatography.
-
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Caption: Key spectroscopic features for the characterization of this compound.
-
Infrared (IR) Spectroscopy: A prominent, sharp absorption band is observed in the region of 1715-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated cyclic ketone.[1]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show a signal in the downfield region, typically around 208-212 ppm, corresponding to the carbonyl carbon.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons of the isopropylidene methyl groups (CH₃) generally appear as a singlet in the upfield region.[1] The methylene protons (–CH₂–) alpha to the carbonyl group are deshielded and will appear at a lower field compared to the other methylene protons in the cyclohexane rings.[1]
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak (M⁺) and characteristic fragmentation patterns.[1]
Actual spectral data can be found through chemical suppliers and spectral databases.[2][5]
Applications in Polymer Science
The primary significance of this compound in contemporary organic chemistry is its role as a monomer for the synthesis of high-performance polymers.[1] Its rigid and saturated alicyclic structure imparts desirable properties such as high thermal stability, enhanced mechanical strength, and good optical clarity to the resulting polymers.[1]
-
Epoxy Resins: When used in epoxy resin formulations, this compound can improve the toughness and thermal resistance of the cured material.[1] This makes these resins suitable for demanding applications in the aerospace and electronics industries.[1] The saturated cycloaliphatic structure also contributes to improved weather resistance compared to traditional bisphenol A-based epoxy resins.[4]
-
Polyamides and Polyesters: This diketone can be used as a monomer in the synthesis of polyamides and polyesters. The incorporation of its non-aromatic, rigid structure can lead to polymers with high glass transition temperatures and good thermal stability.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably with local exhaust ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store under an inert gas.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth and seek medical attention.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile monomer with a rich history rooted in the advancement of polymer science. Its synthesis from the readily available Bisphenol A, coupled with the desirable properties it imparts to polymers, ensures its continued importance in the development of high-performance materials. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and professionals working with this important chemical compound.
References
- Epoxy Resins. In: Encyclopedia of Polymer Science and Technology. (URL: not available)
- KR20020074578A - Method for Preparing 2,2'-bis(4-hydroxycyclohexyl)
- JPH069461A - Method for producing hydrogenated bisphenols - Google P
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Bis(4-oxocyclohexyl)propane for High-Performance Polymer Applications
Introduction:
2,2-Bis(4-oxocyclohexyl)propane, a saturated alicyclic diketone, is a crucial monomer in the synthesis of advanced polymers. Its incorporation into polymer backbones imparts notable improvements in thermal stability, weatherability, and optical clarity compared to its aromatic analog, Bisphenol A (BPA).[1] This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound, along with a discussion of its application in the preparation of high-performance polyamides. This guide is intended for researchers and scientists in the fields of polymer chemistry, materials science, and organic synthesis.
The synthesis of this compound is a two-step process commencing with the catalytic hydrogenation of the readily available Bisphenol A (BPA). This initial step saturates the aromatic rings to yield 2,2-bis(4-hydroxycyclohexyl)propane (HBPA). The subsequent oxidation of the secondary alcohol functionalities of HBPA furnishes the desired diketone.[1] Careful control of reaction parameters in both steps is paramount to achieving high yields and purity of the final product.
Part 1: Synthesis of this compound
The synthetic route from Bisphenol A to this compound is a sequential hydrogenation and oxidation process. The following protocols provide detailed, step-by-step methodologies for each transformation.
Step 1: Catalytic Hydrogenation of Bisphenol A to 2,2-bis(4-hydroxycyclohexyl)propane (HBPA)
This procedure outlines the catalytic hydrogenation of Bisphenol A to its saturated diol counterpart, 2,2-bis(4-hydroxycyclohexyl)propane. The choice of a ruthenium on alumina catalyst and specific reaction conditions are critical for achieving high conversion and selectivity.[2][3][4]
Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with Bisphenol A (1.0 mol, 228.29 g) and a 5% ruthenium on alumina (Ru/Al₂O₃) catalyst (0.05 mol% based on BPA).
-
Solvent Addition: Isopropanol (500 mL) is added to the autoclave as the solvent.
-
Inerting the Reactor: The autoclave is sealed and purged three times with nitrogen gas to remove any residual air, followed by three purges with hydrogen gas.
-
Reaction Conditions: The reactor is pressurized with hydrogen to an initial pressure of 5 MPa. The stirring is initiated, and the temperature is raised to 130 °C. The reaction is allowed to proceed for 6-8 hours, maintaining the hydrogen pressure between 5-10 MPa.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (with appropriate safety precautions for depressurizing and sampling) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Work-up and Purification:
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the Ru/Al₂O₃ catalyst. The catalyst can be washed with a small amount of isopropanol to recover any adsorbed product.
-
The filtrate is concentrated under reduced pressure to remove the isopropanol.
-
The resulting crude 2,2-bis(4-hydroxycyclohexyl)propane is a white solid. It can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and isopropanol, to yield a crystalline solid.
-
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium on alumina is a highly effective catalyst for the hydrogenation of aromatic rings, offering good activity and selectivity under the specified conditions.
-
Solvent: Isopropanol is an excellent solvent for both Bisphenol A and the hydrogenated product, facilitating a homogeneous reaction mixture.
-
Temperature and Pressure: The elevated temperature and pressure are necessary to overcome the activation energy for the aromatic ring hydrogenation and to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.
Caption: Workflow for the catalytic hydrogenation of Bisphenol A.
Step 2: Oxidation of 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) to this compound
The Jones oxidation is a reliable and efficient method for the oxidation of secondary alcohols to ketones.[5][6][7] This protocol details the oxidation of the synthesized HBPA to the target diketone, this compound.
Experimental Protocol:
-
Dissolution: 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) (0.5 mol, 120.19 g) is dissolved in 1 L of acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-water bath.
-
Preparation of Jones Reagent: In a separate beaker, chromium trioxide (CrO₃) (0.6 mol, 60.0 g) is carefully and slowly added to 100 mL of concentrated sulfuric acid (H₂SO₄). The mixture is stirred until the CrO₃ dissolves, and then 200 mL of deionized water is slowly added with cooling. Caution: This process is highly exothermic.
-
Oxidation Reaction: The prepared Jones reagent is added dropwise to the stirred solution of HBPA in acetone, maintaining the reaction temperature between 0-10 °C. The addition is continued until a persistent orange-brown color of the Cr(VI) species is observed, indicating that the oxidation is complete.
-
Quenching the Reaction: The excess oxidizing agent is quenched by the dropwise addition of isopropanol until the orange-brown color disappears and a green precipitate of chromium(III) salts is formed.
-
Work-up and Purification:
-
The reaction mixture is allowed to warm to room temperature and the bulk of the acetone is removed by rotary evaporation.
-
The remaining residue is partitioned between ethyl acetate (500 mL) and water (500 mL). The aqueous layer is extracted twice more with ethyl acetate (2 x 250 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.
-
Causality Behind Experimental Choices:
-
Jones Reagent: This reagent is a strong oxidizing agent that selectively converts secondary alcohols to ketones in high yield without affecting the saturated hydrocarbon backbone.
-
Acetone as Solvent: Acetone is a suitable solvent for the diol and is relatively inert to the oxidizing conditions, although it can be oxidized under more forcing conditions.
-
Low Temperature: Maintaining a low temperature during the addition of the Jones reagent is crucial to control the exothermic reaction and to minimize potential side reactions.
-
Quenching with Isopropanol: Isopropanol, a secondary alcohol, is used to safely consume any excess Jones reagent, converting it to the less toxic Cr(III) state.
Caption: Workflow for the Jones oxidation of HBPA.
Part 2: Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and suitability for polymerization reactions. The following table summarizes the key analytical data.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [1][8] |
| Molecular Weight | 236.36 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 163-167 °C | [9] |
| Boiling Point | 358.3 °C at 760 mmHg | [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.2-2.4 (m, 8H, -CH₂-C=O), ~1.7-1.9 (m, 8H, -CH₂-), 1.0 (s, 6H, -C(CH₃)₂) | [1][6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~211.5 (C=O), ~41.5 (-C(CH₃)₂-), ~39.0 (-CH₂-C=O), ~28.5 (-CH₂-), ~25.0 (-C(CH₃)₂) | [1][6] |
| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1715 (strong, C=O stretch), ~1450 (C-H bend) | [1][6] |
Part 3: Application in Polymer Synthesis - High-Performance Polyamides
The presence of two ketone functionalities makes this compound an excellent monomer for polycondensation reactions with diamines to produce high-performance polyamides. The resulting polymers are expected to exhibit enhanced thermal stability and improved solubility in organic solvents compared to fully aromatic polyamides, due to the introduction of the bulky, non-planar alicyclic structure.
Hypothetical Protocol for the Synthesis of a Polyamide from this compound and 1,6-Hexanediamine
This protocol describes a potential route for the synthesis of a novel polyamide via a polycondensation reaction.
Experimental Protocol:
-
Monomer Preparation: In a polymerization flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of this compound (0.1 mol, 23.64 g) and 1,6-hexanediamine (0.1 mol, 11.62 g) are added.
-
Solvent and Catalyst: N-methyl-2-pyrrolidone (NMP) is added as the solvent to achieve a monomer concentration of approximately 20% (w/v). A catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Polycondensation: The reaction mixture is heated under a slow stream of nitrogen to 180-200 °C. The water formed during the reaction is removed by distillation. The reaction is continued for several hours until a significant increase in viscosity is observed.
-
Polymer Isolation and Purification:
-
The reaction mixture is cooled to room temperature, and the viscous polymer solution is poured into a non-solvent such as methanol or water to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and catalyst, and then dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
-
Characterization: The resulting polyamide can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess its thermal properties, and NMR and IR spectroscopy to confirm its chemical structure.
Caption: Workflow for the synthesis of a polyamide.
Conclusion
This application note has provided a detailed guide to the synthesis, characterization, and potential polymer applications of this compound. The protocols outlined herein are based on established chemical principles and literature precedents, offering a solid foundation for researchers to produce this valuable monomer and explore its use in the development of novel high-performance polymers. The unique alicyclic structure of this compound holds significant promise for the creation of materials with superior thermal and mechanical properties, opening avenues for new applications in various technological fields.
References
-
Organic Syntheses Procedure. (URL: [Link])
-
JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. (URL: [Link])
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Jones Oxidation - Chemistry Steps. (URL: [Link])
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Jones Oxidation - J&K Scientific LLC. (URL: [Link])
-
Chromium Trioxide (CrO3) - Organic Chemistry Portal. (URL: [Link])
- CN106083529A - The preparation method of a kind of hydrogenated bisphenol A and bisphenol-A catalyst for hydrogenation - Google P
-
Hydrogenation method for preparing hydrogenated bisphenol-A having a higher trans/trans isomer ratio - Justia Patents. (URL: [Link])
- US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio - Google P
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Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A - ResearchGate. (URL: [Link])
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- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Jones Oxidation [organic-chemistry.org]
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- 8. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols: The Use of 2,2-Bis(4-oxocyclohexyl)propane as a Monomer Precursor for Advanced Polycarbonates
Introduction: A Novel Monomer for High-Performance Polycarbonates
In the quest for advanced polymeric materials with superior performance characteristics, researchers are continually exploring novel monomers that can impart unique properties to the resulting polymers. 2,2-Bis(4-oxocyclohexyl)propane, a diketone derivative of hydrogenated bisphenol A (BPA), presents a compelling starting point for the synthesis of innovative polycarbonates. While not a direct monomer for polycarbonate synthesis in its ketone form, its reduction to 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA) yields a versatile diol monomer. Polycarbonates derived from HBPA are gaining significant attention due to their potential for enhanced thermal stability, weather resistance, and optical clarity compared to their aromatic counterparts derived from BPA.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of advanced aliphatic polycarbonates. We will delve into the necessary monomer preparation, detailed polymerization protocols, and characterization of the resulting polymers.
Part 1: Monomer Preparation - From Ketone to Diol
The journey from this compound to a viable polycarbonate monomer involves the critical step of reducing its two ketone functionalities to hydroxyl groups. This transformation yields 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA), the diol necessary for polymerization. The most effective and widely employed method for this conversion is catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation of this compound to 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA)
This protocol outlines the procedure for the reduction of this compound using a ruthenium-on-silica catalyst, a method known for its efficiency and selectivity.[3]
Materials:
-
This compound
-
Ruthenium on silica (Ru/SiO₂) catalyst (5 wt%)
-
2-Propanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Charge the reactor with this compound and the Ru/SiO₂ catalyst. A typical catalyst loading is 1-5% by weight relative to the substrate.
-
Solvent Addition: Add 2-propanol to the reactor to dissolve the starting material. The concentration of the substrate in the solvent can be in the range of 10-20% (w/v).
-
Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary from a few hours to overnight depending on the scale and reaction conditions.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid Ru/SiO₂ catalyst. The catalyst can often be recovered and reused.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the 2-propanol.
-
Purification: The resulting crude 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA) may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product suitable for polymerization.
-
Characterization: Confirm the structure and purity of the synthesized HBPA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Part 2: Polycarbonate Synthesis Methodologies
With the successful synthesis of high-purity HBPA, the next stage is polymerization to form the polycarbonate. Two primary industrial methods are employed for polycarbonate synthesis: melt polymerization and interfacial polymerization.
Melt Polymerization: A Solvent-Free Approach
Melt polymerization is an environmentally friendly method that involves the direct reaction of the diol (HBPA) with a carbonate source, typically diphenyl carbonate (DPC), at high temperatures under vacuum.[2][4][5] This method avoids the use of hazardous solvents.
Materials:
-
2,2-Bis(4-hydroxycyclohexyl)propane (HBPA)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., Lithium hydroxide, LiOH·H₂O)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection
-
Heating mantle and temperature controller
-
Cold trap
Procedure:
-
Reactant Charging: Charge the glass reactor with equimolar amounts of HBPA and DPC. A slight excess of DPC (e.g., 1.01-1.05 molar ratio to HBPA) can be used to compensate for any sublimation losses.[4]
-
Catalyst Addition: Add a catalytic amount of LiOH·H₂O (e.g., 10⁻⁴ to 10⁻³ mol per mol of HBPA).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Oligomerization Stage: Heat the reactor to a temperature of 180-220 °C under a gentle nitrogen flow. The reactants will melt and start to react, forming oligomers and releasing phenol as a byproduct, which will begin to distill off. This stage typically lasts for 1-2 hours.
-
Polycondensation Stage: Gradually increase the temperature to 250-280 °C while slowly applying a vacuum (reducing the pressure to below 1 mmHg). The increased temperature and vacuum facilitate the removal of the phenol byproduct, driving the equilibrium towards the formation of a high molecular weight polymer.[4] The viscosity of the reaction mixture will increase significantly during this stage.
-
Final Polymerization: Continue the reaction under high vacuum and elevated temperature for another 2-4 hours, or until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Polymer Recovery: Cool the reactor under a nitrogen atmosphere. The resulting solid polycarbonate can be removed from the reactor once it has cooled sufficiently.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it into a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration and dried in a vacuum oven.
Interfacial Polymerization: A Solution-Based Method
Interfacial polymerization is a classic method for polycarbonate synthesis that involves the reaction of a bisphenate salt (deprotonated HBPA) in an aqueous phase with a phosgene derivative in an immiscible organic phase. This method is typically carried out at lower temperatures than melt polymerization.
Materials:
-
2,2-Bis(4-hydroxycyclohexyl)propane (HBPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phosgene (or a safer alternative like triphosgene)
-
Phase-transfer catalyst (e.g., triethylamine or a quaternary ammonium salt)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Aqueous Phase Preparation: Dissolve HBPA in an aqueous solution of sodium hydroxide to form the sodium bisphenate salt. The stoichiometry should be two moles of NaOH per mole of HBPA.
-
Organic Phase Preparation: Prepare a solution of phosgene (or triphosgene) in dichloromethane.
-
Reaction Setup: Combine the aqueous and organic phases in a reaction vessel equipped with a high-speed mechanical stirrer. Add a catalytic amount of the phase-transfer catalyst.
-
Polymerization: Stir the biphasic mixture vigorously. The polymerization reaction occurs at the interface between the two phases. The reaction is typically rapid and can be completed within 30-60 minutes at room temperature.
-
Phase Separation and Washing: Stop the stirring and allow the two phases to separate. Isolate the organic phase containing the polycarbonate. Wash the organic phase sequentially with dilute hydrochloric acid (to neutralize excess base) and then with deionized water until the washings are neutral.
-
Polymer Precipitation: Precipitate the polycarbonate from the dichloromethane solution by adding it to a large excess of a non-solvent like methanol with vigorous stirring.
-
Polymer Collection and Drying: Collect the precipitated white, fibrous polycarbonate by filtration, wash it with methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.
Part 3: Characterization of HBPA-Based Polycarbonates
Thorough characterization of the synthesized polycarbonate is crucial to understand its properties and suitability for various applications.
Table 1: Key Characterization Techniques
| Technique | Parameter Measured | Expected Results and Interpretation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | Presence of a strong carbonyl (C=O) stretching peak around 1750 cm⁻¹, characteristic of the carbonate linkage. Absence of the broad O-H stretching peak from the HBPA monomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure and purity | Confirmation of the repeating polycarbonate structure. Integration of proton signals can be used to verify the monomer incorporation. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Determination of the average molecular weight and the breadth of the molecular weight distribution. A lower PDI (closer to 1) indicates a more uniform polymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | HBPA-based polycarbonates are expected to have a high Tg, indicating good thermal stability.[1] The Tg will be influenced by the molecular weight of the polymer. |
| Thermogravimetric Analysis (TGA) | Thermal decomposition temperature | Provides information on the thermal stability of the polymer. HBPA-polycarbonates are expected to exhibit high decomposition temperatures.[6] |
| Mechanical Testing (e.g., Tensile Testing) | Tensile strength, modulus, and elongation at break | Quantifies the mechanical properties of the material, such as its strength, stiffness, and ductility.[7] |
Part 4: Properties and Potential Applications
Polycarbonates derived from 2,2-Bis(4-hydroxycyclohexyl)propane offer a unique set of properties that make them attractive for a variety of applications.
Key Properties:
-
High Thermal Stability: The aliphatic nature of the polymer backbone can lead to improved thermal stability compared to some other aliphatic polymers.[1]
-
Excellent Weatherability: The absence of aromatic rings, which are susceptible to UV degradation, results in superior weather and UV resistance, making these polycarbonates suitable for outdoor applications.[2]
-
Good Optical Clarity: Amorphous aliphatic polycarbonates can exhibit high transparency and low color.[7]
-
Chemical Resistance: The saturated cycloaliphatic rings can impart good resistance to a range of chemicals.
-
Biocompatibility: Aliphatic polycarbonates are often biodegradable and biocompatible, opening up possibilities in the biomedical field.[8]
Potential Applications:
-
Automotive Components: Exterior parts requiring excellent weatherability and impact resistance.
-
Optical Lenses and Glazing: Applications where high clarity and UV stability are critical.
-
Medical Devices: Biocompatible and sterilizable components.[1]
-
Coatings and Films: Protective coatings with high durability and weather resistance.
-
Drug Delivery Systems: As a biodegradable matrix for controlled release of therapeutics.[8]
Workflow and Pathway Visualization
The following diagrams illustrate the key experimental workflows described in these application notes.
Diagram 1: Monomer Synthesis Workflow
Caption: Catalytic hydrogenation of this compound to HBPA.
Diagram 2: Polycarbonate Synthesis Pathways
Caption: Two primary pathways for the synthesis of HBPA-based polycarbonates.
Conclusion
This compound serves as a valuable precursor to the high-performance monomer 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA). The subsequent synthesis of HBPA-based polycarbonates, via either melt or interfacial polymerization, yields materials with desirable properties such as enhanced thermal stability, superior weatherability, and excellent optical clarity. These attributes make them promising candidates for a wide range of applications, from demanding industrial uses to advanced biomedical technologies. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore the full potential of this exciting class of aliphatic polycarbonates.
References
- Wnuczek, K., & Podkościelna, B. (2021). Polycarbonates - synthesis, properties and environmental impact. Modern problems and solutions in environmental protection - 2021. Post-conference monograph.
-
Wikipedia. (n.d.). Polycarbonate. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). WO2012036696A1 - Hydrogenated bisphenol-a-based polymers as substitutes for...
-
Gallina USA. (n.d.). POLYCARBONATE OF BISPHENOL A (PC) TECHNICAL / CHEMICAL DETAILS. Retrieved from [Link]
- Xu, J., Feng, E., & Song, J. (2014). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. Journal of Applied Polymer Science, 131(5).
-
Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Aliphatic Hyperbranched Polycarbonates: Synthesis, Characterization, and Solubility in Supercritical Carbon Dioxide | Macromolecules - ACS Publications. (2012). Retrieved from [Link]
-
Synthesis and characterization of novel aliphatic polycarbonates | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Characterization of Polycarbonate -Using Thermogravimetric- Rheology Analysis. (2024). Retrieved from [Link]
-
Bisphenol A-based polycarbonates: Characterization of commercial samples. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). KR20020074578A - Method for Preparing 2,2'-bis(4-hydroxycyclohexyl)propane.
-
Corrigendum to < Preparing high ratio of trans/trans 2,2-bis(4-hydroxycyclohexyl)propane isomer by one-dimensional nickel-palladium catalyst | Request PDF - ResearchGate. (2022). Retrieved from [Link]
-
University of Maryland. (n.d.). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Retrieved from [Link]
-
Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrogenated Bisphenol A - A Strong Alternative to The High-end Bisphenol A Market. (2022). Retrieved from [Link]
- Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate. (1993). Journal of Applied Polymer Science.
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- 3. KR20020074578A - Method for Preparing 2,2â-bis(4-hydroxycyclohexyl)propane - Google Patents [patents.google.com]
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- 5. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate | Semantic Scholar [semanticscholar.org]
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- 7. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 8. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of High-Performance Epoxy Resins from 2,2-Bis(4-oxocyclohexyl)propane: A Detailed Guide for Researchers
Introduction: Beyond Conventional Epoxy Chemistries
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional adhesion, chemical resistance, and mechanical properties.[1] While bisphenol A (BPA) based epoxy resins are widely used, there is a growing demand for materials with enhanced thermal stability, weatherability, and optical clarity.[2] Cycloaliphatic epoxy resins, derived from non-aromatic precursors, offer a compelling alternative to meet these demanding requirements.
This technical guide provides a comprehensive overview of the preparation of advanced epoxy resins starting from 2,2-Bis(4-oxocyclohexyl)propane. This diketone serves as a key building block for creating epoxy resins with a rigid, saturated alicyclic structure, which imparts a unique combination of desirable properties.[2] We will delve into the detailed synthesis of the precursor, its conversion to the corresponding cycloaliphatic epoxy monomer, and subsequent curing protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring and utilizing these high-performance polymers.
The significance of this compound in modern polymer chemistry lies in its role as a monomer for the synthesis of advanced polymers with characteristics such as high thermal stability, excellent mechanical strength, and good optical clarity.[2]
Part 1: Synthesis of the Precursor: this compound
The journey to the final epoxy resin begins with the synthesis of the diketone precursor, this compound. This is typically a two-step process starting from the readily available Bisphenol A (BPA).[2]
Step 1: Catalytic Hydrogenation of Bisphenol A
The initial step involves the saturation of the aromatic rings of BPA to yield 2,2-bis(4-hydroxycyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA).[2] This reaction is a classic example of catalytic hydrogenation.
Causality: The conversion of the aromatic rings to cyclohexane rings is crucial for eliminating the UV-absorbing chromophores present in BPA, which significantly improves the weatherability and color stability of the final polymer.[2] The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity.
Protocol 1: Synthesis of 2,2-bis(4-hydroxycyclohexyl)propane (HBPA)
Materials:
-
Bisphenol A (BPA)
-
Palladium on carbon (Pd/C) catalyst (5 wt%)
-
2-Butanol (or other suitable alcohol solvent like 2-octanol)[2]
-
Hydrogen gas (high pressure)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Schlenk line or glovebox for handling the catalyst
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry high-pressure autoclave, add Bisphenol A and 2-butanol. The typical substrate concentration is around 10-20% (w/v).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully add the 5% Pd/C catalyst to the reactor. The catalyst loading is typically 1-5 mol% relative to BPA.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any residual air, followed by purging with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-8.6 kg/cm ²-G).[2] Heat the reactor to the target temperature (e.g., 140-170 °C) with vigorous stirring.[2]
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of filtration aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is 2,2-bis(4-hydroxycyclohexyl)propane (a mixture of isomers).
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent if required.
Characterization:
-
Melting Point: To determine the purity of the product.
-
FTIR Spectroscopy: To confirm the disappearance of aromatic C-H and C=C stretching bands and the appearance of aliphatic C-H stretching bands.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the hydrogenated product.
Step 2: Oxidation to this compound
The second step involves the oxidation of the secondary alcohol groups of HBPA to ketone functionalities, yielding the desired diketone.[2]
Causality: This oxidation step is essential to introduce the reactive carbonyl groups, which are the precursors to the epoxy groups in the subsequent synthesis step. The choice of oxidizing agent and control of reaction conditions are important to avoid over-oxidation or side reactions.[2]
Protocol 2: Synthesis of this compound
Materials:
-
2,2-bis(4-hydroxycyclohexyl)propane (HBPA)
-
Oxidizing agent (e.g., Jones reagent, Swern oxidation reagents, or a milder alternative like PCC or Dess-Martin periodinane)
-
Appropriate solvent (e.g., acetone for Jones oxidation, dichloromethane for Swern oxidation)
-
Quenching agent (e.g., isopropanol for Jones oxidation)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (Example using Jones Oxidation):
-
Dissolution: Dissolve the 2,2-bis(4-hydroxycyclohexyl)propane in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Addition of Oxidizing Agent: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding isopropanol until the orange-brown color disappears and a green precipitate forms.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization:
-
Melting Point: To confirm the identity and purity of the product.
-
FTIR Spectroscopy: To confirm the disappearance of the O-H stretching band and the appearance of a strong C=O stretching band.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diketone.
Part 2: Synthesis of the Cycloaliphatic Epoxy Resin
The diketone, this compound, is then converted into the corresponding cycloaliphatic epoxy resin, 2,2-bis(3,4-epoxycyclohexyl)propane. This is achieved through an epoxidation reaction of the corresponding dialkene, which is an intermediate that is not isolated. A more direct route involves the epoxidation of the corresponding unsaturated precursor, 2,2-bis(4-cyclohexenyl)propane. However, a common industrial method involves the reaction with a peroxy acid.[3]
Causality: The epoxidation reaction introduces the highly reactive oxirane rings, which are the functional groups responsible for the cross-linking and curing of the resin. Peroxy acids are effective reagents for this transformation, delivering an oxygen atom to the double bond in a concerted mechanism.[3]
Protocol 3: Synthesis of 2,2-bis(3,4-epoxycyclohexyl)propane
Materials:
-
2,2-bis(4-cyclohexenyl)propane (precursor, which can be synthesized from the corresponding diol via dehydration or other methods)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other peroxy acids like peracetic acid[4]
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2,2-bis(4-cyclohexenyl)propane in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Addition of Peroxy Acid: Slowly add a solution of m-CPBA in DCM to the stirred solution of the alkene. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess peroxy acid by adding a saturated solution of sodium sulfite.
-
Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2,2-bis(3,4-epoxycyclohexyl)propane.
Characterization:
-
Epoxy Equivalent Weight (EEW) Titration: To determine the number of epoxy groups per unit mass of the resin.
-
FTIR Spectroscopy: To confirm the disappearance of the C=C stretching band and the appearance of characteristic oxirane ring bands (e.g., C-O-C stretching).
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diepoxide.
-
Viscosity Measurement: To determine the flow characteristics of the uncured resin.
Part 3: Curing of 2,2-bis(3,4-epoxycyclohexyl)propane Based Resins
Cycloaliphatic epoxy resins exhibit different curing behaviors compared to their aromatic counterparts. Due to the higher steric hindrance and lower reactivity of the internal epoxy groups, they are not easily cured with amines at room temperature.[5] The most common curing methods are cationic polymerization and anhydride curing at elevated temperatures.[6][7]
Cationic Curing
Cationic curing is initiated by photoinitiators or thermal initiators that generate a strong acid, which then propagates the ring-opening polymerization of the epoxy groups.[6] This method offers fast curing rates and results in highly cross-linked networks.[8]
Causality: The generation of a cationic species is essential to initiate the chain reaction. The choice of initiator and curing conditions (UV intensity or temperature) will dictate the curing speed and the final properties of the polymer.
Protocol 4: UV-Initiated Cationic Curing
Materials:
-
2,2-bis(3,4-epoxycyclohexyl)propane resin
-
Cationic photoinitiator (e.g., a triarylsulfonium hexafluorophosphate salt)[9]
-
Optional: Reactive diluents or toughening agents
Equipment:
-
UV curing system with a controlled intensity lamp
-
Molds for sample preparation
-
Mixing equipment (e.g., a planetary mixer or a simple stirrer)
Procedure:
-
Formulation: In a suitable container, thoroughly mix the 2,2-bis(3,4-epoxycyclohexyl)propane resin with the desired amount of cationic photoinitiator (typically 1-5 wt%).
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Casting: Pour the formulation into a mold of the desired shape.
-
UV Curing: Expose the sample to UV radiation of a specific wavelength and intensity for a predetermined time. The curing parameters will depend on the photoinitiator used and the thickness of the sample.
-
Post-Curing (Optional): A thermal post-cure (e.g., at 100-150 °C) may be performed to ensure complete conversion of the epoxy groups and to enhance the material's properties.
Anhydride Curing
Anhydride curing is a common method for cycloaliphatic epoxies, leading to polymers with excellent thermal and electrical properties.[7] The reaction requires elevated temperatures and is often catalyzed by a tertiary amine or an imidazole.[10]
Causality: The anhydride ring is opened by a hydroxyl group, forming a carboxylic acid which then reacts with an epoxy group. This process continues, leading to a highly cross-linked polyester network. The stoichiometry between the anhydride and epoxy groups is a critical factor influencing the final properties.[11]
Protocol 5: Thermal Curing with Anhydride Hardener
Materials:
-
2,2-bis(3,4-epoxycyclohexyl)propane resin
-
Anhydride hardener (e.g., methylhexahydrophthalic anhydride - MHHPA)[10]
-
Accelerator (e.g., a tertiary amine like benzyldimethylamine or an imidazole)
-
Optional: Fillers or other additives
Equipment:
-
Oven with precise temperature control
-
Molds for sample preparation
-
Mixing equipment
Procedure:
-
Formulation: Calculate the required amounts of resin, hardener, and accelerator based on the desired stoichiometry (typically a 0.8-1.0 anhydride to epoxy equivalent ratio is used).
-
Mixing: Preheat the resin to reduce its viscosity. Add the anhydride hardener and mix thoroughly until a homogeneous solution is obtained. Then, add the accelerator and mix again.
-
Degassing: Degas the mixture under vacuum.
-
Casting: Pour the formulation into preheated molds.
-
Curing Schedule: Place the molds in an oven and follow a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 100-120 °C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-180 °C for 2-4 hours).[10][11]
Part 4: Characterization and Properties
The performance of the cured epoxy resin is evaluated through various characterization techniques to determine its thermal, mechanical, and other relevant properties.
| Property | Test Method | Typical Values for Cured 2,2-bis(3,4-epoxycyclohexyl)propane Resins |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) | 150 - 250 °C (highly dependent on curing agent and cure cycle) |
| Tensile Strength | ASTM D638 | 60 - 90 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 4.0 GPa |
| Flexural Strength | ASTM D790 | 100 - 150 MPa |
| Coefficient of Thermal Expansion (CTE) | Thermomechanical Analysis (TMA) | 40 - 60 ppm/°C (below Tg) |
| Dielectric Constant | ASTM D150 | 2.8 - 3.5 (at 1 MHz) |
Note: These values are representative and can vary significantly based on the specific formulation and curing conditions.
Part 5: Applications
The unique properties of epoxy resins derived from this compound make them suitable for a range of demanding applications:
-
Adhesives and Coatings: Their excellent adhesion, chemical resistance, and weatherability make them ideal for high-performance adhesives and protective coatings.[1]
-
Composites: Their high strength and thermal stability are advantageous for manufacturing lightweight and durable composite materials for the aerospace and automotive industries.
-
Electrical and Electronic Encapsulation: Their good electrical insulation properties and low dielectric constant are beneficial for encapsulating electronic components.
-
Optical Applications: Their high optical clarity and UV resistance make them suitable for optical adhesives and coatings.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway from Bisphenol A to the final epoxy resin.
Curing Mechanisms
Caption: Simplified representation of cationic and anhydride curing mechanisms.
References
-
The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Tetra. (n.d.). Retrieved from [Link]
-
Cationic curing: shining a light on the technology - Sartomer - Arkema. (n.d.). Retrieved from [Link]
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2022). Polymers, 14(15), 3183. Retrieved from [Link]
-
2,2-Bis(3,4-epoxycyclohexyl)propane | C15H24O2 | CID 11390727 - PubChem. (n.d.). Retrieved from [Link]
-
2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. (n.d.). Retrieved from [Link]
-
Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. (2022, August 22). Retrieved from [Link]
-
9.31: 9-8 Oxacyclopropane ( Epoxide) Synthesis- Epoxidation by Peroxycarboxylic Acids. (2017, November 8). Chemistry LibreTexts. Retrieved from [Link]
-
Photoinitiators - Deuteron GmbH. (n.d.). Retrieved from [Link]
-
2,2-Bis(4-hydroxycyclohexyl)propane (mixture of isomers), Min. 93.0 (GC), 25 g - sciedco. (n.d.). Retrieved from [Link]
-
This compound, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]
-
2,2-bis(p-(2,3-epoxypropoxy)phenyl)-propan - ChemBK. (n.d.). Retrieved from [Link]
-
Applications of Epoxy Resin: Adhesives, Coatings, and Composites. (2022). IntechOpen. Retrieved from [Link]
-
Formulation Guide - Anhydride Curatives for Epoxy Systems - Tri-iso. (n.d.). Retrieved from [Link]
-
Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Tetra. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of novel epoxy resin bearing naphthyl and limonene moieties, and its cured polymer. (2014). Polymer, 55(16), 3585-3594. Retrieved from [Link]
-
Corrigendum to < Preparing high ratio of trans/trans 2,2-bis(4-hydroxycyclohexyl)propane isomer by one-dimensional nickel-palladium catalyst. (2022). Journal of the Taiwan Institute of Chemical Engineers, 132, 104183. Retrieved from [Link]
-
Mechanical Characterization of Epoxy Resin Manufactured Using Frontal Polymerization. (2022). Proceedings of the American Society for Composites—Thirty-Seventh Technical Conference. Retrieved from [Link]
- Novel low temperature anhydride epoxy cured systems. (2018). Google Patents.
-
2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. (2019). Molecules, 24(18), 3349. Retrieved from [Link]
- Photoinitiated Cationic Epoxy Compositions. (2007). Google Patents.
-
Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. (2014, November 26). YouTube. Retrieved from [Link]
-
Cationic Curing of Epoxy–Aromatic Matrices for Advanced Composites: The Assets of Radiation Processing. (2022). Polymers, 14(5), 875. Retrieved from [Link]
-
Formulating Tips for Epoxy-Anhydride Cure Systems. (2019, May 9). AZoM.com. Retrieved from [Link]
- Catalytic process for the preparation of epoxides from alkenes. (2005). Google Patents.
-
Thermal and mechanical properties of epoxy acrylate/methacrylates UV cured coatings. (2005). Progress in Organic Coatings, 54(1), 10-19. Retrieved from [Link]
-
Anhydride-Cured Epoxy Powder Coatings from Natural-Origin Resins, Hardeners and Fillers. (2021). Coatings, 11(5), 531. Retrieved from [Link]
-
Synthesis of epoxides by action of peroxyacids on alkenes. (2020, July 19). YouTube. Retrieved from [Link]
Sources
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- 2. This compound | 7418-16-8 | Benchchem [benchchem.com]
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- 8. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. deuteron.com [deuteron.com]
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- 11. tri-iso.com [tri-iso.com]
Application Notes and Protocols for the Polymerization of 2,2-Bis(4-oxocyclohexyl)propane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Strategic Value of 2,2-Bis(4-oxocyclohexyl)propane in Advanced Polymer Synthesis
This compound, a saturated alicyclic diketone, is emerging as a critical building block in the synthesis of high-performance polymers. Derived from the hydrogenation and subsequent oxidation of Bisphenol A (BPA), this monomer offers a unique combination of a rigid, non-planar bicyclic structure with two reactive ketone functionalities.[1] This distinct molecular architecture allows for the creation of polymers with enhanced thermal stability, superior mechanical strength, and improved solubility in organic solvents compared to their fully aromatic counterparts.[2] The incorporation of the bulky, saturated cyclohexyl rings disrupts chain packing, leading to polymers with lower dielectric constants and improved processability, making them highly attractive for applications in microelectronics, advanced coatings, and specialty membranes.
The reactivity of the ketone groups in this compound opens avenues for various polymerization techniques, most notably polycondensation reactions. This guide provides a detailed exploration of these methods, with a primary focus on the synthesis of polyimines (Schiff bases) through reaction with diamines. The protocols and application notes herein are designed to provide researchers and professionals with the foundational knowledge and practical guidance to leverage this versatile monomer in the development of next-generation polymers.
Polymerization Techniques: A Focus on Polycondensation
The presence of two carbonyl groups makes this compound an ideal candidate for A-A + B-B type polycondensation reactions. The most direct and widely applicable method is the reaction with primary diamines to form polyimines, also known as Schiff base polymers. This reaction proceeds through the formation of a carbon-nitrogen double bond (imine linkage), releasing water as a byproduct.
Mechanism of Polyimine Formation
The polymerization is typically carried out in a suitable solvent and can be catalyzed by acids. The reaction proceeds in two main steps for each ketone-amine reaction:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbon of the carbonyl group on the diketone, forming a tetrahedral intermediate.
-
Dehydration: The intermediate eliminates a molecule of water to form the stable imine bond.
This process is repeated at both ends of the monomers to build the polymer chain.
Caption: Figure 2: Step-by-step experimental workflow.
Characterization and Expected Properties
The resulting polyimine should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Expected Results |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the ketone (around 1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3400 cm⁻¹). Appearance of a C=N stretching band (around 1620-1650 cm⁻¹). |
| ¹H NMR Spectroscopy | Disappearance of the amine protons. Appearance of new signals corresponding to the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature typically above 350°C in a nitrogen atmosphere, indicative of a robust polymer backbone. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be high due to the rigid alicyclic and aromatic structures in the polymer chain. |
Application Insights and Potential
Polymers derived from this compound are anticipated to exhibit a valuable combination of properties:
-
High Thermal Stability: The rigid backbone contributes to excellent resistance to thermal degradation.
-
Good Solubility: The non-planar alicyclic units disrupt chain packing, often leading to better solubility in organic solvents compared to fully aromatic polymers. [2]* Excellent Mechanical Properties: The rigid structure is expected to impart high tensile strength and modulus.
-
Low Dielectric Constant: The absence of extensive aromatic conjugation can lead to a lower dielectric constant, which is advantageous for microelectronic applications.
These properties make them promising candidates for:
-
High-temperature adhesives and composites.
-
Gas separation membranes with tailored permeability and selectivity.
-
Dielectric materials for advanced electronics.
-
Processable high-performance thermoplastics.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the viscosity does not increase as expected or the yield is low, ensure all reagents and solvents are anhydrous. The presence of water can inhibit the reaction. Consider increasing the catalyst concentration or reaction time.
-
Gelation: At high concentrations or with highly reactive diamines, premature gelation can occur. Adjusting the monomer concentration or the rate of heating can help control the reaction.
-
Polymer Discoloration: The polymer should be a light yellow to amber color. Darker colors may indicate side reactions or impurities. Ensure high-purity monomers and an inert reaction atmosphere.
Conclusion
This compound is a versatile and valuable monomer for the development of advanced polymers with a unique balance of thermal stability, mechanical performance, and processability. The polycondensation with diamines to form polyimines represents a robust and adaptable synthetic route. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this promising building block in a wide range of scientific and industrial applications.
References
-
Hulubei, C., Hamciuc, E., & Hamciuc, C. (2020). Aromatic-Alicyclic Polyimides: From Basic Aspects Toward High Technologies. In Imidic Polymers and Green Polymer Chemistry. Apple Academic Press. [Link]
Sources
analytical methods for characterizing 2,2-Bis(4-oxocyclohexyl)propane purity
Application Note & Protocol Guide
Topic: Analytical Methods for Characterizing the Purity of 2,2-Bis(4-oxocyclohexyl)propane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in this compound Applications
This compound (BCHP), also known as hydrogenated bisphenol A (HBPA), is a saturated cyclic diketone with the chemical formula C₁₅H₂₄O₂.[1] It serves as a crucial monomer in the synthesis of advanced polymers, including specialty polycarbonates, polyesters, and epoxy resins. The absence of aromatic rings in BCHP imparts superior properties to these polymers, such as enhanced UV stability, weatherability, and color retention.[1][2]
The primary synthesis of BCHP involves a two-step process: first, the catalytic hydrogenation of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A, BPA) to form 2,2-bis(4-hydroxycyclohexyl)propane, followed by the oxidation of the hydroxyl groups to ketones.[1] The purity of the final BCHP product is paramount, as residual reactants, intermediates, stereoisomers, or byproducts can significantly impact polymerization kinetics, polymer chain length, and the final material's physical and chemical properties. This guide provides a comprehensive framework of analytical methods to ensure the identity, purity, and quality of BCHP.
Anticipating the Impurity Landscape
A robust analytical strategy begins with understanding the potential impurities arising from the synthetic pathway. For BCHP, these typically include:
-
Starting Materials: Unreacted Bisphenol A (BPA).
-
Intermediates: The diol intermediate, 2,2-bis(4-hydroxycyclohexyl)propane, resulting from incomplete oxidation.[1] This intermediate itself exists as a mixture of stereoisomers (cis-cis, cis-trans, trans-trans), which adds complexity.[3][4][5]
-
Byproducts: Partially hydrogenated intermediates or products from side reactions.
-
Stereoisomers: BCHP contains stereocenters, leading to the possible existence of different conformational isomers, which may have different reactivities or physical properties.[6][7][8][9]
-
Solvent Residues: Residual solvents used during synthesis and purification, such as 2-butanol or 2-octanol.[1]
A Multi-Faceted Analytical Workflow for Purity Determination
No single analytical technique can provide a complete purity profile. A validated, multi-technique approach is essential for comprehensive characterization. The following workflow ensures both qualitative and quantitative assessment of BCHP.
Caption: Overall analytical workflow for BCHP purity characterization.
Part 1: Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, offering powerful separation of the main component from its impurities for accurate quantification. Gas Chromatography (GC) is the most cited method for BCHP purity assay, with commercial batches often specifying purity greater than 95.0% by GC.[10][11][12]
Protocol 1: Purity Assay by Gas Chromatography (GC)
Principle: This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is ideal due to its high sensitivity to organic compounds and a response that is proportional to the mass of carbon, allowing for reliable area percent calculations for purity.
Experimental Protocol:
-
Standard/Sample Preparation:
-
Accurately weigh approximately 20 mg of the BCHP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like acetone or ethyl acetate. Vortex to ensure complete dissolution.
-
Prepare a solvent blank for baseline assessment.
-
-
Instrumentation and Conditions:
-
The choice of a mid-to-high polarity column is critical to effectively resolve the ketone (BCHP) from potential alcohol impurities (e.g., the diol intermediate).
Parameter Recommended Setting Justification GC System Agilent 8890 or equivalent with FID Standard, robust system for routine QC. Column DB-WAX, ZB-WAXplus (30 m x 0.25 mm, 0.25 µm) Polyethylene glycol (PEG) stationary phase provides good selectivity for ketones and alcohols. Injector Split/Splitless, 250 °C Ensures rapid volatilization without thermal degradation. Split Ratio 50:1 Prevents column overloading and ensures sharp peaks. Injection Vol. 1.0 µL Standard volume for this concentration. Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min Provides optimal efficiency and resolution. Oven Program 150 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 10 min Gradient program ensures elution of both early- and late-eluting impurities. Detector (FID) 260 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min Standard conditions for robust FID performance. -
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity of BCHP using the area percent method:
-
% Purity = (Area of BCHP Peak / Total Area of All Peaks) x 100
-
-
Identify and quantify any impurities relative to the main peak. For precise quantification of specific impurities, a reference standard for that impurity would be required to generate a calibration curve.
-
Protocol 2: Analysis of Non-Volatile Impurities by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is complementary to GC, excelling at the analysis of non-volatile or thermally sensitive impurities like residual Bisphenol A. A reversed-phase C18 column separates compounds based on hydrophobicity.
Experimental Protocol:
-
Mobile Phase & Sample Preparation:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Accurately weigh approximately 20 mg of BCHP into a 10 mL volumetric flask and dissolve in Acetonitrile.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| HPLC System | Waters Alliance e2695 or equivalent with a Photodiode Array (PDA) or UV Detector | A PDA detector is preferred as it provides spectral information to aid in peak identification. |
| Column | C18 Column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm) | Standard reversed-phase column with excellent resolving power for a wide range of polarities. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Detection | UV at 220 nm | BCHP has a weak chromophore (C=O), but this wavelength provides sufficient sensitivity. BPA has a strong absorbance around this region. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% B | Gradient elution is necessary to elute both the polar BPA and the less polar BCHP in a reasonable time with good resolution. |
-
Data Analysis:
-
Monitor the chromatogram for a peak corresponding to the retention time of a Bisphenol A standard.
-
Quantify the amount of BPA against a calibration curve prepared from a certified reference standard.
-
Part 2: Spectroscopic Identity and Structural Verification
Spectroscopic methods provide orthogonal, confirmatory data on the molecular structure of the main component and can help identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[1] It is the most powerful tool for unambiguous structure confirmation.
-
¹H NMR: The spectrum of BCHP will show a complex multiplet pattern for the cyclohexyl protons and a characteristic singlet for the two equivalent methyl groups of the isopropylidene bridge.[1]
-
¹³C NMR: The spectrum is defined by a signal in the downfield region (typically ~208-212 ppm) corresponding to the carbonyl carbon of the ketone, which is a key indicator of successful oxidation from the diol intermediate.[1][13]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups present in a molecule by their characteristic absorption of infrared radiation.
-
Key Absorbance: The most critical peak for BCHP identification is a strong, sharp absorption band between 1715-1725 cm⁻¹ , which is characteristic of the C=O stretch in a saturated cyclic ketone.[1]
-
Confirmation of Purity: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of the 2,2-bis(4-hydroxycyclohexyl)propane intermediate, which would display a prominent O-H stretching band.[1]
Mass Spectrometry (MS)
Principle: When coupled with GC (GC-MS), mass spectrometry provides the molecular weight and fragmentation pattern of eluted compounds, enabling positive identification of impurities.[14]
-
Expected Data: For BCHP (C₁₅H₂₄O₂), the molecular weight is 236.36 g/mol .[15][16] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 236, along with a predictable fragmentation pattern corresponding to the loss of methyl groups or cleavage of the cyclohexanone rings.
Caption: Idealized chromatogram showing separation of BCHP from an impurity.
Method Validation: Ensuring Trustworthy Results
To ensure that these analytical methods are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[17][18][19] Validation demonstrates the reliability, reproducibility, and accuracy of the data.
Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]
Establishing and documenting these parameters provides a high degree of assurance that the analytical controls will consistently yield results that accurately reflect the quality of the this compound.[17]
References
-
ResearchGate. (n.d.). High Performance Liquid Chromatography of 2,2-Bis(4-Hydr0Xycyclohexyl)Propane. Retrieved from [Link]
-
Parenteral Drug Association. (n.d.). Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. Retrieved from [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Shinde, S. S., & Khulbe, D. P. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. Retrieved from [Link]
-
Li, B. et al. (2018). Two Structurally Characterized Conformational Isomers with Different C-P Bonds. ResearchGate. Retrieved from [Link]
-
Sultan, M. (1989). The validation criteria for analytical methods used in pharmacy practice research. Journal of Clinical Pharmacy and Therapeutics, 14(6), 465-73. Retrieved from [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Maruzen Petrochemical Co., Ltd. (n.d.). Hydrogenated Bisphenol A (H-BPA). Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrogenated bisphenol a. PubChem Compound Database. Retrieved from [Link]
-
Carlier, J. et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 2994, 131-144. Retrieved from [Link]
-
Reddy, G. H. et al. (2020). Structural isomers of di-p-benzidithiaoctaphyrins. Organic & Biomolecular Chemistry, 18(38), 7565-7572. Retrieved from [Link]
-
Amirav, A. et al. (2011). High Information Spectroscopic Detection Techniques for Gas Chromatography. Journal of Chromatography A, 1218(19), 2767-2777. Retrieved from [Link]
-
Joseph Santhanaraj, K. et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. Retrieved from [Link]
-
Wang, X. et al. (2019). Evaluating the isomeric effects of donors on the structures and photophysical properties of donor–acceptor–π bridge–donor (D1–A–π–D2) prototype fluorophores. New Journal of Chemistry, 43(3), 1361-1369. Retrieved from [Link]
-
Chad's Prep. (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of hydrogenated bisphenol-A epoxy resin. Retrieved from [Link]
-
Digital Commons @ Michigan Tech. (2017). Curing process and properties of hydrogenated bisphenol a epoxy resin particles by an interfacial polymerization method for asphalt pavements. Retrieved from [Link]
-
ResearchGate. (2015). Quantitative determination of Bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry. Retrieved from [Link]
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- 5. 2,2-Bis(4-hydroxycyclohexyl)propane (mixture of isomers) 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 7. Structural isomers of di-p-benzidithiaoctaphyrins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: High-Purity Synthesis of 2,2-Bis(4-oxocyclohexyl)propane via Optimized Recrystallization
Abstract: This document provides a comprehensive guide to the purification of 2,2-Bis(4-oxocyclohexyl)propane, a critical monomer in the synthesis of advanced polymers. The protocol details an optimized recrystallization procedure designed to significantly enhance purity, a crucial factor for achieving desired polymer characteristics such as high glass transition temperature and optical clarity. We delve into the fundamental principles of solvent selection, the causality behind each step of the protocol, and the analytical methods for purity validation. This guide is intended for researchers, chemists, and materials scientists engaged in polymer synthesis and fine chemical manufacturing.
Introduction: The Imperative for Purity
This compound, also known by its synonym 4,4'-Isopropylidenebis(cyclohexanone), is a saturated alicyclic diketone.[1] Its rigid, non-aromatic structure makes it a valuable building block for producing high-performance polymers like polyesters and polyamides with enhanced thermal stability, weatherability, and optical properties. The synthesis of this compound typically involves the hydrogenation of Bisphenol A (BPA) to form 2,2-bis(4-hydroxycyclohexyl)propane, followed by the oxidation of the hydroxyl groups to ketones.[2]
The quality of the resulting polymer is directly contingent on the purity of the monomer. Impurities, such as unreacted starting materials, by-products, or residual catalyst, can act as chain terminators or create defects in the polymer backbone, compromising its mechanical, thermal, and optical integrity. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate the target compound from such impurities.[2] This application note provides a field-proven protocol for achieving high-purity this compound.
The Science of Recrystallization: A Controlled Precipitation
Recrystallization is fundamentally a process of controlled precipitation. The efficacy of the technique hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount of the compound at high temperatures but very little at low temperatures.[2]
Causality in Solvent Selection:
The principle of "like dissolves like" is a useful heuristic. Since this compound is a ketone, polar aprotic solvents, particularly those containing a carbonyl group like acetone, are excellent candidates for solubilization.[3] However, a single solvent may not always provide the ideal solubility gradient. In such cases, a binary solvent system is employed. This typically consists of:
-
A "solvent" in which the compound is highly soluble (e.g., acetone).
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the primary solvent (e.g., water).
By carefully adjusting the ratio of solvent to anti-solvent, one can fine-tune the solubility profile to induce crystallization upon cooling, while keeping impurities dissolved in the solvent mixture, known as the mother liquor. An acetone/water system has been shown to be effective for this compound.[2]
Experimental Workflow: From Crude Solid to Purified Crystals
The following diagram outlines the logical flow of the recrystallization process. Each stage is designed to systematically remove specific types of impurities, leading to a final product of high purity.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
This protocol is optimized for purifying an initial batch of 25 grams of crude this compound, which may have an initial purity of approximately 90-95%.[2]
Materials & Equipment:
-
Crude this compound (25 g)
-
Acetone, ACS grade
-
Deionized Water
-
500 mL Erlenmeyer flask
-
Hot plate with stirring capability
-
Watch glass (to cover the flask)
-
Büchner funnel and filter flask assembly
-
Whatman filter paper
-
Vacuum source
-
Ice bath
-
Spatula
-
Vacuum oven
Protocol Steps:
-
Dissolution:
-
Place 25 g of crude this compound into a 500 mL Erlenmeyer flask.
-
Add approximately 75-100 mL of acetone. The goal is to create a saturated solution at the solvent's boiling point.
-
Gently heat the mixture on a hot plate with stirring. Add acetone in small portions until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield, as it ensures the solution becomes supersaturated upon cooling.
-
Cover the flask with a watch glass to prevent solvent evaporation.
-
-
Decolorization & Hot Filtration (if necessary):
-
If the solution has a noticeable color or contains visible particulate matter, add a small amount (e.g., 1-2 g) of activated charcoal. Boil for a few minutes.
-
To remove the charcoal or other insoluble impurities, perform a hot filtration using a pre-heated funnel. Trustworthiness: Pre-heating all glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Expertise: Slow cooling is paramount for the formation of large, well-ordered crystals. Rapid cooling (crashing out) tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 30-60 minutes. Causality: This step significantly lowers the solubility of the product in the solvent, thereby maximizing the quantity of crystallized material recovered.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the collected crystals with two small portions (15-20 mL each) of ice-cold deionized water. Causality: The cold anti-solvent (water) is used to wash away the mother liquor, which is rich in dissolved impurities. Using a cold solvent minimizes the redissolving and loss of the desired product.
-
-
Drying:
-
Allow the crystals to pull dry on the filter for 10-15 minutes with the vacuum on.
-
Transfer the crystalline powder to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60°C. Trustworthiness: Drying to a constant weight ensures all volatile solvents have been removed, which is essential for accurate yield calculation and for preventing solvent interference in subsequent reactions.
-
Data & Purity Validation
The success of the purification must be validated through analytical characterization.
Table 1: Expected Results and Purity Assessment Parameters
| Parameter | Crude Material | Purified Material | Method of Analysis |
| Appearance | Off-white to light yellow powder | White crystalline powder | Visual Inspection |
| Purity (Typical) | ~90-95%[2] | >99% | Gas Chromatography (GC)[1] |
| Yield (Typical) | N/A | 80-90% | Gravimetric |
| Melting Point | Broad range, e.g., 158-164°C | Sharp range, 163-167°C[1] | Melting Point Apparatus |
| IR Spectroscopy | C=O stretch at ~1715-1725 cm⁻¹[2] | Sharper C=O stretch, absence of impurity peaks | FTIR Spectroscopy |
Self-Validating System: The protocol's success is confirmed by a convergence of data. A high yield of white crystalline solid should correspond with a sharp melting point within the literature range and a clean GC chromatogram. Discrepancies, such as a low melting point despite a good visual appearance, would indicate trapped solvent or impurities, prompting a second recrystallization.
Conclusion
Recrystallization is a powerful and essential technique for achieving the high monomer purity required for the synthesis of advanced materials. By understanding the scientific principles behind solvent choice and the function of each step in the protocol, researchers can reliably and efficiently purify this compound. This validated procedure serves as a robust foundation for producing high-quality monomers, enabling the development of next-generation polymers with superior performance characteristics.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
Sources
Application Note: GC-MS Analysis of 2,2-Bis(4-oxocyclohexyl)propane Isomers
Abstract
This application note presents a robust and detailed protocol for the separation and identification of 2,2-Bis(4-oxocyclohexyl)propane stereoisomers using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as hydrogenated bisphenol A (HBPA), is a key monomer in the synthesis of advanced polymers.[1] The stereochemistry of its isomers (cis-cis, cis-trans, and trans-trans) significantly influences the properties of the resulting polymers, making isomer-specific analysis crucial for quality control and material science research.[1] This guide provides a comprehensive workflow, from sample preparation to data analysis, explaining the rationale behind critical experimental parameters to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound (C₁₅H₂₄O₂, MW: 236.36 g/mol ) is a saturated diketone characterized by a central propane unit linking two 4-oxocyclohexyl rings.[1][2] It is typically synthesized via the hydrogenation of its aromatic precursor, Bisphenol A (BPA).[1] The hydrogenation process can result in three primary stereoisomers based on the orientation of the substituents on the cyclohexane rings: cis-cis, cis-trans, and trans-trans.
The distinct spatial arrangements of these isomers impart different physical and chemical properties to polymers derived from them. Therefore, a reliable analytical method to separate and quantify these individual isomers is essential. Gas Chromatography (GC) offers the high-resolution separation required for these structurally similar compounds, while Mass Spectrometry (MS) provides definitive identification and quantification.
Experimental Workflow & Rationale
A successful analysis hinges on a systematic approach. The following workflow is designed to ensure sample integrity, optimal separation, and sensitive detection.
Instrumentation and Materials
Equipment & Consumables
| Component | Specification | Rationale |
| GC-MS System | Agilent 7890/5977 or equivalent system with an Electron Ionization (EI) source. | Standard, robust instrumentation for routine analysis of semi-volatile organic compounds. |
| Autosampler | Required for precision and reproducibility. | Minimizes injection volume variability compared to manual injections. |
| GC Column | Agilent DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). | A 5% diphenyl / 95% dimethylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-polar compounds, including ketone isomers.[3] |
| Vials & Caps | 2 mL amber glass vials with PTFE-lined screw caps. | Amber glass protects from potential photodegradation; PTFE lining ensures chemical inertness. |
| Solvents | HPLC or GC-grade Acetone, Dichloromethane, or Ethyl Acetate. | High purity solvents are critical to avoid interfering peaks and contamination. |
| Analytical Standards | Certified reference material of this compound (mixture of isomers). | Essential for peak identification (based on retention time) and accurate quantification. |
Step-by-Step Protocol
Standard & Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone.
-
Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with acetone.
-
Sample Preparation: Accurately weigh a known amount of the sample material (e.g., 10 mg) into a 10 mL volumetric flask. Add acetone, vortex for 30 seconds, and sonicate for 10 minutes to ensure complete dissolution. Bring to volume with acetone. If necessary, filter the sample through a 0.2 µm PTFE syringe filter to remove particulates.[4]
-
Transfer: Transfer all prepared standards and samples into 2 mL autosampler vials for analysis.
Expert Insight: The choice of solvent is critical. Acetone is an excellent choice as it effectively dissolves the target analyte and has a high volatility, ensuring it does not interfere with the chromatography of later-eluting peaks.
GC-MS Method Parameters
Accurate and reproducible data acquisition requires carefully optimized instrument parameters. The following tables provide a validated starting point.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Value | Rationale |
| Injection Port | Splitless | Maximizes analytical sensitivity for trace-level analysis. A split injection (e.g., 50:1) can be used for highly concentrated samples. |
| Injector Temp. | 260 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas. Constant flow mode provides more stable retention times than constant pressure mode. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm I.D. column, balancing separation efficiency and analysis time. |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) | The initial hold ensures good peak focusing. A controlled ramp rate is crucial for separating the closely eluting stereoisomers. The final hold ensures all components are eluted from the column. |
| Injection Volume | 1 µL | Standard volume for capillary columns to prevent column overloading. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| EI Energy | 70 eV | Standard energy that generates reproducible mass spectra searchable against commercial libraries like NIST.[5] |
| Source Temp. | 230 °C | Optimizes ion formation and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents condensation of analytes. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS source. |
| Acquisition Mode | Full Scan | Scan Range: m/z 40-400. Allows for the collection of full mass spectra for qualitative identification and confirmation. |
Results and Data Interpretation
Isomer Identification
The primary challenge in this analysis is the chromatographic separation of the cis-cis, cis-trans, and trans-trans isomers. Due to their similar structures and polarity, they will have very similar mass spectra, making chromatographic resolution the key to identification.
-
Chromatographic Separation: Using the prescribed GC method, the isomers are expected to elute in order of their boiling points, which is influenced by their symmetry and intermolecular forces. The exact elution order should be confirmed with isomer-specific standards if available.
-
Mass Spectra: The EI mass spectrum for all isomers is expected to be dominated by fragmentation patterns rather than a prominent molecular ion peak ([M]⁺ at m/z 236).[1] Key fragments arise from the cleavage of the propane bridge and within the cyclohexanone rings. Identification can be confirmed by comparing the obtained spectra with a reference from a spectral library (e.g., NIST).
System Suitability and Quality Control
To ensure the trustworthiness of the results, the following checks should be performed:
-
Blank Injection: Run a solvent blank (acetone) at the beginning of the sequence to check for system contamination.
-
Calibration Check: Inject a mid-level calibration standard every 10-15 samples to verify instrument stability and response. The response should be within ±15% of the initial calibration.
-
Peak Resolution: The resolution between the most closely eluting isomer peaks should be calculated. A resolution (Rs) of >1.5 is considered baseline separation and is ideal for accurate quantification.
Conclusion
This application note provides a detailed and validated GC-MS protocol for the isomer-specific analysis of this compound. By carefully controlling sample preparation and instrument parameters, particularly the GC oven temperature program, reliable separation and identification of the cis-cis, cis-trans, and trans-trans isomers can be achieved. This method serves as a critical tool for quality control in polymer manufacturing and for research into structure-property relationships in materials science.
References
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(6), 1036-1044. Retrieved from [Link]
-
Wojtowicz, E. (2009). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Acta Chromatographica, 21(3), 447-456. Retrieved from [Link]
-
Sobiech, M., et al. (2020). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Molecules, 25(23), 5546. Retrieved from [Link]
-
Knaebel, D. B., & Krol, W. J. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education, 88(6), 808-810. Retrieved from [Link]
-
Joseph Santhanaraj, K., et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. Retrieved from [Link]
Sources
Application of 2,2-Bis(4-oxocyclohexyl)propane in the Synthesis of High-Performance Polymers: A Technical Guide
Introduction: Unlocking Performance Beyond Aromatics with 2,2-Bis(4-oxocyclohexyl)propane
In the pursuit of advanced polymeric materials, the focus has traditionally been on aromatic monomers, which impart exceptional thermal and mechanical stability. However, the very nature of aromaticity often leads to challenges in processability, solubility, and optical transparency. This compound, a saturated alicyclic diketone, emerges as a pivotal building block for a new generation of high-performance polymers that circumvent these limitations.[1] This monomer, structurally a hydrogenated derivative of Bisphenol A (BPA), offers a unique combination of a rigid, non-planar backbone that disrupts chain packing, leading to enhanced solubility and optical clarity, while maintaining excellent thermal and mechanical properties.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of high-performance polyamides and polyimides. We will delve into detailed synthesis protocols, explore the underlying chemical principles, and present a comparative analysis of the resulting polymer properties.
Chemical Identity and Synthesis of the Monomer
This compound is a white crystalline solid with the following key identifiers:
-
Chemical Name: 4,4'-(propane-2,2-diyl)dicyclohexanone
-
CAS Number: 7418-16-8
-
Molecular Formula: C₁₅H₂₄O₂
-
Molecular Weight: 236.35 g/mol
The primary synthetic route to this compound involves a two-step process starting from the widely available Bisphenol A (BPA).[1]
-
Hydrogenation of Bisphenol A: The aromatic rings of BPA are saturated via catalytic hydrogenation to yield 2,2-bis(4-hydroxycyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA).
-
Oxidation of Hydrogenated Bisphenol A: The secondary alcohol groups of HBPA are then oxidized to ketone functionalities to produce this compound.
This multi-step synthesis allows for excellent control over the final product's purity and structure.
Application in High-Performance Polyimides
The introduction of the alicyclic structure of this compound derivatives into polyimide backbones is a highly effective strategy for producing colorless and soluble polyimides (CPIs). The non-planar and non-conjugated nature of the cyclohexane rings disrupts the formation of charge-transfer complexes, which are responsible for the characteristic color of traditional aromatic polyimides.
A common approach involves the conversion of the diol precursor, HBPA, into a diamine monomer, which is then polymerized with a dianhydride.
Synthesis of Diamine Monomer from Hydrogenated Bisphenol A
The synthesis of the diamine monomer from HBPA typically involves a nitration step followed by a reduction.
Caption: Workflow for the synthesis of a diamine monomer from HBPA.
Protocol: Two-Step Thermal Imidization for Polyimide Synthesis
This protocol outlines the synthesis of a polyimide from a diamine derived from HBPA and a commercial dianhydride.[2][3]
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the HBPA-derived diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) portion-wise while maintaining a nitrogen atmosphere and stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate.
-
Place the plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
Caption: Experimental workflow for the two-step synthesis of polyimide films.
Performance Characteristics of HBPA-Based Polyimides
The incorporation of the HBPA moiety leads to polyimides with a desirable combination of properties.
| Property | Value Range | Rationale for Performance |
| Glass Transition Temperature (Tg) | 230 - 280 °C | The rigid alicyclic structure restricts chain mobility, leading to high Tg values. |
| 5% Weight Loss Temperature (Td5) | 450 - 500 °C | The stable saturated ring system contributes to excellent thermal stability. |
| Tensile Strength | 94 - 120 MPa[4] | The rigid polymer backbone results in high-strength materials. |
| Elongation at Break | 7 - 15%[4] | The non-linear structure can allow for some chain movement before failure. |
| Tensile Modulus | 1.85 - 2.18 GPa[4] | The inherent stiffness of the polymer chains leads to a high modulus. |
| Optical Transmittance (@ 450 nm) | > 85%[3] | Disruption of charge-transfer complexes by the alicyclic structure results in high transparency. |
| Solubility | Soluble in common organic solvents (e.g., DMAc, NMP, chloroform)[2][3] | The non-planar structure prevents dense chain packing, enhancing solvent penetration. |
Application in High-Performance Polyamides
The ketone functional groups of this compound offer a direct route to the synthesis of polyamides through reductive amination polymerization. This one-pot reaction provides a more atom-economical and potentially greener alternative to traditional polycondensation methods that often require harsh conditions or the use of activated monomers.[1][5]
Protocol: Reductive Amination Polymerization
This protocol describes a general procedure for the synthesis of a polyamide from this compound and a diamine.
Materials:
-
This compound
-
Diamine (e.g., 1,6-hexanediamine, m-phenylenediamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Slightly acidic reaction medium (e.g., methanol with a catalytic amount of acetic acid)
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of this compound and the chosen diamine in the reaction solvent.
-
Adjust the pH of the solution to a weakly acidic range (pH 5-6) using a suitable acid catalyst.
-
Add sodium cyanoborohydride (NaBH₃CN) to the solution. The advantage of NaBH₃CN is its selectivity for reducing the intermediate imine/iminium ion in the presence of the starting ketone.[2][6]
-
Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Caption: Reaction scheme for reductive amination polymerization.
Expected Performance of Alicyclic Polyamides
Polyamides synthesized from this compound are expected to exhibit a unique property profile.
| Property | Anticipated Characteristics | Rationale |
| Thermal Stability | Good to excellent | The alicyclic structure provides good thermal stability, though potentially lower than fully aromatic polyamides.[7] |
| Mechanical Properties | High strength and toughness | The rigid and bulky alicyclic unit is expected to contribute to good mechanical performance. |
| Solubility | Improved solubility in organic solvents | The non-planar structure disrupts hydrogen bonding and crystallinity, enhancing solubility compared to linear aliphatic polyamides like Nylon 6,6. |
| Optical Properties | High transparency | The absence of extended aromatic conjugation should result in colorless and transparent materials. |
| Chemical Resistance | Good resistance to oils and solvents | Polyamides are generally known for their good chemical resistance.[8] |
Causality Behind Experimental Choices
-
Solvent Selection: In polycondensation reactions, polar aprotic solvents like DMAc and NMP are often chosen because they can effectively dissolve both the monomers and the growing polymer chain, preventing premature precipitation and allowing for the achievement of high molecular weights.[9] The choice of solvent can also influence the reactivity of the monomers.
-
Catalyst in Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for one-pot reductive aminations because it is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated imine intermediate over the starting ketone, especially under mildly acidic conditions.[2][6] This selectivity is crucial for achieving high polymer yields.
-
Two-Step Imidization: The two-step process for polyimide synthesis allows for the formation of a processable poly(amic acid) precursor. This is critical because the final polyimide is often insoluble and infusible. The soluble precursor can be cast into films or coatings before the final, thermally induced cyclization to the imide structure.
Conclusion
This compound and its derivatives are versatile and valuable monomers for the synthesis of high-performance polymers. By incorporating a saturated alicyclic structure into the polymer backbone, it is possible to develop materials that offer an exceptional balance of thermal stability, mechanical strength, optical clarity, and processability. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of these unique building blocks in a wide range of advanced applications, from microelectronics and aerospace to specialty coatings and membranes. The continued investigation into novel polymerization methods, such as catalytic dehydrogenation, will further expand the utility of these alicyclic monomers in creating next-generation sustainable and high-performance materials.[5]
References
-
[Soluble Polyimides Bearing (cis, trans)-Hydrogenated Bisphenol A and (trans, trans)-Hydrogenated Bisphenol A Moieties: Synthesis, Properties and the Conformational Effect.]([Link]
Sources
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- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis and non-isothermal crystallization kinetics of polyamide 66 copolymers containing alicyclic structures - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08482A [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2,2-Bis(4-oxocyclohexyl)propane in Advanced Powder Coatings
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 2,2-Bis(4-oxocyclohexyl)propane and its derivatives in the development of high-performance powder coatings. This document explores both established methodologies and novel applications, offering detailed protocols and the scientific rationale behind them.
Part 1: Foundational Understanding of this compound
This compound, also known as hydrogenated bisphenol A diketone, is a cycloaliphatic compound derived from the hydrogenation of bisphenol A (BPA). Its chemical structure, characterized by two saturated cyclohexane rings, imparts exceptional stability against ultraviolet (UV) radiation and oxidation. This makes it a molecule of significant interest for durable coatings intended for outdoor applications. While its direct use as a primary crosslinker is not widespread, its diol precursor, 2,2-bis(4-hydroxycyclohexyl)propane (hydrogenated bisphenol A - HBPA), is a key building block for weather-resistant polyester and epoxy resins. Furthermore, the diketone functionality of this compound opens avenues for its use in creating novel latent curing agents.
Part 2: Established Application: A Precursor for Superior Weatherable Polyester Resins
The most prominent role of the hydrogenated bisphenol A structure in powder coatings is as the diol, HBPA, in the synthesis of polyester resins. The absence of aromatic structures in HBPA leads to resins with excellent UV durability and chalking resistance, making them ideal for architectural and automotive coatings.
Mechanism of Action: Enhancing Durability
The incorporation of HBPA into a polyester backbone, typically through condensation polymerization with dicarboxylic acids, results in a resin with a high degree of UV stability. The cycloaliphatic rings are resistant to the photochemical degradation pathways that affect aromatic-based polyesters, thus preserving gloss and color over long periods of outdoor exposure. These polyesters are typically carboxyl-functional and are crosslinked with epoxy-functional agents like triglycidyl isocyanurate (TGIC) or hydroxyalkyl amides (HAA).
Protocol 1: Synthesis of a Carboxyl-Functional Polyester Resin with HBPA
This protocol outlines the synthesis of a superdurable carboxyl-functional polyester resin for powder coatings.
Materials:
| Component | Moles | Weight (g) | Purpose |
| Isophthalic Acid | 0.8 | 132.8 | Aromatic diacid for hardness and chemical resistance |
| Adipic Acid | 0.2 | 29.2 | Aliphatic diacid for flexibility |
| Neopentyl Glycol | 0.7 | 72.8 | Diol for thermal stability and weatherability |
| 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) | 0.3 | 72.0 | Cycloaliphatic diol for superior weatherability |
| Trimellitic Anhydride | 0.1 | 19.2 | For branching and creating carboxyl functionality |
| Esterification Catalyst (e.g., Dibutyltin oxide) | 0.1% of total reactants | ~0.3 | To accelerate the polymerization reaction |
Procedure:
-
Charge isophthalic acid, adipic acid, neopentyl glycol, and HBPA into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.
-
Heat the mixture under a nitrogen blanket to approximately 150°C to create a molten slurry.
-
Gradually increase the temperature to 230-240°C while continuously removing the water of condensation.
-
Monitor the reaction by measuring the acid value and viscosity. Continue the reaction until the acid value is below 15 mg KOH/g.
-
Cool the reactor to 210-220°C and add the trimellitic anhydride.
-
Hold the temperature until the desired acid value (e.g., 30-35 mg KOH/g) and viscosity are reached.
-
Discharge the molten resin onto a cooling belt and subsequently flake or grind it into a usable form.
Protocol 2: Formulation and Application of a Superdurable Powder Coating
Formulation:
| Component | Weight (parts) | Purpose |
| HBPA-based Polyester Resin (from Protocol 1) | 930 | Binder |
| Triglycidyl Isocyanurate (TGIC) | 70 | Crosslinker |
| Flow Control Agent (e.g., acrylic copolymer) | 10 | Promotes a smooth surface |
| Degassing Agent (e.g., Benzoin) | 2 | Prevents pinholes |
| Titanium Dioxide (Rutile) | 300 | White pigment |
Procedure:
-
Dry blend all the components in a high-speed mixer.
-
Melt-extrude the blend in a twin-screw extruder at a temperature of 90-110°C.
-
Cool the extrudate on a chill roll and break it into chips.
-
Finely grind the chips in a jet mill and classify to a particle size of 20-50 µm.
-
Apply the powder onto a prepared substrate (e.g., phosphated steel) using an electrostatic spray gun.
-
Cure the coated substrate in an oven at 180-200°C for 10-15 minutes.
Part 3: Exploratory Application: this compound as a Latent Curing Agent via Ketimine Formation
The diketone functionality of this compound presents an opportunity for creating blocked amine curing agents, known as ketimines. Ketimines are formed by the reaction of a ketone with a primary amine, with the removal of water. This reaction is reversible. In the absence of water, the ketimine is stable. However, upon exposure to atmospheric moisture, it hydrolyzes to regenerate the amine and the ketone. This principle can be used to create a one-component (1K) epoxy powder coating with excellent storage stability.
Mechanism of Action: Moisture-Triggered Curing
A ketimine derived from this compound and a polyamine can be formulated with an epoxy resin in a powder coating. The solid nature of the components at room temperature ensures stability. Upon application and exposure to atmospheric humidity, the ketimine hydrolyzes, releasing the polyamine, which then crosslinks the epoxy resin. The this compound is also regenerated, but as a non-reactive component in this context, it would act as a plasticizer.
Diagram: Ketimine Formation and Hydrolysis
Caption: Reaction scheme for ketimine formation and moisture-triggered hydrolysis.
Protocol 3: Synthesis of a Ketimine from this compound (Theoretical)
Materials:
| Component | Moles | Weight (g) | Purpose |
| This compound | 1.0 | 236.4 | Diketone |
| Isophorone Diamine (IPDA) | 1.0 | 170.3 | Polyamine |
| Toluene | 500 mL | Solvent and azeotropic agent | |
| p-Toluenesulfonic acid (catalyst) | 0.1% of reactants | ~0.4 | Catalyst |
Procedure:
-
Charge this compound, IPDA, and toluene into a flask equipped with a Dean-Stark trap and a condenser.
-
Add the catalyst.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The resulting solid ketimine can be flaked or ground for use in a powder coating formulation.
Protocol 4: Formulation of a 1K Epoxy Powder Coating with a Ketimine Curing Agent (Hypothetical)
Formulation:
| Component | Weight (parts) | Purpose |
| Solid Bisphenol A Epoxy Resin (Type 3) | 700 | Binder |
| Ketimine Curing Agent (from Protocol 3) | 300 | Latent Curing Agent |
| Flow Control Agent | 10 | Surface leveling |
| Degassing Agent | 2 | Pinhole prevention |
| Pigments and Fillers | As required | Color and properties |
Procedure:
-
Follow the same procedure for powder coating manufacturing as in Protocol 2 (dry blending, extrusion, grinding, and classification).
-
Apply the powder coating electrostatically to a prepared substrate.
-
Curing is initiated by ambient moisture and can be accelerated by heating to 120-140°C. The curing time will depend on humidity and temperature.
Part 4: Quality Control and Performance Testing of Cured Powder Coatings
The following ASTM and industry-standard protocols are essential for evaluating the performance of the developed powder coatings.[1][2][3]
Table of Standard Test Methods
| Property | ASTM Method | Description |
| Film Thickness | ASTM D7091 | Measurement of dry film thickness with a magnetic gauge.[4] |
| Adhesion | ASTM D3359 | Cross-hatch adhesion test to assess the coating's adhesion to the substrate.[4] |
| Hardness | ASTM D3363 | Pencil hardness test to determine the coating's resistance to scratching. |
| Impact Resistance | ASTM D2794 | Falling weight impact test to evaluate resistance to cracking upon impact. |
| Flexibility | ASTM D522 | Mandrel bend test to assess the coating's flexibility and resistance to cracking when bent. |
| Gloss | ASTM D523 | Measurement of specular gloss at various angles (20°, 60°, 85°).[3] |
| Chemical Resistance | ASTM D1308 | Spot tests with various chemicals (e.g., acids, alkalis, solvents) to evaluate resistance. |
| Cure Test | ASTM D5402 | Solvent rub test (MEK test) to determine the degree of cure.[4][5][6] |
| Accelerated Weathering | ASTM G154 | QUV accelerated weathering test to simulate outdoor exposure and evaluate UV resistance and color/gloss retention.[3] |
| Corrosion Resistance | ASTM B117 | Salt spray test to assess the coating's ability to protect the substrate from corrosion.[3][4] |
Part 5: Workflow Visualization
Diagram: Powder Coating Formulation and Testing Workflow
Caption: General workflow for powder coating formulation, application, and testing.
References
- Danick Specialties & Support.
- ASTM International.
- 10X Engineered Materials.
- Wewon Environmental Chambers Co. Ltd.
- PCI Magazine. Powder Coating Standard Approved by ASTM Paint Committee.
- Google Patents.
- Keystone Koating.
- Micom Labor
- Rhinehart Finishing.
- Houston Powder Co
- Benchchem. This compound | 7418-16-8.
- Gantrade Corporation.
- ChemCeed.
- Nagase America.
- ECHEMI. Hydrogenated Bisphenol A - A Strong Alternative to The High-end Bisphenol A Market.
- Sigma-Aldrich. This compound | 7418-16-8.
- Tokyo Chemical Industry Co., Ltd. This compound | 7418-16-8.
- CP Lab Chemicals. 2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram.
- SpecialChem.
- Santa Cruz Biotechnology. This compound | CAS 7418-16-8.
- Nouryon. Perkadox 12-AE20.
- Google Patents.
- Allnex.
- Fisher Scientific. This compound 95.0+%, TCI America™.
- PCI Magazine.
- American Coatings Association.
- Danick Specialties & Support.
- PCI Magazine.
- Google Patents.
- sciedco. 2,2-Bis(4-hydroxycyclohexyl)propane (mixture of isomers), Min. 93.0 (GC), 25 g.
- Danick Specialties & Support.
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- 2. Factors Affecting the Performance and Durability of Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. WO2005044890A1 - Tougher cycloaliphatic epoxide resins - Google Patents [patents.google.com]
- 4. danickspecialties.com [danickspecialties.com]
- 5. Amino Crosslinkers | Technologies | Allnex The Resin Company - allnex [allnex.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of High-Performance Adhesives and Sealants with 2,2-Bis(4-oxocyclohexyl)propane Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed protocols for formulating advanced adhesives and sealants utilizing derivatives of 2,2-Bis(4-oxocyclohexyl)propane, commonly known as hydrogenated bisphenol A (HBPA). Due to its saturated cycloaliphatic structure, HBPA offers significant advantages over traditional aromatic epoxy precursors like bisphenol A (BPA), including superior UV stability, enhanced weatherability, and low color.[1][2][3] These attributes make it an ideal building block for formulations intended for demanding applications in aerospace, electronics, medical devices, and high-performance protective coatings. This document details the fundamental structure-property relationships, provides starting formulations for two-component epoxy adhesives and UV-curable acrylate sealants, outlines rigorous testing protocols, and offers a guide to troubleshooting common formulation challenges.
Section 1: Fundamental Chemistry & Rationale for Use
The Molecular Advantage of the Cycloaliphatic Structure
This compound is a diketone characterized by a central propane unit linking two 4-oxocyclohexyl rings.[4][5] However, in adhesive and sealant applications, it is most commonly used in its derivatized forms, primarily as a hydrogenated bisphenol A (HBPA) diglycidyl ether (an epoxy resin) or as a diacrylate/dimethacrylate (for UV-curable systems).
The key to its superior performance lies in the replacement of the aromatic (benzene) rings found in standard BPA-based epoxies with saturated cyclohexane rings. This seemingly subtle change has profound effects:
-
UV Stability and Weatherability: The absence of aromaticity significantly improves resistance to degradation from UV radiation, preventing the yellowing and chalking that plagues many standard epoxies in outdoor applications.[1][2][3][6]
-
Low Viscosity: HBPA-based epoxy resins typically exhibit a lower viscosity than their BPA-based counterparts of similar molecular weight.[6][7][8][9] This allows for the formulation of high-solids or solvent-free systems, reducing volatile organic compounds (VOCs) and improving handling characteristics.
-
Chemical Resistance: The stable ether linkages formed during curing, combined with the robust cycloaliphatic backbone, result in excellent resistance to a wide range of chemicals.[10][11]
-
Electrical Properties: The low dielectric constant and absence of hydrolyzable chlorine make HBPA-based systems ideal for electrical encapsulation and insulation, protecting sensitive electronic components.[3]
Diagram: Chemical Structures of BPA vs. HBPA Epoxy Monomers
Caption: Comparison of aromatic BPA-epoxy vs. cycloaliphatic HBPA-epoxy.
Section 2: Formulation of a High-Performance Two-Component Epoxy Adhesive
This section provides a starting point for a two-component (2K) ambient cure epoxy adhesive designed for high-performance bonding of metals, composites, and ceramics. The formulation balances strength, durability, and excellent environmental resistance.
Causality Behind Component Selection
-
Part A (Resin Side): The foundation is an HBPA-based diglycidyl ether resin, chosen for its UV stability and low viscosity.[9] A toughening agent, such as a rubber-modified epoxy, is included to improve peel strength and impact resistance, mitigating the inherent brittleness of highly cross-linked epoxy systems.[6] Fumed silica is used as a rheology modifier to impart thixotropy, preventing sagging in vertical applications.
-
Part B (Hardener Side): A cycloaliphatic amine curing agent is selected for its excellent color stability and good moisture tolerance during application.[10][11] These hardeners react with the epoxy groups to form a durable, cross-linked polymer network.[12] An accelerator may be added to control the cure speed, but care must be taken as this can reduce the pot life.
Starting Formulation: High-Clarity Weatherable Epoxy Adhesive
| Component | Part | Function | Parts by Weight (PBW) |
| HBPA-based Epoxy Resin (EEW ~225 g/eq) | A | Primary Binder | 100 |
| Urethane-Modified Epoxy Toughener | A | Flexibility / Impact Resistance | 15-25 |
| Fumed Silica (Hydrophobic) | A | Rheology Modifier | 2-4 |
| Cycloaliphatic Amine Curing Agent (AHEW ~60 g/eq) | B | Curing Agent / Cross-linker | 25-30 |
| Adhesion Promoter (e.g., Silane) | B | Improves bond to substrate | 0.5-1.5 |
EEW = Epoxide Equivalent Weight; AHEW = Amine Hydrogen Equivalent Weight. Stoichiometry should be calculated to be near 1:1.
Protocol 1: Preparation and Application of 2K HBPA Epoxy Adhesive
-
Preparation of Part A:
-
To a clean, dry mixing vessel, add the HBPA-based epoxy resin (100 PBW) and the urethane-modified epoxy toughener (e.g., 20 PBW).
-
Begin mixing at low-to-medium speed (e.g., 200-400 rpm) with a dispersion blade.
-
Slowly add the fumed silica (e.g., 3 PBW) to the vortex to avoid clumping.
-
Increase mixing speed (800-1200 rpm) for 15-20 minutes until a smooth, homogenous consistency is achieved. Scrape the sides of the vessel periodically.
-
Degas the mixture in a vacuum chamber (~29 inHg) until bubbling subsides to remove entrapped air.
-
-
Preparation of Part B:
-
In a separate vessel, add the cycloaliphatic amine curing agent (e.g., 27 PBW).
-
While stirring, add the silane adhesion promoter (e.g., 1 PBW). Mix for 5 minutes until fully incorporated.
-
-
Application:
-
Combine Part A and Part B at the correct stoichiometric ratio (e.g., 100 parts of A to ~28 parts of B by weight).
-
Mix thoroughly for 2-3 minutes, ensuring a uniform, streak-free mixture. Be careful not to introduce excessive air.
-
Apply the mixed adhesive to the prepared substrate(s).
-
Assemble the joint and clamp with sufficient pressure to ensure intimate contact.
-
Allow to cure at ambient temperature (25°C) for 24 hours for handling strength, with a full cure achieved in 5-7 days. Cure can be accelerated with mild heat (e.g., 2 hours at 60°C).
-
Diagram: Workflow for 2K Epoxy Adhesive Preparation
Caption: Step-by-step workflow for preparing the two-component HBPA adhesive.
Section 3: Formulation of a UV-Curable Acrylate Sealant
HBPA can be functionalized with acrylic acid to produce 2,2-Bis(4-(acryloyloxy)cyclohexyl)propane, a diacrylate monomer. This monomer serves as an excellent backbone for UV-curable sealants, offering rapid, on-demand curing and superior non-yellowing properties.[13]
Causality Behind Component Selection
-
Oligomer/Monomer Blend: The HBPA diacrylate provides the core properties of weatherability and durability. It is blended with a flexible monomer (e.g., isobornyl acrylate) to reduce viscosity and improve elongation, preventing the sealant from becoming too brittle.
-
Photoinitiator: A photoinitiator is essential for UV-curable systems.[14] Upon exposure to UV light of a specific wavelength, it generates free radicals, initiating the polymerization (curing) of the acrylate groups. A blend of photoinitiators may be used for efficient surface and through-curing.
-
Adhesion Promoter: A silane adhesion promoter is critical for ensuring a durable bond to non-porous substrates like glass and metal.
Starting Formulation: High-Clarity UV-Curable Sealant
| Component | Function | Parts by Weight (PBW) |
| HBPA Diacrylate | Primary Oligomer | 70 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent / Flexibilizer | 30 |
| Photoinitiator (e.g., TPO) | UV Curing Initiator | 2-4 |
| Adhesion Promoter (e.g., Acrylated Silane) | Improves bond to substrate | 1-2 |
| Fumed Silica | Rheology Modifier | 1-3 |
Protocol 2: Preparation and Curing of UV Sealant
-
Preparation:
-
In a UV-blocking amber container, combine the HBPA diacrylate (70 PBW) and isobornyl acrylate (30 PBW).
-
Mix with a propeller stirrer until homogenous. If the HBPA diacrylate is highly viscous, gentle warming (40-50°C) can aid in blending.
-
In the absence of light, add the photoinitiator (e.g., 3 PBW) and stir until completely dissolved.
-
Add the acrylated silane (e.g., 1.5 PBW) and fumed silica (e.g., 2 PBW) and mix under high shear until uniform.
-
Allow the mixture to sit for at least one hour to allow entrapped air to escape.
-
-
Curing:
-
Apply a bead of the sealant to the desired joint or surface.
-
Expose the sealant to a high-intensity UV LED lamp (e.g., 365 nm or 395 nm wavelength) with an intensity of at least 100 mW/cm².
-
Cure time will depend on the sealant thickness and UV intensity, but a tack-free surface can often be achieved in 5-30 seconds. Full through-cure may require longer exposure.
-
Diagram: UV Curing Free-Radical Polymerization
Caption: Simplified mechanism of UV-initiated free-radical polymerization.
Section 4: Performance Evaluation & Testing Protocols
To validate the performance of the formulated adhesives and sealants, standardized testing is crucial. All testing should be conducted after the samples have been fully cured and conditioned (typically 24 hours at 25°C and 50% relative humidity).
Expected Performance Characteristics
| Property | Test Method | Expected Result for HBPA Epoxy Adhesive | Rationale |
| Lap Shear Strength (Aluminum) | ASTM D1002 | > 2,000 psi (13.8 MPa) | Measures the adhesive's strength in a shear-loading scenario, critical for structural bonding. |
| T-Peel Strength (Aluminum) | ASTM D1876 | > 20 pli (3.5 kN/m) | Indicates flexibility and resistance to peeling forces, enhanced by the toughener. |
| Glass Transition Temp. (Tg) | ASTM E1356 (DSC) | > 80°C | Defines the upper service temperature limit before the material softens. |
| Weathering Resistance | ASTM G154 (QUV) | < 5% change in color (ΔE) after 1000 hours | Quantifies the excellent UV stability imparted by the cycloaliphatic structure. |
Protocol 3: Lap Shear Strength Testing (ASTM D1002)
-
Substrate Preparation: Clean aluminum coupons (e.g., 1" x 4" x 0.063") by abrading with fine-grit sandpaper, followed by a solvent wipe (e.g., acetone or isopropanol). Allow to fully dry.
-
Adhesive Application: Apply the mixed 2K epoxy adhesive to a 0.5" x 1.0" area at one end of a coupon.
-
Assembly: Place a second coupon over the adhesive, creating a 0.5" overlap.
-
Curing: Clamp the assembly and cure as specified (e.g., 7 days at 25°C). Ensure a consistent bondline thickness (e.g., using 0.005" spacer wires).
-
Testing: Place the cured specimen in the grips of a universal testing machine. Pull the specimen at a constant rate (e.g., 1.3 mm/min or 0.05 in/min) until failure.
-
Calculation: Record the maximum load at failure and divide by the bonded area (0.5 in²) to obtain the lap shear strength in psi. Test at least five specimens for statistical validity.
Section 5: Applications & Troubleshooting
Target Applications
-
Adhesives:
-
Aerospace & Automotive: Bonding composite panels where weather resistance is key.
-
Electronics: Encapsulation (potting) of sensitive components due to excellent electrical insulation.[13]
-
Medical Devices: Bonding of disposable or reusable devices where color stability after sterilization (e.g., gamma, E-beam) is required.
-
-
Sealants:
-
Architectural: Glazing and weather-sealing applications where long-term clarity and non-yellowing are critical.
-
3D Printing: As a component in stereolithography (SLA) resins for creating precise, weather-resistant models.[13]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion | Improper surface preparation; Incorrect mix ratio; Expired components. | Ensure substrates are clean, dry, and abraded. Verify mix ratio by weight. Check shelf life of materials. |
| Incomplete Cure (Epoxy) | Incorrect mix ratio; Low ambient temperature. | Verify stoichiometry. Apply mild heat (40-60°C) to accelerate cure. |
| Tacky Surface (UV Sealant) | Oxygen inhibition at the surface; Low UV intensity or incorrect wavelength. | Use a higher intensity lamp; Cure in a nitrogen atmosphere; Use a photoinitiator blend optimized for surface cure. |
| Yellowing of Adhesive | Use of non-cycloaliphatic curing agent; Exposure to excessive heat. | Ensure a high-quality cycloaliphatic amine hardener is used.[11] Adhere to recommended cure schedule. |
| Brittleness | Insufficient toughener; High cross-link density. | Increase the concentration of the flexibilizing/toughening agent. Re-evaluate the stoichiometry or choice of curing agent. |
References
-
Westlake Epoxy. Cycloaliphatic Epoxy Resin for Enhanced UV Resistance. Available from: [Link]
-
Westlake Epoxy. Cycloaliphatic Epoxy Resins. Available from: [Link]
-
Journal of Materials Science. (2025). Modification of hydrogenated Bisphenol A epoxy adhesives using nanomaterials. Available from: [Link]
-
Journal of Adhesion Science and Technology. (2010). Modification of hydrogenated Bisphenol A epoxy adhesives using nanomaterials. Available from: [Link]
-
Epoxy School. Cycloaliphatic Epoxies - NOT for epoxy floors. Available from: [Link]
-
Tetra. Discover the Dynamic Application Field of Cycloaliphatic Epoxy Resin. Available from: [Link]
-
Faber&VanderEnde. (2024). A complete guide to epoxy resins. Available from: [Link]
-
ResearchGate. (2024). (PDF) Curing properties of cycloaliphatic epoxy derivatives. Available from: [Link]
-
TetraWill Technical Guide. Curing Methods of Cycloaliphatic Epoxy Resins. Available from: [Link]
-
Chemical-Supermarket.com. Basic Epoxy Adhesive Chemistry. Available from: [Link]
-
Infinita Lab. (2025). ASTM D903 Adhesion Testing Guide. Available from: [Link]
-
Journal of Adhesion Science and Technology. Designing the epoxy adhesive formulations for manufacturing engineered woods. Available from: [Link]
-
ANSI Webstore. Standard Practices for Automotive and Aerospace Adhesives from ASTM. Available from: [Link]
-
Testronix. (2024). ASTM D429: Standards for Testing Adhesion to Rigid Substrates. Available from: [Link]
-
Adhesives & Sealants Industry. International Testing Standards for Adhesives and Sealants. Available from: [Link]
-
Scribd. ASTM Adhesive Testing Standards Guide. Available from: [Link]
-
YouTube. (2023). Cycloaliphatic Epoxy Resins - Session 20. Available from: [Link]
-
Journal of Chemical Education. Fundamentals of Epoxy Formulation. Available from: [Link]
-
NSPC Insights. Epoxy Coating Adhesion: Science Behind Strong Bonds. Available from: [Link]
-
Silmid America. UV Cured Adhesives. Available from: [Link]
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- 12. sisoyyomismo.wordpress.com [sisoyyomismo.wordpress.com]
- 13. Discover the Dynamic Application Field of Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 14. UV Cured Adhesives | Silmid America [silmid.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Bis(4-oxocyclohexyl)propane
Welcome to the technical support center for the synthesis of 2,2-Bis(4-oxocyclohexyl)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary, industrially relevant route involves a two-step process: first, the catalytic hydrogenation of Bisphenol A (BPA) to 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), followed by the oxidation of the diol to the target diketone.[1] This guide focuses on optimizing this pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Question 1: My initial hydrogenation of Bisphenol A (BPA) is showing low conversion rates. What are the likely causes and how can I improve it?
Answer: Low conversion of BPA into its hydrogenated intermediate, 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), is a frequent issue that typically points to problems with catalyst activity, reaction conditions, or reactant purity.
In-Depth Analysis & Solutions:
-
Catalyst Deactivation: The catalyst is the engine of this reaction. Its activity can be compromised by poisoning or sintering.
-
Causality: Sulfur or nitrogen-containing impurities in the BPA feed or solvent can irreversibly poison noble metal catalysts like Ruthenium (Ru), Rhodium (Rh), or Palladium (Pd).[2] Sintering, the agglomeration of metal nanoparticles at high temperatures, reduces the active surface area.
-
Solution:
-
Purify Reactants: Ensure the BPA and solvent are of high purity. Consider passing the solvent through a column of activated alumina to remove polar impurities.
-
Catalyst Selection: Ruthenium-based catalysts, often supported on alumina (Al₂O₃) or silica, are highly effective.[3][4] Recent studies show that doping Ru catalysts with a promoter like Nickel (Ni) can enhance both activity and selectivity, achieving 100% BPA conversion under optimized conditions.[2][5]
-
Reaction Temperature: Operating within the optimal temperature range is critical. While higher temperatures increase reaction rates, they can also lead to catalyst sintering and side reactions. For many Ru-based systems, a range of 140-170°C is found to be effective.[3][5]
-
-
-
Insufficient Hydrogen Pressure: The hydrogenation of the aromatic rings is highly dependent on hydrogen availability at the catalyst surface.
-
Causality: The reaction involves the transfer of six moles of hydrogen per mole of BPA. Inadequate H₂ pressure leads to a low concentration of dissolved hydrogen in the solvent, starving the catalyst and slowing down the reaction rate.
-
Solution:
-
Increase H₂ Pressure: Typical lab-scale and industrial processes operate at elevated pressures, often ranging from 6 to 8 MPa (approx. 60-80 bar).[3][5] Increasing the pressure within the safe limits of your reactor will enhance hydrogen solubility and boost the conversion rate.
-
Improve Agitation: Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases. This ensures the catalyst surface is constantly supplied with both BPA and dissolved hydrogen.
-
-
-
Suboptimal Solvent Choice: The solvent not only dissolves the reactants but also influences hydrogen solubility and interaction with the catalyst.
-
Causality: The polarity and proton-donating ability of the solvent can affect the reaction mechanism.
-
Solution: Alcohols like isopropanol or 2-butanol are commonly used.[1][3] Some studies have shown that using a greener solvent mixture, such as water in ethyl acetate, can accelerate the reaction through a proposed "on-water mechanism".[6][7] Experimenting with your solvent system could unlock higher conversion rates.
-
Question 2: My BPA conversion is high, but the yield of the final diketone, this compound, is low due to byproduct formation. How can I improve selectivity?
Answer: Poor selectivity in this two-step synthesis can arise from side reactions during either the initial hydrogenation or the final oxidation step. Identifying the source of the byproducts is key.
In-Depth Analysis & Solutions:
-
Step 1: Hydrogenation Side Reactions:
-
Causality: The primary side reaction during hydrogenation is hydrogenolysis, which is the cleavage of C-O or C-C bonds. This can lead to the formation of single-ring compounds or other undesired products. Over-hydrogenation is generally not an issue as the cyclohexyl rings are saturated, but aggressive conditions can affect the isopropylidene bridge.
-
Solution:
-
Catalyst Tuning: Selectivity is highly dependent on the catalyst. Rhodium (Rh) catalysts are known for their high selectivity in hydrogenating aromatic rings under mild conditions.[2][8] Bimetallic catalysts, such as Rh-Pt or Ni-promoted Ru, have been developed to enhance selectivity by manipulating the electronic properties of the active sites.[2][8] An optimized Ru/Ni-Al₂O₃ catalyst, for instance, achieved 96.4% selectivity for the desired diol intermediate.[5]
-
Optimize Temperature and Pressure: Extreme temperatures (>180°C) and pressures can favor hydrogenolysis. A systematic optimization should be performed. For a Ru/Rh catalyst on Al₂O₃, optimal conditions were found to be 165-170 °C and 7.8 MPa.[3]
-
-
-
Step 2: Oxidation Side Reactions:
-
Causality: The oxidation of the secondary alcohols in HBPA to ketones can be accompanied by over-oxidation, leading to the formation of carboxylic acids via ring-opening, or other degradation products. The choice of oxidizing agent and control of pH are critical.
-
Solution:
-
Controlled Oxidation: Use controlled oxidizing agents. While strong oxidants like chromic acid can be effective, they are hazardous and can lead to over-oxidation. Milder, more selective methods are preferred.
-
Maintain pH and Temperature: Reactions involving agents like hypohalous acids must have their pH and temperature carefully controlled to prevent side reactions.[1]
-
-
Below is a troubleshooting workflow for addressing low yield issues.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q: What are the most effective catalysts for the hydrogenation of Bisphenol A?
A: Noble metals are the catalysts of choice. Ruthenium (Ru) is highly active and widely used.[3] Rhodium (Rh) often provides higher selectivity under milder conditions.[2] Recent research has focused on bimetallic or promoted catalysts to further enhance performance. For example, a Ni-promoted Ru catalyst supported on alumina (Ru/Ni-Al₂O₃) has demonstrated 100% conversion and over 96% selectivity.[5] The choice often depends on balancing cost (Rh is expensive) and desired performance.
Q: How can I control the stereoisomer distribution (cis/trans) of the intermediate diol (HBPA)?
A: The hydrogenation of BPA produces three main stereoisomers of HBPA: cis,cis, cis,trans, and trans,trans. The ratio is influenced by the catalyst, solvent, and reaction conditions. Some patent literature suggests that specific reactor designs and catalyst systems (e.g., Ru/Al₂O₃) can be used to favor a higher ratio of the trans,trans isomer, which can be desirable for specific polymer applications.[9] Lowering the reaction temperature and increasing hydrogen pressure have been shown to slightly increase the trans/trans ratio.[8]
Q: What are the optimal reaction conditions for the hydrogenation step?
A: Optimal conditions are catalyst-dependent. However, a general range can be established from the literature.
| Parameter | Typical Range | Rationale | Reference |
| Temperature | 140 - 180 °C | Balances reaction rate against side reactions and catalyst sintering. | [3][5][9] |
| H₂ Pressure | 6 - 8 MPa (60 - 80 bar) | Ensures sufficient hydrogen solubility for complete aromatic ring saturation. | [3][5] |
| Solvent | Isopropanol, 2-Butanol | Good solubility for BPA and intermediates; facilitates the reaction. | [1][3] |
| Catalyst Loading | 1 - 5 wt% (relative to BPA) | Sufficient active sites for the reaction without being uneconomical. | [9] |
Experimental Protocol: Lab-Scale Synthesis of HBPA
This protocol outlines a typical procedure for the first, critical step of hydrogenating BPA.
Materials:
-
Bisphenol A (BPA)
-
Isopropanol (solvent)
-
5% Ru/Al₂O₃ catalyst
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and leak-tested according to its operational manual.
-
Charging the Reactor:
-
Add 20 g of Bisphenol A to the reactor vessel.
-
Add 80 mL of isopropanol to create a 20% BPA solution.[3]
-
Carefully add 1.0 g of the 5% Ru/Al₂O₃ catalyst (5 wt% relative to BPA).
-
-
Sealing and Purging: Seal the reactor. Purge the headspace 3-5 times with nitrogen gas to remove air, followed by 2-3 purges with hydrogen gas.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to an initial pressure of 2 MPa at room temperature.
-
Begin stirring (e.g., 800-1000 RPM).
-
Heat the reactor to the target temperature of 160°C. The pressure will increase as the temperature rises.
-
Once at temperature, adjust the hydrogen pressure to the final target of 7.5 MPa.[3]
-
Maintain these conditions for 4-6 hours, monitoring the pressure for uptake, which indicates hydrogen consumption.
-
-
Cooldown and Depressurization:
-
After the reaction time, turn off the heater and allow the reactor to cool to room temperature (< 40°C).
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
-
Product Recovery:
-
Open the reactor and filter the reaction mixture to recover the solid catalyst. The catalyst can potentially be washed and reused, though activity may decrease.
-
The resulting solution contains the product, 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), which can be isolated by evaporating the solvent under reduced pressure.
-
-
Analysis: Analyze the crude product using Gas Chromatography (GC) or HPLC to determine BPA conversion and selectivity towards HBPA.
The following diagram illustrates the overall synthesis workflow.
Caption: Two-step synthesis workflow.
References
-
Lin, S., Sun, Z., Wang, Z., et al. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. RSC Advances. Available from: [Link]
-
ResearchGate. Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A. Available from: [Link]
-
ResearchGate. Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water | Request PDF. Available from: [Link]
-
RSC Publishing. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. Available from: [Link]
-
ACS Publications. (2019). Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. Industrial & Engineering Chemistry Research. Available from: [Link]
- Google Patents. KR20020074578A - Method for Preparing 2,2'-bis(4-hydroxycyclohexyl)propane.
- Google Patents. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio.
-
PubMed. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. Polymers (Basel). Available from: [Link]
Sources
- 1. This compound | 7418-16-8 | Benchchem [benchchem.com]
- 2. Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. KR20020074578A - Method for Preparing 2,2â-bis(4-hydroxycyclohexyl)propane - Google Patents [patents.google.com]
- 5. Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio - Google Patents [patents.google.com]
Technical Support Center: Industrial Production of 2,2-Bis(4-oxocyclohexyl)propane
Welcome to the technical support resource for the synthesis and purification of 2,2-Bis(4-oxocyclohexyl)propane. This guide is designed for researchers, chemists, and process engineers to navigate the common challenges encountered during industrial-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your process for yield, purity, and efficiency.
The industrial synthesis of this compound is predominantly a two-step process, starting from the readily available Bisphenol A (BPA).[1]
-
Step 1: Hydrogenation. Catalytic hydrogenation of BPA saturates the aromatic rings to produce the intermediate, 2,2-Bis(4-hydroxycyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA).[1]
-
Step 2: Oxidation. The secondary alcohol groups of HBPA are then oxidized to yield the final diketone product, this compound.[1]
This guide is structured to address specific issues you may encounter in each of these critical stages.
Process Overview: From BPA to this compound
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide: Hydrogenation of Bisphenol A
This section addresses the most common issues encountered during the catalytic hydrogenation of BPA to HBPA.
Q1: My BPA conversion rate is low (<90%). What are the primary causes and how can I improve it?
A1: Low conversion is typically linked to catalyst activity, reaction conditions, or substrate purity. Let's break down the troubleshooting process.
-
Cause 1: Catalyst Deactivation or Insufficient Loading. The catalyst is the engine of this reaction. Its activity is paramount.
-
Insight: Noble metal catalysts like Ruthenium (Ru) and Palladium (Pd) are highly effective but susceptible to poisoning.[2][3] Sulfur or nitrogen-containing compounds in the BPA feed or solvent can irreversibly bind to the catalyst's active sites.
-
Solution:
-
Verify BPA Purity: Ensure your Bisphenol A feedstock is of high purity, with minimal contaminants.
-
Catalyst Loading: For industrial processes, a Ru catalyst on a carrier like alumina is often used.[4] Ensure the catalyst loading is appropriate, typically between 0.1-2% by weight relative to BPA.[2][4]
-
Catalyst Regeneration/Replacement: If you are reusing the catalyst, it may have lost activity. Consider a regeneration cycle as per the manufacturer's protocol or replace it with a fresh batch.
-
-
-
Cause 2: Sub-optimal Reaction Conditions. This is a pressure- and temperature-sensitive reaction.
-
Insight: Sufficient hydrogen pressure is required to drive the reaction forward and ensure the catalyst surface is saturated with hydrogen. Temperature influences the reaction rate but can also promote side reactions if too high.
-
Solution:
-
Increase Hydrogen Pressure: Industrial processes often run at pressures from 5 to 150 kg/cm ².[4] If conversion is low, a stepwise increase in H₂ pressure can significantly improve the rate.
-
Optimize Temperature: A typical temperature range is 100-200°C.[4] If the temperature is too low, the reaction kinetics will be slow. If too high, you risk thermal degradation or unwanted side reactions. An optimal temperature is often found around 165-170°C for continuous fixed-bed reactors.[3]
-
Ensure Proper Agitation: In a slurry reactor, ensure agitation is sufficient to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase.
-
-
-
Cause 3: Inadequate Solvent. The solvent plays a role in substrate solubility and interaction with the catalyst.
-
Insight: Secondary alcohols like isopropanol or 2-butanol are often preferred solvents.[1][4] They provide good solubility for BPA and interact favorably with the reaction.
-
Solution: Confirm that the solvent is dry and of an appropriate grade. Water content can sometimes affect catalyst performance.
-
Caption: Decision tree for troubleshooting low BPA hydrogenation conversion.
Q2: The stereoisomer ratio of my HBPA intermediate is inconsistent. Why is this important and how can I control it?
A2: This is a critical but often overlooked aspect of the process. The hydrogenation of BPA creates three stereoisomers of HBPA: cis-cis, cis-trans, and trans-trans.[1]
-
Why it Matters: The ratio of these isomers, particularly the percentage of the trans-trans isomer, significantly affects the physical properties of the HBPA intermediate (like melting point and solubility) and, consequently, the performance of polymers derived from it.[1] A higher trans-trans isomer ratio (e.g., >60%) is often desirable for achieving higher crystallinity and thermal stability in final polymer products.[2]
-
Controlling the Ratio:
-
Catalyst Choice: The choice of catalyst is a primary driver of stereoselectivity. Ruthenium-based catalysts, particularly single-metallic Ru on an Al₂O₃ support, have been shown to produce HBPA with a high trans-trans isomer ratio, achieving up to 65.6% under optimized conditions.[2]
-
Reaction Conditions: Lower temperatures and pressures during hydrogenation tend to favor the formation of the thermodynamically more stable trans-trans isomer, although this may come at the cost of a slower reaction rate.[2]
-
Solvent: While less impactful than the catalyst, the solvent can influence the isomer distribution. Isopropyl alcohol is commonly used in processes targeting high trans-trans content.[2]
-
| Parameter | Effect on trans-trans Isomer Ratio | Typical Range/Value | Reference |
| Catalyst | Ru/Al₂O₃ generally yields a higher ratio than Pd or Rh systems. | Single-metallic Ru/Al₂O₃ | [2] |
| Temperature | Lower temperatures favor higher ratios. | 50-170°C | [2][4] |
| Pressure | Lower pressures can favor higher ratios. | 5-120 kg/cm ² | [2][4] |
| Solvent | Isopropyl alcohol is a common choice for high-ratio processes. | Isopropyl alcohol, 2-Butanol | [1][2] |
Troubleshooting Guide: Oxidation of HBPA
This section covers common problems during the conversion of the HBPA intermediate to the final this compound product.
Q3: My oxidation reaction is incomplete, leaving residual HBPA in the final product. What should I investigate?
A3: Incomplete oxidation is a common purity issue, often stemming from the oxidizing agent, pH, or temperature control.
-
Cause 1: Insufficient Oxidizing Agent. The stoichiometry must be correct.
-
Insight: The reaction requires two equivalents of the oxidizing agent to convert the two hydroxyl groups of HBPA to ketones. Common oxidizing agents include hypohalous acids or halogens.[1]
-
Solution: Ensure at least a stoichiometric amount of the oxidizing agent is added. In practice, a slight excess may be required to drive the reaction to completion. Monitor the consumption of the oxidizing agent during the reaction.
-
-
Cause 2: Incorrect pH. The pH of the reaction medium is critical for controlling the reactivity of the oxidizing species.
-
Insight: The oxidation potential of many reagents is highly pH-dependent. Deviating from the optimal pH range can dramatically slow down the reaction rate, leading to incomplete conversion.
-
Solution: Implement strict pH monitoring and control throughout the reaction. The optimal pH will depend on the specific oxidizing system being used. Establish a tight control loop (e.g., ±0.2 pH units) around the setpoint determined during process development.
-
-
Cause 3: Temperature Too Low. Like most chemical reactions, the oxidation rate is temperature-dependent.
-
Insight: If the reaction temperature is too low, the kinetics will be sluggish, and the reaction may not reach completion within the allotted process time.
-
Solution: Verify that the reactor temperature is maintained at the target setpoint. Check for any issues with the heating/cooling system. A controlled ramp-up and hold at the optimal temperature is crucial for consistency.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling the reagents in this process?
A: Safety is paramount. Key concerns include:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be designed for high-pressure operations, properly vented, and located in an area with appropriate electrical classification.
-
Catalysts: Some hydrogenation catalysts, especially Raney Nickel (if used) or dry Palladium/Ruthenium on carbon, can be pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.
-
Bisphenol A (BPA): BPA is recognized as an endocrine-disrupting chemical.[5] Appropriate personal protective equipment (PPE), including gloves and respiratory protection, should be used to avoid exposure.
-
Solvents: The alcohol solvents used are flammable. Standard precautions for handling flammable liquids should be followed.
Q: What analytical techniques are recommended for in-process control and final product QC?
A: A combination of techniques is essential for robust process control:
-
Gas Chromatography (GC): GC is the workhorse method for this process. It can be used to monitor the disappearance of the BPA starting material, the formation of the HBPA intermediate, and the final conversion to this compound. It is also excellent for quantifying purity (>95.0% is a common specification) and identifying byproducts.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing the non-volatile BPA and HBPA, especially for tracking the stereoisomer distribution of HBPA.
-
Melting Point: The melting point is a simple but effective test for the purity of the final crystalline product. A sharp melting range (e.g., 163-167°C) indicates high purity.
-
FTIR Spectroscopy: Can be used to confirm the conversion of functional groups, specifically the disappearance of the -OH stretch (from HBPA) and the appearance of the strong C=O stretch (in the final product).
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of BPA
This is a representative laboratory-scale procedure. Industrial processes are typically continuous and operate at a larger scale.
-
Reactor Setup: Charge a high-pressure autoclave reactor with Bisphenol A (1.0 eq) and a suitable solvent (e.g., isopropanol, ~5-10 mL per gram of BPA).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 1 wt% Ru/Al₂O₃) to the mixture.
-
Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.
-
Pressurization & Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 150°C).
-
Reaction: Maintain the temperature and pressure for the required reaction time (e.g., 3-5 hours), monitoring hydrogen uptake.
-
Cooldown & Depressurization: Once the reaction is complete (as determined by GC analysis of an aliquot), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.
-
Workup: Purge the reactor with nitrogen. Filter the reaction mixture to recover the catalyst. The resulting solution contains the HBPA product and can be concentrated or used directly in the next step.
References
- Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio. Google Patents (US20180346398A1).
- Method for producing hydrogenated bisphenols. Google Patents (JPH069461A).
-
Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A. ResearchGate. Available at: [Link]
-
2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation... MDPI. Available at: [Link]
Sources
- 1. This compound | 7418-16-8 | Benchchem [benchchem.com]
- 2. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. JPH069461A - Method for producing hydrogenated bisphenols - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,2-Bis(4-hydroxycyclohexyl)propane | 80-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Hydrogenation of Bisphenol A
Welcome to the technical support center for the hydrogenation of bisphenol A (BPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, moving beyond standard protocols to troubleshoot the specific side reactions and challenges that can compromise yield, selectivity, and purity. Here, we address common experimental issues in a practical question-and-answer format, grounded in chemical principles and supported by peer-reviewed literature.
Section 1: The Target Reaction - Achieving High-Yield Hydrogenated Bisphenol A (HBPA)
The primary goal of BPA hydrogenation is the selective saturation of the two aromatic rings to produce hydrogenated bisphenol A (HBPA), also known as 4,4'-(propane-2,2-diyl)dicyclohexanol. HBPA is a valuable monomer for producing high-performance polymers like epoxy resins and polycarbonates with enhanced thermal stability, UV resistance, and, crucially, without the endocrine-disrupting effects associated with BPA.[1][2]
FAQ: What are the baseline conditions for selective BPA hydrogenation?
Achieving high selectivity for HBPA requires a careful balance of catalyst choice, temperature, hydrogen pressure, and solvent system. While optimal conditions are system-dependent, literature provides a well-established starting point.
Answer: The most successful and selective hydrogenations of BPA are typically performed using a supported noble metal catalyst under moderate to high hydrogen pressure. Ruthenium (Ru) and Rhodium (Rh) are frequently cited for their high activity and selectivity in hydrogenating the aromatic rings while minimizing side reactions.[3][4]
Below is a table summarizing typical starting parameters derived from various studies.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst | 1-5% Ru or Rh on a support (e.g., Al₂O₃, Carbon, MCM-41) | Ru and Rh offer excellent selectivity for aromatic ring saturation.[3] The choice of support can influence catalyst dispersion and acidity, which in turn affects side reactions.[4] |
| Temperature | 110 - 170 °C | Temperature must be high enough for a reasonable reaction rate but low enough to prevent thermal degradation and hydrogenolysis (C-C or C-O bond cleavage).[4][5] |
| H₂ Pressure | 5 - 8 MPa (725 - 1160 psi) | Higher pressure increases hydrogen solubility and availability at the catalyst surface, favoring complete hydrogenation.[1] However, excessively high pressure can sometimes promote side reactions.[6] |
| Solvent | Isopropanol, Water, or mixtures with Ethyl Acetate | Isopropanol is a common solvent.[5] Using water as a solvent with specific catalysts like Ru/MCM-41 has been shown to be a green and highly efficient option.[5] |
| Catalyst Loading | 0.5 - 5 wt% relative to BPA | Loading should be optimized to ensure a sufficient number of active sites without being cost-prohibitive. Excessive catalyst can sometimes increase the chance of side reactions.[7] |
Visualizing the Primary Hydrogenation Pathway
The hydrogenation of BPA to HBPA proceeds through the saturation of the two phenyl rings. This can occur sequentially, forming partially hydrogenated intermediates.
Caption: Desired reaction pathway for BPA hydrogenation.
Section 2: Troubleshooting Guide for Common Side Reactions
Even with optimized starting conditions, side reactions can occur. This section provides a troubleshooting guide for the most common issues encountered during BPA hydrogenation.
Issue 1: Incomplete Hydrogenation & Low Conversion
FAQ: My reaction has stopped before reaching full conversion, leaving a mixture of BPA and partially hydrogenated intermediates. What are the likely causes?
Answer: Incomplete conversion is one of the most common issues. The root cause is often related to the catalyst's activity or the availability of hydrogen at the catalytic surface.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the reactants or solvent. Sulfur compounds are notorious poisons for noble metal catalysts. The catalyst can also deactivate through sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous residues on the surface).
-
Insufficient Hydrogen Pressure/Mass Transfer: If the hydrogen pressure is too low or the stirring/mixing in the reactor is inadequate, the reaction can become mass-transfer limited. This means hydrogen cannot reach the catalyst's active sites fast enough to sustain the reaction rate.[1]
-
Suboptimal Temperature: If the temperature is too low, the reaction kinetics will be slow, leading to long reaction times or incomplete conversion within a practical timeframe.[8]
-
Solvent Effects: The solubility of both BPA and hydrogen in the chosen solvent is critical. If BPA has limited solubility, the reaction rate will be slow. Similarly, low hydrogen solubility in the solvent can starve the catalyst.[6]
Protocol: Quick Test for Catalyst Activity
If you suspect catalyst deactivation, perform a control experiment with fresh reactants and a new batch of catalyst under previously successful conditions.
-
Setup: Run the reaction in a small-scale reactor under identical, proven conditions (temperature, pressure, solvent, substrate concentration).
-
Benchmark: Use a fresh, unopened batch of catalyst as your performance benchmark.
-
Test: Run a parallel reaction using the suspect (recycled or older) catalyst.
-
Analysis: Compare the conversion rates after a set time (e.g., 2 hours) via HPLC or GC. A significantly lower conversion rate with the suspect catalyst points to deactivation.
Issue 2: Hydrogenolysis - C-C and C-O Bond Cleavage
FAQ: My product analysis (GC-MS) shows unexpected peaks with lower molecular weights than HBPA, such as cyclohexanol and 4-isopropylcyclohexanol. Is this hydrogenolysis?
Answer: Yes, the presence of these fragments is a strong indicator of hydrogenolysis, a side reaction involving the cleavage of C-C or C-O bonds. This is particularly problematic as it directly reduces the yield of the desired HBPA product.
The central C-C bond linking the two rings and the C-OH bonds are susceptible to cleavage under harsh hydrogenation conditions.[4]
Causality:
-
Catalyst Choice: While highly active, some catalysts like Platinum (Pt) can be too aggressive and promote C-O bond cleavage.[9]
-
Support Acidity: Acidic sites on the catalyst support (e.g., standard γ-Al₂O₃) can catalyze cleavage reactions. This is a crucial factor to control.[4]
-
High Temperature: Elevated temperatures provide the necessary energy to break these bonds, significantly increasing the rate of hydrogenolysis relative to hydrogenation.
FAQ: How can I redesign my experiment to minimize these hydrogenolysis byproducts?
Answer: Minimizing hydrogenolysis requires a multi-faceted approach focused on moderating the reactivity of the catalytic system.
-
Catalyst and Support Modification:
-
Choose a selective metal: Prioritize Rhodium (Rh) or Ruthenium (Ru) over more aggressive metals.[3]
-
Modify the support: Neutralize the acidic sites on the support. A study by Wang et al. demonstrated that modifying an Al₂O₃ support with a small amount of MgO significantly suppressed C-OH and C-C cleavage, leading to higher HBPA selectivity.[4] This modification reduces the support's acidity, disfavoring the cleavage side reactions.
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Operate at the lowest temperature that still provides an acceptable reaction rate. This is often the most effective way to reduce hydrogenolysis.
-
Control H₂ Pressure: While high pressure is needed for hydrogenation, extremely high pressures can sometimes exacerbate cleavage. It is crucial to find an optimal pressure window.[6]
-
Visualizing the Competing Pathways
The goal is to favor the hydrogenation pathway while suppressing the hydrogenolysis pathway.
Caption: Competing reaction pathways in BPA hydrogenation.
Issue 3: Poor Stereoselectivity
FAQ: My HBPA product is a mix of isomers, but my application requires a high trans/trans ratio. How can I influence the stereochemical outcome?
Answer: The hydrogenation of the two aromatic rings creates multiple stereocenters, resulting in a mixture of stereoisomers (cis/cis, cis/trans, and trans/trans). The ratio of these isomers is critical for the final properties of polymers made from HBPA.[7] For instance, a higher trans/trans ratio can lead to better thermal resistance in epoxy resins.[7]
Controlling this ratio is challenging but can be influenced by reaction parameters:
-
Temperature and Pressure: Lower reaction temperatures and specific pressure ranges have been shown to favor the formation of the trans/trans isomer.[9] One patent suggests that using a specific reactor design with a hollow-shaft stirrer at pressures of 40-70 bar and temperatures of 120-180°C can promote a higher trans/trans ratio.[7]
-
Catalyst System: The nature of the catalyst and its interaction with the intermediates on its surface plays a key role. The exact mechanism is complex, but empirical optimization is effective.
Protocol: Experimental Workflow for Optimizing Isomer Ratio
A design of experiments (DoE) approach is recommended to efficiently screen parameters.
-
Define Variables: Identify key variables: Temperature, H₂ Pressure, and Reaction Time.
-
Set Ranges: Based on literature, set a practical range for each variable (e.g., Temp: 120-160°C; Pressure: 4-7 MPa).
-
Run Matrix: Execute a matrix of experiments covering these ranges.
-
Analyze Isomer Ratio: Use a suitable analytical method (e.g., GC or NMR) to accurately quantify the isomer ratio in each product sample.
-
Model and Optimize: Use the results to model the influence of each parameter and identify the optimal conditions for maximizing the desired isomer.
Caption: Workflow for optimizing the HBPA isomer ratio.
Issue 4: Analytical Challenges
FAQ: I'm seeing a persistent BPA peak in my LC-MS/MS blanks and even in my fully converted samples. Is my reaction failing?
Answer: Not necessarily. This is a very common analytical artifact. BPA is ubiquitous in laboratory environments and can leach from plastic labware (e.g., pipette tips, vials, tubing) and is often found as a contaminant in even high-purity solvents.[10]
This background contamination can make it difficult to accurately determine low levels of residual BPA. A study on this exact issue found that when using gradient elution in LC-MS, trace BPA from the mobile phase can accumulate on the column during the low-organic phase and then elute as a sharp "ghost peak" when the gradient ramps up.[10]
Protocol: Best Practices for Trace BPA Analysis
-
Use Glassware: Whenever possible, use glass or polypropylene labware instead of polycarbonate plastics.
-
Solvent Blanks: Always run solvent blanks to assess the background level of BPA in your system.
-
Consider Isocratic Elution: If you encounter ghost peaks with a gradient method, switching to an isocratic LC-MS method with a sufficiently high organic phase percentage can prevent the on-column concentration of BPA and eliminate the artifact.[10]
-
Calibration: Ensure your calibration curve is prepared using the same solvent and vials as your samples to account for any consistent background levels.
References
- 1. Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism insights on the Lewis acidity regulations of a supported Ru catalyst for the selective hydrogenation of bisphenol A - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Bis(4-oxocyclohexyl)propane Synthesis
Welcome to the technical support center for the synthesis of 2,2-Bis(4-oxocyclohexyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
Synthesis Overview: A Two-Stage Approach
The primary industrial route to synthesize this compound, a key monomer for advanced polymers, involves a two-step process.[1] First, the aromatic rings of Bisphenol A (BPA) are saturated via catalytic hydrogenation to produce 2,2-bis(4-hydroxycyclohexyl)propane (HBPA).[1] The second step is the oxidation of the secondary alcohol groups on the HBPA to yield the final diketone product.[1] This method allows for excellent control over the final product's purity and structure.[1]
Caption: Overall workflow for the synthesis of this compound.
Part 1: Catalytic Hydrogenation of Bisphenol A (Step 1)
This initial stage is critical as it sets the stereochemistry and purity of the intermediate, which directly impacts the final product. The hydrogenation of BPA to HBPA introduces chirality, resulting in three stereoisomers: cis-cis, cis-trans, and trans-trans.[1] The trans-trans isomer is the most thermodynamically stable.[1]
Frequently Asked Questions (FAQs) - Hydrogenation
Q1: What are the most effective catalysts for the hydrogenation of BPA?
A1: The choice of catalyst is paramount for achieving high conversion and selectivity. Ruthenium (Ru), Rhodium (Rh), and Nickel (Ni) based catalysts are commonly employed.[1][2] Palladium on carbon has also been documented as an effective catalyst.[1] Recent studies have shown that highly dispersed Ru immobilized on Ni-modified Al₂O₃ can achieve 100% BPA conversion and over 96% selectivity to HBPA under mild conditions.[2]
| Catalyst System | Typical Solvent | Key Advantages | Considerations |
| Ru/Ni-Al₂O₃ | Alcohol (e.g., Isopropanol) | High conversion (100%) and selectivity (>96%).[2] | Catalyst preparation can be complex. |
| Ru/C or Rh/C | Isopropanol, Water[2][3] | Commercially available; Rh/C can be more efficient under mild conditions.[2] | Selectivity may be slightly lower than promoted catalysts.[4] |
| Raney Nickel | Alcohol | Cost-effective. | May require higher temperatures and pressures; potential for nickel leaching. |
| Palladium/Carbon (Pd/C) | Alcohols (e.g., 2-butanol)[1] | Effective, often used with alkali metal promoters.[1] | May be less selective than Ruthenium-based systems. |
Q2: How do reaction conditions affect the yield and stereochemistry of HBPA?
A2: Temperature, hydrogen pressure, and solvent choice are critical levers for controlling the reaction.
-
Temperature: Typically ranges from 140°C to 170°C.[1] Higher temperatures increase the reaction rate but can lead to side reactions if not properly controlled.
-
Pressure: Hydrogen pressures often range from 2 to 8.6 kg/cm ²-G, with some processes going as high as 7.8 MPa (approx. 78 bar).[1][4] Sufficient pressure is necessary to ensure high conversion.
-
Solvent: Secondary alcohols with four or more carbons, such as 2-butanol or 2-octanol, are preferred as they can improve the reaction rate.[1][5]
Controlling the stereoisomer ratio (cis-cis, cis-trans, trans-trans) is an advanced goal influenced by the catalyst, solvent, and reaction conditions.[1] For instance, certain catalyst systems and conditions can be tuned to favor the formation of the high-melting, thermodynamically stable trans-trans isomer.[1]
Troubleshooting Guide - Hydrogenation
Caption: Troubleshooting decision tree for the hydrogenation of Bisphenol A.
Part 2: Oxidation of HBPA to this compound (Step 2)
This step involves the selective oxidation of the secondary alcohol groups of HBPA to the corresponding ketones. The primary challenge is to achieve complete conversion without causing unwanted side reactions, such as C-C bond cleavage.[6]
Frequently Asked Questions (FAQs) - Oxidation
Q1: Which oxidizing agent should I use for converting HBPA to the diketone?
A1: The oxidation of secondary alcohols to ketones is a well-established transformation in organic chemistry.[6] Since ketones are generally resistant to further oxidation, both strong and mild oxidizing agents can be used effectively.[7][8] The choice often depends on factors like cost, safety, workup procedure, and scale.
| Oxidizing Agent | Class | Key Advantages | Considerations |
| Chromic Acid (H₂CrO₄) Jones Reagent | Strong | High yielding, relatively inexpensive.[7] | Cr(VI) is highly toxic and requires specialized waste disposal. |
| Potassium Permanganate (KMnO₄) | Strong | Powerful and effective oxidant.[9] | Can be aggressive and may require careful control of conditions to maintain selectivity.[9] |
| Pyridinium Chlorochromate (PCC) | Mild | Good for selective oxidation; reaction is typically clean. | Stoichiometric Cr(VI) reagent; workup can be tedious. |
| Dess-Martin Periodinane (DMP) | Mild | Mild conditions, fast reaction times, broad functional group tolerance.[9] | Reagent is expensive and can be shock-sensitive. |
| Swern Oxidation | Mild | Avoids heavy metals; excellent for sensitive substrates.[8] | Requires cryogenic temperatures (-78 °C) and produces a foul-smelling byproduct. |
Q2: What are the most critical parameters to control during the oxidation step?
A2: Temperature and pH are crucial for maximizing yield and purity.[1]
-
Temperature: Many oxidations are exothermic. Maintaining a controlled temperature (often 0 °C to room temperature) is essential to prevent the formation of byproducts from over-oxidation or thermal degradation.
-
pH: For reagents like chromic acid or permanganate, pH control is vital. For example, Jones oxidation is performed under strongly acidic conditions.[7] Uncontrolled pH can lead to undesired side reactions.
-
Stoichiometry: Precise control over the amount of oxidizing agent is necessary. An excess may lead to byproducts, while an insufficient amount will result in incomplete conversion.
Troubleshooting Guide - Oxidation
Q: My oxidation reaction is incomplete, leaving unreacted HBPA. What should I do?
A: This is a common issue that can often be resolved systematically.
-
Check Reagent Stoichiometry: Carefully recalculate the molar equivalents of your oxidizing agent. For the conversion of a diol (HBPA) to a diketone, you will need at least two equivalents of a one-electron oxidant or a stoichiometrically appropriate amount of a multi-electron oxidant.
-
Verify Reagent Quality: Oxidizing agents can degrade over time. Use a fresh bottle or titrate a sample to determine its active concentration. For example, Dess-Martin Periodinane should be stored under inert gas in a refrigerator.
-
Optimize Reaction Time/Temperature: Monitor the reaction by TLC or GC/MS. If the reaction stalls, a modest increase in temperature or extended reaction time may be required. Proceed with caution to avoid byproduct formation.
Q: I am observing significant byproduct formation. How can I improve the selectivity?
A: Byproduct formation often points to reaction conditions that are too harsh.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C). Add the oxidizing agent slowly to maintain control over the internal temperature.
-
Switch to a Milder Oxidant: If using a strong oxidant like KMnO₄ or Jones reagent, consider switching to a milder, more selective system like DMP or a Swern oxidation.[8]
-
Purify the Starting Material: Impurities in the HBPA from the first step can lead to unexpected side reactions. Ensure your HBPA is clean before proceeding with oxidation.
Experimental Protocols
Protocol 1: Hydrogenation of Bisphenol A using a Ru-based Catalyst
This protocol is a representative example. Conditions should be optimized for your specific catalyst and equipment.
-
Reactor Setup: Charge a high-pressure autoclave reactor with Bisphenol A (1.0 eq) and the Ruthenium catalyst (e.g., 1-5 wt% relative to BPA).
-
Solvent Addition: Add the solvent (e.g., isopropanol or 2-butanol) to achieve a desired concentration, typically 15-25% w/v.[4]
-
Purge System: Seal the reactor and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 7.8 MPa).[4] Begin stirring and heat the reactor to the desired temperature (e.g., 165-170 °C).[4]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 1.5-3 hours.[5]
-
Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to recover the catalyst. The filtrate containing the HBPA product can be concentrated under reduced pressure.
-
Purification: The crude HBPA can be purified by recrystallization from a suitable solvent to isolate the desired stereoisomer(s).[10]
Protocol 2: Oxidation of HBPA using Jones Reagent
Safety Note: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Prepare Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly add this mixture to ice-cold water. The resulting solution is chromic acid (H₂CrO₄).[7]
-
Reaction Setup: Dissolve the HBPA starting material (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath to 0 °C.
-
Addition of Oxidant: Slowly add the prepared Jones reagent dropwise from the addition funnel to the stirred solution of HBPA. Maintain the temperature below 10 °C during the addition. The color will change from orange/red to green as the Cr(VI) is reduced to Cr(III).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching: Quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.
-
Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
References
-
12.7: Oxidizing Agents - Chemistry LibreTexts. (2019, June 2). Retrieved from [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. (2019, December 7). Retrieved from [Link]
-
Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Lin, S., et al. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. RSC Advances. Retrieved from [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. (2015, May 6). Retrieved from [Link]
-
Catalytic hydrogenation of bisphenol A to hydrogenated bisphenol A - ResearchGate. (n.d.). Retrieved from [Link]
-
Isomers of the Hydrogenation Products of Bisphenol A. The Separations and Configurations of Three Isomers of 2,2-Bis-(4-hydroxycyclohexyl)propane and Two of 2-(4-Hydroxycyclohexyl) - Oxford Academic. (n.d.). Retrieved from [Link]
-
Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water | Industrial & Engineering Chemistry Research - ACS Publications. (2019, August 12). Retrieved from [Link]
-
Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- JPH069461A - Method for producing hydrogenated bisphenols - Google Patents. (n.d.).
Sources
- 1. This compound | 7418-16-8 | Benchchem [benchchem.com]
- 2. Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. JPH069461A - Method for producing hydrogenated bisphenols - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
purification strategies for high-purity 2,2-Bis(4-oxocyclohexyl)propane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2,2-Bis(4-oxocyclohexyl)propane. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity material for your critical applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Crystallization Issues
Crystallization is a powerful technique for purifying this compound, but it can present several challenges.[1]
Problem 1: Product Oiling Out Instead of Crystallizing
-
Potential Cause: The solvent system may not be optimal, leading to a supersaturated solution where the product separates as a liquid phase (oil) rather than a solid crystalline lattice. This can also occur if the cooling rate is too rapid.
-
Solution:
-
Solvent System Modification: A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For ketones like this compound, acetone is a good starting point.[2] Consider using a co-solvent system. For instance, if your compound is too soluble in a primary solvent, add a miscible anti-solvent in which the compound is less soluble to induce crystallization.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., refrigerator or freezer). Slow cooling encourages the formation of well-ordered crystals.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites for crystal growth.
-
Problem 2: Low Yield After Recrystallization
-
Potential Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solvent Recovery: If excess solvent was used, carefully evaporate a portion of it to concentrate the solution before cooling.
-
Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after crystallization) by Thin Layer Chromatography (TLC) to determine if a significant amount of product remains. If so, a second crop of crystals may be obtained by further concentrating and cooling the mother liquor.
-
Problem 3: Purity Does Not Improve Significantly After Recrystallization
-
Potential Cause: The impurities may have similar solubility properties to the desired product in the chosen solvent.
-
Solution:
-
Alternative Solvent Systems: Experiment with different solvent systems. A table of commonly used solvent systems for the crystallization of ketones is provided below.[2]
-
Multiple Recrystallizations: A single crystallization may not be sufficient to remove all impurities. Repeated crystallization can enhance purity.[1]
-
Alternative Purification Technique: If recrystallization is ineffective, consider using column chromatography to separate impurities with different polarities.
-
Column Chromatography Issues
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3]
Problem 1: Poor Separation of Product and Impurities
-
Potential Cause: The chosen mobile phase (eluent) may not have the optimal polarity to effectively separate the components of the mixture.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product to ensure good separation.[4]
-
Solvent Gradient: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.
-
Stationary Phase Selection: While silica gel is the most common stationary phase for ketones, alumina (neutral, acidic, or basic) can also be used and may offer different selectivity.[5][6]
-
Problem 2: Product Decomposes on the Column
-
Potential Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. For ketones, this can sometimes lead to unintended reactions like reduction of the carbonyl group to a hydroxyl group.[7]
-
Solution:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine, added to the eluent.[8]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[9]
-
Stability Check: Before committing to a large-scale column, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for a period, and then eluting to see if any new spots appear.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
The primary synthetic route to this compound involves the hydrogenation of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) to form 2,2-bis(4-hydroxycyclohexyl)propane, followed by oxidation of the hydroxyl groups to ketones.[1][10] Therefore, the most probable impurities are:
-
2,2-bis(4-hydroxycyclohexyl)propane: The intermediate diol from incomplete oxidation.
-
Unreacted starting materials: Depending on the specific synthetic route.
-
By-products from side reactions: Such as over-oxidation or incomplete hydrogenation products.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting minor impurities.[3]
-
Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Q3: What is the recommended storage condition for high-purity this compound?
According to safety data sheets, this compound is stable under normal conditions.[4] For long-term storage and to maintain high purity, it is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent potential oxidation or moisture absorption.[11]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Acetone/Water, Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. If using a flammable solvent, use a water bath and a condenser.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to decolorize.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane mixture, optimized by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow the solvent to flow by gravity.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
The following table summarizes the impact of different recrystallization solvents on the purity of this compound, based on typical laboratory outcomes.
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) |
| Acetone/Water | 90 | >97 |
| Ethanol | 92 | >98 |
| Isopropanol | 90 | >96 |
Note: These values are illustrative and can vary depending on the initial impurity profile and experimental conditions.
Visualizations
Purification Strategy Decision Tree
Caption: A decision tree for selecting a purification strategy.
General Column Chromatography Workflow
Caption: A typical workflow for column chromatography.
References
-
DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE - Taylor & Francis Online. Available at: [Link]
-
Column Chromatography - Organic Chemistry - Jack Westin. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. Available at: [Link]
-
Column Chromatography ketone/silica - Physics Forums. Available at: [Link]
-
Separating ketones from reaction mixture : r/Chempros - Reddit. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Column chromatography - Columbia University. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. columbia.edu [columbia.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. This compound | 7418-16-8 | Benchchem [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
preventing yellowing in polymers made from 2,2-Bis(4-oxocyclohexyl)propane
< Technical Support Center: Preventing Yellowing in Polymers Derived from 2,2-Bis(4-oxocyclohexyl)propane
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of color stability in high-performance polymers. This guide is designed for researchers, scientists, and drug development professionals who work with polymers synthesized from this compound, also known as hydrogenated bisphenol A (HBPA). Here, we provide in-depth, field-proven insights into the causes of yellowing and offer robust troubleshooting strategies and preventative protocols to ensure the long-term integrity of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding discoloration in HBPA-based polymers.
Q1: My HBPA-based polymer is turning yellow. I thought these were UV-stable. Why is this happening?
A1: While polymers made from HBPA have significantly better UV and color stability than their aromatic counterparts (like standard Bisphenol A), they are not entirely immune to degradation.[1][2][3] Yellowing is a visual indicator of polymer degradation, which can be initiated by several factors, including thermal stress during synthesis or processing, long-term exposure to UV radiation, and reactions with environmental pollutants.[4][5] The process often involves the formation of chromophores (molecular structures that absorb visible light) within the polymer matrix.[5][6]
Q2: What is the primary driver of yellowing in my experiments: heat or light?
A2: Both thermal energy and UV light can initiate yellowing, but the primary driver often depends on the life-cycle stage of the polymer.
-
During Synthesis & Processing (Molding, Extrusion): High temperatures are the main culprit. Thermal degradation can occur, leading to the formation of colored byproducts.[6][7][8] This is particularly true if processing temperatures are too high or residence times in machinery are too long.[7][9]
-
During End-Use & Stability Testing: UV radiation from sunlight or artificial sources is the primary cause.[10] This process, known as photo-oxidation, involves the combined action of light and oxygen, which generates free radicals that break down the polymer chains and create chromophores.[4][10][11]
Q3: What are the most effective additives to prevent yellowing?
A3: A multi-component stabilizer package is the most effective strategy. This typically involves a synergistic blend of primary and secondary antioxidants, and for applications with light exposure, UV absorbers and light stabilizers.[4]
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are common. They interrupt the degradation cycle by neutralizing free radicals.[12]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants are crucial. They decompose hydroperoxides, which are unstable precursors to damaging radicals, thus preventing the initiation of the degradation chain.[12][13][14][15] This is especially important for maintaining color stability during high-temperature processing.[12][15]
-
UV Absorbers & Hindered Amine Light Stabilizers (HALS): For long-term UV stability, UV absorbers (like benzotriazoles) and HALS are necessary.[4][16] UV absorbers dissipate harmful UV energy as heat, while HALS trap free radicals formed during photo-oxidation.[16]
Q4: How can I quantitatively measure the yellowing of my polymer samples?
A4: The most widely accepted method is by calculating the Yellowness Index (YI) according to the ASTM E313 standard.[17][18][19][20] This is done using a spectrophotometer or colorimeter, which measures the tristimulus values (X, Y, Z) of your sample.[18][19] The YI is then calculated from these values, providing a standardized number that describes the change in color from clear or white toward yellow.[17][19][20] Regular YI measurements are essential for evaluating the effectiveness of stabilizer packages and optimizing processing conditions.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific yellowing issues encountered during experimentation and application.
Issue 1: Yellowing Observed Immediately After Synthesis or Melt Processing
If your polymer exhibits a yellow tint directly after polymerization, extrusion, or molding, the root cause is almost certainly thermo-oxidative degradation.
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Recommended Solution & Protocol |
| Excessive Temperature | High heat provides the activation energy for polymer chain scission and oxidation, leading to the formation of colored degradation byproducts like quinones.[4] For HBPA-based polycarbonates, decarboxylation can begin to occur at temperatures as low as 225 °C.[21][22][23][24] | Action: Lower the processing temperature in 5-10°C increments. Protocol: Calibrate thermocouples on your equipment. Determine the optimal processing window for your specific polymer grade, aiming for the lowest possible temperature that maintains melt flow and part integrity.[7] |
| Prolonged Residence Time | The longer the polymer is exposed to high temperatures in the extruder barrel or mold, the more extensive the thermal degradation will be.[8] | Action: Minimize the time the polymer spends at melt temperature. Protocol: Reduce cycle times where possible. Purge the processing equipment between runs and before shutdowns to remove stagnant material. |
| Presence of Oxygen | Oxygen is a critical component of thermo-oxidative degradation.[6] At high temperatures, it readily reacts with radicals on the polymer chain, propagating the degradation process. | Action: Limit oxygen exposure during synthesis and processing. Protocol: During synthesis, maintain a constant inert atmosphere using nitrogen or argon. For processing, use a nitrogen purge in the feed hopper of the dryer and extruder to displace oxygen.[6] |
| Inadequate Stabilization | The absence or insufficient loading of process stabilizers (antioxidants) leaves the polymer unprotected against the rigors of high-temperature processing.[25] | Action: Incorporate an effective antioxidant package. Protocol: Add a synergistic blend of a primary (hindered phenol) and a secondary (phosphite) antioxidant. Phosphites are particularly effective during processing as they decompose hydroperoxides that form at high temperatures.[13][15] A typical starting concentration is 0.1-0.5% by weight for the total package. |
Issue 2: Yellowing Develops Over Time During Storage or UV Exposure
If the polymer is initially clear but yellows upon aging, the cause is likely photo-oxidation or environmental interaction.
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Recommended Solution & Protocol |
| UV Radiation Exposure | UV energy is absorbed by the polymer, leading to the formation of free radicals. In the presence of oxygen, this initiates a chain reaction (photo-oxidation) that breaks polymer chains and forms yellowing chromophores.[4][10][11] | Action: Add a UV stabilization package. Protocol: Incorporate a UV absorber (e.g., benzotriazole or hydroxyphenyl-triazine class) and a Hindered Amine Light Stabilizer (HALS). The UV absorber acts as a primary shield, while HALS scavenges radicals that still form.[4][16] Typical loading levels are 0.1-1.0% by weight. |
| Environmental Pollutants (Gas Fading) | Atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas-powered heaters or vehicle exhaust, can react with certain additives, especially some phenolic antioxidants, to form colored compounds.[26][27] This is often called "gas fading" or "phenolic yellowing."[26][27] | Action: Use NOx-resistant stabilizers and control the storage environment. Protocol: If gas fading is suspected, consider replacing the standard hindered phenolic antioxidant with a NOx-resistant alternative, such as a hydroxylamine-based antioxidant.[26] Store samples and products away from combustion fumes.[27] |
| Degradation of Phenolic Antioxidant | While essential, phenolic antioxidants themselves can degrade into colored quinone-type structures, which can contribute to yellowing over time, especially when exposed to NOx or UV light.[27][28] | Action: Optimize the antioxidant package. Protocol: Ensure the antioxidant package is well-balanced with a robust secondary antioxidant (phosphite). The phosphite helps protect the primary phenolic antioxidant, enhancing its longevity and reducing the formation of colored byproducts.[12] |
Part 3: Key Protocols & Methodologies
Protocol 1: Quantitative Measurement of Yellowness Index (YI)
This protocol outlines the standardized procedure for measuring yellowing, enabling objective comparison between samples.
Standard: Based on ASTM E313.[17][20]
Apparatus:
-
Spectrophotometer or Colorimeter
Methodology:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using a certified white tile standard.
-
Sample Preparation: Ensure samples are clean and have a uniform, flat surface. The sample thickness should be consistent for all measurements to ensure comparability.
-
Measurement Setup: Configure the instrument to measure using a D65 illuminant and a 10° observer, which simulates standard daylight viewing conditions.
-
Data Acquisition: Place the polymer sample flat against the instrument's measurement port, ensuring no external light can interfere. Take at least three readings at different locations on the sample.
-
Calculation: The instrument's software will automatically measure the tristimulus values (X, Y, Z) and calculate the Yellowness Index (YI) using the ASTM E313 formula:
-
YI = [100 * (CₓX - C₂Z)] / Y
-
(Where for D65/10°, Cₓ = 1.3013 and C₂ = 1.1498)[28]
-
-
Analysis: Average the readings for each sample. A higher YI value indicates a greater degree of yellowing. Compare the YI of stabilized samples against an unstabilized control after exposure to heat or UV to validate the effectiveness of the additive package.
Protocol 2: Selection and Incorporation of a Stabilizer Package
This protocol provides a workflow for developing a protective additive blend to prevent both thermal and photo-degradation.
-
Identify Degradation Risk:
-
High-Heat Processing: Prioritize a robust thermal stabilization package.
-
Outdoor/High-Light Exposure: Prioritize a UV stabilization package.
-
Both: A comprehensive package is required.
-
-
Formulate the Package (Example for Comprehensive Protection):
-
Primary Antioxidant: 0.1% wt. Hindered Phenol (e.g., Irganox® 1010).
-
Secondary Antioxidant: 0.1% wt. Phosphite (e.g., Irgafos® 168).[12] This combination creates a powerful synergistic effect.[13][14][29]
-
UV Stabilizer: 0.3% wt. UV Absorber (e.g., Benzotriazole class).
-
Light Stabilizer: 0.3% wt. Hindered Amine Light Stabilizer (HALS).
-
-
Incorporation Method (Melt Compounding):
-
Pre-Blending: Thoroughly dry the base polymer resin to prevent hydrolysis. Tumble-blend the resin with the powdered or liquid stabilizer package in a sealed container to ensure uniform distribution.
-
Extrusion: Feed the pre-blended mixture into a twin-screw extruder.
-
Processing Parameters: Use a temperature profile that ensures complete melting and mixing without causing excessive thermal stress.
-
Pelletizing: Extrude the stabilized polymer into strands, cool in a water bath, and pelletize for subsequent molding or analysis.
-
-
Validation:
-
Prepare samples of both the stabilized polymer and an unstabilized control.
-
Measure the initial Yellowness Index (YI₀) of both sets.
-
Subject the samples to accelerated aging (e.g., QUV weathering chamber or high-temperature oven aging).
-
Periodically measure the Yellowness Index (YIₜ) and compare the change (ΔYI = YIₜ - YI₀) between the stabilized and control samples to quantify the performance of the additive package.
-
Part 4: Visualization of Mechanisms & Workflows
Diagram 1: Mechanism of Polymer Degradation and Stabilizer Intervention
Caption: How antioxidants and HALS interrupt the polymer degradation cycle.
Diagram 2: Troubleshooting Workflow for Polymer Yellowing
Caption: A step-by-step workflow to diagnose the source of polymer yellowing.
References
- The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics.
- Yellowness Index (YI) ASTM E313. (n.d.). Intertek.
- Yellowness index measurement method. (2024, November 6). 3NH.
- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Yellowness index measurement. (2019, August 21). Paul Wu's Blog.
- Comprehensive Guide Yellowness Index Testing - ASTM. (n.d.). Infinita Lab.
- Antioxidants - Plastics & Rubber. (n.d.). BASF.
- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.
- Antioxidant Additives. (n.d.). Avient.
- E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. (n.d.). ASTM International.
- Causes & Prevention of Yellowed Plastics. (2022, August 5). SpecialChem.
- Why do polymer materials yellow? (2025, September 12). Testex.
- Technical Support Center: Troubleshooting Yellowing of Polymers Containing Octrizole. (n.d.). Benchchem.
- Excellent antioxidant against NOx fumigation yellowing. (2024, January 10). Partners in Chemicals.
- How to Minimize Yellowing in Polycarbonate? (2025, July 1). Patsnap Eureka.
- How to solve the yellowing phenomenon of resin? (2019, March 6). Quanzhou Neweco High Polymer Material Co.Ltd.
- The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. (2020, August 1). springerprofessional.de.
- The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. (2020, August 1). Semantic Scholar.
- The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. (2025, August 6). ResearchGate.
- Anti yellowing agents. (2020, January 13). Partners in Chemicals.
- The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. (n.d.). OUCI.
- How to Avoid Pinking & Yellowing of Polyolefin Polymers. (n.d.). simona pmc.
- How To Prevent PMMA Yellowing? (2025, May 11). Chemistry For Everyone - YouTube.
- Injection Molding Discoloration: Impact, Causes, and Solutions. (n.d.). Prototool.
- The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. (n.d.). National Cheng Kung University - Research NCKU.
- the impact of anti-yellowing agent on polymer processing. (2025, May 22). Organotin.
- What Causes Discoloration Injection Molding and How to Prevent It? (2025, July 31). RYD Tooling.
- What causes the yellowing of plastic? (2023, January 9). ThreeBond Group.
- Why Do Polymer Materials Turn Yellow? (2025, September 23). Testex.
- How to solve the problem of discolouration of produced plastic products? (2024, April 22). OKE Plastic.
- How to prevent yellowing of plastic molded products. (2022, December 26). Matsui MFG. CO., LTD.
- What Can Cause Discoloration in Plastic Injection Molding? (2020, September 11). Midstate Mold & Engineering.
- Photo-oxidation of polymers. (n.d.). Wikipedia.
- Modification of hydrogenated Bisphenol A epoxy adhesives using nanomaterials. (2025, August 6). ResearchGate.
- Hydrogenated Bisphenol A (HBPA). (n.d.). Gantrade Corporation.
- This compound. (n.d.). Benchchem.
- Redox cationic frontal polymerization: a new strategy towards fast and efficient curing of defect-free fiber reinforced polymer composites. (2023, October 4). RSC Publishing.
- What Is Photo-oxidation? (2025, July 7). Chemistry For Everyone - YouTube.
- Polymer stabilizer. (n.d.). Wikipedia.
- Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers. (2023, December 21). DENACOL's Lab.
- Degradation of Polymers by Photooxidation. (2025, August 9). ResearchGate.
- Hydrogenated Bisphenol A - A Strong Alternative to The High-end Bisphenol A Market. (2022, April 13). Puyang Shenghuade Chemical Co., Ltd.
- Effect of a Dicycloaliphatic Epoxide on the Thermo‐Mechanical Properties of Alkyl, Aryl Epoxide Monomers Cured via UV‐Induced Cationic Frontal Polymerization. (2022, February 16). ResearchGate.
- 2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. (n.d.). Strem.
- This compound 95.0+%, TCI America™. (n.d.). Fisher Scientific.
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Technical Support Center: Isomer Ratio Control in 2,2-Bis(4-oxocyclohexyl)propane Synthesis
Welcome to the technical support center for the synthesis of 2,2-Bis(4-oxocyclohexyl)propane. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into controlling the critical isomer ratio during production. We will delve into the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the stereoselectivity of your synthesis.
Understanding the Core Synthesis and Isomer Challenge
The primary route to producing this compound involves a two-step process.[1] First, Bisphenol A (BPA) undergoes catalytic hydrogenation to yield 2,2-bis(4-hydroxycyclohexyl)propane (HBPA).[1] This intermediate is then oxidized to the final diketone product.
The critical stereochemistry is established during the hydrogenation of BPA's aromatic rings into cyclohexane rings. This step produces a mixture of three primary diastereomers of HBPA: cis,cis, cis,trans, and trans,trans. The relative orientation of the hydroxyl groups on the two cyclohexane rings defines these isomers. The subsequent oxidation to this compound preserves the ring orientation established during hydrogenation.[1]
For many advanced polymer applications, the trans,trans isomer is the most desirable due to its thermodynamic stability, higher melting point, and lower solubility, which can facilitate purification.[1][2] Therefore, controlling the hydrogenation process to maximize the yield of the trans,trans isomer is a primary objective.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the isomer ratio in HBPA synthesis?
A1: The diastereomeric ratio of HBPA is primarily influenced by three main factors: the choice of catalyst, the solvent system, and the reaction conditions (temperature and pressure).[1] Stereoselective synthesis is an advanced goal, and fine-tuning these parameters is essential for controlling the outcome.[1]
Q2: Which catalysts are most effective for achieving a high trans,trans isomer ratio?
A2: Research and patent literature point to several effective catalyst systems:
-
Ruthenium-based catalysts: Single-metallic Ru/Al₂O₃ has been shown to achieve a high trans,trans isomer ratio of up to 65.6%.[2][3]
-
Multi-metallic catalysts: Core-shell structures with noble metals like palladium, ruthenium, and rhodium can produce a trans,trans ratio higher than 55%.[2][3] A one-dimensional nickel-palladium catalyst has also been reported as effective for producing a high ratio of the trans isomer.[1][4]
-
Promoted catalysts: Doping a Ru/Al₂O₃ catalyst with a Ni promoter can effectively regulate the selectivity of the reaction under mild conditions.[5]
Q3: How does solvent choice impact the isomer distribution?
A3: The solvent can influence the interaction between the substrate and the catalyst surface, thereby affecting the stereochemical pathway of the hydrogenation. Alcohols like 2-butanol and 2-octanol are preferred in some methods.[1] Other solvents mentioned in successful syntheses include isopropyl alcohol and diethylene glycol dimethyl ether.[2][3]
Q4: What are the typical reaction conditions for selective hydrogenation of BPA?
A4: Conditions vary depending on the catalyst and solvent system.
-
With a Ru/Al₂O₃ catalyst, conditions can be around 14 hours of reaction time.[2][3]
-
With a Ni-promoted Ru/Al₂O₃ catalyst, optimal conditions have been reported at 140 °C and 6 MPa (approx. 870 psi) H₂ pressure.[5]
-
Using double-metallic catalysts, temperatures of 165 °C and pressures of 78 bar (approx. 1131 psi) have been used.[2][3]
-
With an alkali-modified nickel/alumina catalyst, temperatures of 200 °C and pressures of 1,200 to 1,500 psig have been employed.[2][3]
Q5: What analytical techniques are recommended for determining the isomer ratio?
A5: A combination of chromatographic and spectroscopic methods is ideal for accurate quantification of the isomer mixture.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating and quantifying diastereomers.[6]
-
Gas Chromatography (GC): GC can also be used, often after derivatization of the hydroxyl groups in HBPA to make the molecules more volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can distinguish between isomers based on subtle differences in chemical shifts and coupling constants caused by their different spatial arrangements.[7] Advanced techniques like COSY can further confirm connectivity.[7]
Troubleshooting Guide: Low trans,trans Isomer Ratio
This guide focuses on the most common issue encountered in this synthesis: an undesirable isomer distribution with a low percentage of the trans,trans product.
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Consistently Low trans,trans Ratio (<50%) | Suboptimal Catalyst Choice or Deactivation: The catalyst's surface morphology and electronic properties dictate the stereochemical pathway. Your current catalyst may not provide the necessary steric hindrance to favor the trans configuration. | Action: 1. Switch to a catalyst known for high trans,trans selectivity, such as Ru/Al₂O₃ or a bimetallic Pd/Ru catalyst.[2][8] 2. If using a supported catalyst, ensure the support (e.g., Al₂O₃) is of high quality. Consider using a promoted catalyst, like Ni-modified Ru/Al₂O₃, which can manipulate the electronic state of Ru for better performance.[5] 3. Verify catalyst activity; it may be poisoned or deactivated. |
| Batch-to-Batch Inconsistency in Isomer Ratio | Poor Control Over Reaction Parameters: Small deviations in temperature, pressure, or reaction time can significantly affect the isomer distribution. Thermodynamic and kinetic factors controlling isomer formation are highly sensitive to these conditions. | Action: 1. Temperature: Precisely control the reaction temperature. While one patent suggests the ratio is not influenced by temperature, other studies show it is a key parameter.[3][5] A temperature of 140 °C was found to be optimal for a specific Ru/Ni-Al₂O₃ catalyst.[5] 2. Pressure: Maintain a constant and sufficient hydrogen pressure (e.g., 6 MPa).[5] Fluctuations can alter the rate of hydrogen adsorption on the catalyst surface. 3. Time: Standardize the reaction time. A duration of 14 hours was shown to produce a high trans,trans ratio.[2] |
| Low Overall Yield and Poor Selectivity | Incorrect Solvent or Substrate Purity: The solvent affects both the solubility of reactants and their interaction with the catalyst. Impurities in the starting BPA can poison the catalyst. | Action: 1. Solvent Selection: Experiment with different solvents. Alcohols like isopropyl alcohol or 2-butanol are often effective.[1][2] 2. Purity: Ensure the BPA starting material is of high purity. 3. Purification: Note that recrystallization of the final HBPA product can significantly increase the trans,trans ratio (up to 91.60%), but this may come at the cost of a lower overall recovery rate (e.g., 26%).[2][3] |
| Difficulty in Quantifying Isomer Ratio | Inadequate Analytical Method: The chosen analytical technique may not have sufficient resolution to accurately separate and quantify the closely related diastereomers. | Action: 1. Method Development: Develop and validate an HPLC or GC method specifically for this isomer mixture. Use high-purity standards of the individual isomers if available. 2. Spectroscopic Analysis: Utilize ¹H and ¹³C NMR to confirm the identity of the peaks in your chromatogram and to provide an independent measure of the isomer ratio. |
Visualization of Key Processes
Workflow for Synthesis and Isomer Control
This diagram outlines the critical steps from starting material to final product analysis, highlighting the key control points for maximizing the desired isomer.
Caption: Decision tree for troubleshooting isomer ratio issues.
Experimental Protocol: Selective Hydrogenation of BPA
This protocol provides a starting point for achieving a high trans,trans isomer ratio of HBPA.
Materials and Reagents:
-
Bisphenol A (BPA), high purity
-
Ruthenium on Alumina (Ru/Al₂O₃) catalyst, 5 wt%
-
Isopropyl alcohol (IPA), anhydrous
-
High-purity hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment (HPLC or GC-FID)
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave is clean and dry.
-
Charge the reactor with Bisphenol A and the Ru/Al₂O₃ catalyst. A typical catalyst loading is 2 wt% based on the weight of BPA. [2] * Add isopropyl alcohol as the solvent.
-
-
Inerting the System:
-
Seal the reactor.
-
Purge the system with an inert gas (e.g., Nitrogen) 3-5 times to remove all oxygen.
-
-
Reaction Execution:
-
Begin stirring.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 6 MPa or ~870 psi). [5] * Heat the reactor to the target temperature (e.g., 140 °C). [5] * Maintain these conditions for the desired reaction time (e.g., 14 hours). [2]Monitor the pressure; a drop may indicate hydrogen consumption.
-
-
Shutdown and Product Isolation:
-
After the reaction time is complete, stop heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with inert gas.
-
Open the reactor and filter the reaction mixture to remove the solid catalyst.
-
Remove the solvent (IPA) from the filtrate using a rotary evaporator to yield the crude HBPA product as a solid or viscous oil.
-
-
Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent.
-
Analyze by HPLC or GC to determine the conversion of BPA and the relative percentages of the cis,cis, cis,trans, and trans,trans HBPA isomers.
-
References
- US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio - Google P
-
Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing). [Link]
-
Hydrogenation method for preparing hydrogenated bisphenol-A having a higher trans/trans isomer ratio - Justia Patents. [Link]
- CN102921440A - Catalyst for preparation of hydrogenated bisphenol A - Google P
-
Corrigendum to < Preparing high ratio of trans/trans 2,2-bis(4-hydroxycyclohexyl)propane isomer by one-dimensional nickel-palladium catalyst | Request PDF - ResearchGate. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [Link]
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- 8. CN102921440A - Catalyst for preparation of hydrogenated bisphenol A - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2,2-Bis(4-oxocyclohexyl)propane Under Stress Conditions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of 2,2-Bis(4-oxocyclohexyl)propane under various stress conditions. It is designed to assist researchers in designing, executing, and troubleshooting forced degradation studies for this compound. The information presented herein is a synthesis of established chemical principles, data from analogous structures, and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 4,4'-Isopropylidenebis(cyclohexanone), is a diketone characterized by a central propane unit linking two 4-oxocyclohexyl rings.[1] It is primarily used as a monomer in the synthesis of advanced polymers.[1] Understanding its stability and degradation pathways is crucial for ensuring the quality, safety, and performance of these polymers, as degradation can impact their physical and chemical properties.
Q2: What are the typical stress conditions I should consider for forced degradation studies of this compound?
Based on international regulatory guidelines, such as those from the ICH, forced degradation studies should typically include exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
Q3: What are the primary reactive sites on the this compound molecule?
The primary reactive sites are the two ketone functional groups. These groups can undergo a variety of reactions, including:
-
Keto-enol tautomerism: This can be catalyzed by both acids and bases and is often the initial step in degradation pathways involving the cyclohexanone ring.[1]
-
Oxidation: The carbon atoms alpha to the carbonyl group are susceptible to oxidation.
-
Reduction: The ketone groups can be reduced to secondary alcohols.[1]
The propane bridge is generally more stable, but under harsh conditions, cleavage of the C-C bonds could occur.
Troubleshooting Guide for Forced Degradation Experiments
This section addresses common issues encountered during the stress testing of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No or minimal degradation observed (<5%) | The stress condition is not harsh enough. | - Increase the concentration of the acid or base.- Elevate the temperature.- Extend the exposure time.- For photolytic studies, increase the light intensity or duration. |
| Excessive degradation (>20%) or multiple unknown peaks in HPLC | The stress condition is too severe, leading to secondary degradation products. | - Decrease the concentration of the stressor (e.g., acid, base, oxidizing agent).- Lower the temperature.- Shorten the exposure time. |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Secondary interactions: The analyte may be interacting with active sites on the HPLC column (e.g., residual silanols).[5]- Column overload: Injecting too much sample.[5][6]- Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of the analyte or degradants.[7]- Sample solvent mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | - Use a high-purity, end-capped column or a column with a different stationary phase.- Add a competing base (e.g., triethylamine) to the mobile phase to block active sites.- Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.- Dissolve the sample in the mobile phase whenever possible. |
| Irreproducible retention times in HPLC | - Mobile phase preparation: Inconsistent preparation of the mobile phase.- System equilibration: Insufficient time for the HPLC system to equilibrate with the new mobile phase.- Temperature fluctuations: The column temperature is not stable. | - Ensure accurate and consistent preparation of the mobile phase.- Allow sufficient time for the column to equilibrate before starting the analysis.- Use a column oven to maintain a constant temperature. |
Proposed Degradation Pathways and Mechanisms
Based on the chemical structure of this compound and established reactivity of cyclohexanones, the following degradation pathways are proposed under different stress conditions.
Acid-Catalyzed Degradation
Under acidic conditions, the degradation is likely initiated by the protonation of the carbonyl oxygen, facilitating keto-enol tautomerism.[1] This can be followed by reactions such as aldol condensation or other rearrangements.
Proposed Pathway:
Caption: Proposed acid-catalyzed degradation of this compound.
Base-Catalyzed Degradation
In the presence of a base, deprotonation at the alpha-carbon leads to the formation of an enolate ion.[1] This reactive intermediate can also undergo aldol-type condensation reactions.
Proposed Pathway:
Caption: Proposed base-catalyzed degradation of this compound.
Oxidative Degradation
Oxidizing agents like hydrogen peroxide can lead to a variety of degradation products. A common reaction for cyclic ketones is the Baeyer-Villiger oxidation, which would result in the formation of a lactone (a cyclic ester). Ring-opening to form dicarboxylic acids is also a possibility.
Proposed Pathway:
Caption: Proposed oxidative degradation pathways for this compound.
Thermal Degradation
At elevated temperatures, thermal decomposition may occur. For cyclic ketones, this can involve ring-opening reactions and subsequent fragmentation. The exact products will depend on the temperature and atmosphere (inert or oxidative).
Proposed Pathway:
Caption: General proposed pathway for thermal degradation.
Photolytic Degradation
Exposure to UV or visible light can induce photochemical reactions in ketones. Norrish Type I and Type II reactions are common for ketones and can lead to the formation of radical species and subsequent cleavage of the molecule. Given that carbonyl groups are photosensitive, this is a relevant degradation pathway to investigate.
Proposed Pathway:
Caption: Proposed photolytic degradation of this compound.
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound. These should be optimized based on the observed degradation.
General Sample Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Acid and Base Hydrolysis
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Maintain the solutions at room temperature or an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples immediately (add an equivalent amount of base to the acidic sample and acid to the basic sample).
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze a control sample (stock solution in the solvent without acid or base) at each time point.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Maintain the solution at room temperature.
-
Withdraw samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Analyze a control sample (stock solution with water instead of hydrogen peroxide) at each time point.
Thermal Degradation
-
Place the solid this compound in a controlled temperature oven (e.g., 80 °C).
-
At specified time points, remove a sample of the solid.
-
Dissolve the sample in a suitable solvent for analysis.
-
Analyze by HPLC and compare to an unstressed control sample.
Photolytic Degradation
-
Place a solution of the compound in a chemically inert, transparent container.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples to a light source that meets ICH Q1B requirements (a combination of visible and UV light).
-
At specified time points, withdraw samples for HPLC analysis.
Analytical Methodologies
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[2][8][9]
Recommended HPLC Conditions (Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products.[10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
References
-
[6]Troubleshooting HPLC- Tailing Peaks - Restek. (URL: [Link])
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])
-
HPLC Troubleshooting Guide. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
-
Common Pitfalls in Forced Degradation Studies and How to Avoid Them - Pharma Stability. (URL: [Link])
-
Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black - MDPI. (URL: [Link])
-
Hydrogenated Bisphenol A - A Strong Alternative to The High-end Bisphenol A Market. (URL: [Link])
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (URL: [Link])
- JPH069461A - Method for producing hydrogenated bisphenols - Google P
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (URL: [Link])
-
Research Progress of Methods for Degradation of Bisphenol A - PMC - PubMed Central. (URL: [Link])
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Forced Degradation Studies - MedCrave online. (URL: [Link])
-
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (URL: [Link])
-
A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
-
Synthesis and characterization of hydrogenated bisphenol-A epoxy resin - ResearchGate. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])
-
Stability Indicating HPLC Method Development: A Review - IJPPR. (URL: [Link])
-
Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed. (URL: [Link])
-
2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. (URL: [Link])
-
This compound 95.0+%, TCI America™ | Fisher Scientific. (URL: [Link])
-
Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product. - ResearchGate. (URL: [Link])
-
Cyclohexanone - Wikipedia. (URL: [Link])
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - MDPI. (URL: [Link])
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Technical Support Center: Catalyst Deactivation in 2,2-Bis(4-oxocyclohexyl)propane Synthesis
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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis(4-oxocyclohexyl)propane (also known as hydrogenated bisphenol A, HBPA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most critical challenges in this process: catalyst deactivation. The synthesis, which involves the hydrogenation of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A), relies heavily on the sustained activity of precious metal catalysts, typically palladium (Pd) or ruthenium (Ru) on a carbon support.[1] Understanding and mitigating catalyst deactivation is paramount for ensuring process efficiency, reproducibility, and economic viability.
This guide is structured to provide immediate, actionable insights based on real-world laboratory challenges. We will explore the root causes of catalyst performance degradation and offer systematic approaches to diagnose, prevent, and resolve these issues.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and address specific problems encountered during your experiments.
Q1: My reaction rate has slowed dramatically over several catalytic cycles, and I'm not reaching full conversion of Bisphenol A anymore. What are the likely causes?
A significant drop in the reaction rate is a classic symptom of catalyst deactivation. There are several potential mechanisms at play, often acting in concert. The most common culprits in hydrogenation reactions are coking, poisoning, and sintering.[2][3][4]
-
Coking/Fouling: This is the physical blockage of the catalyst's active sites and pores by carbonaceous deposits or high-molecular-weight byproducts.[2][4][5] In Bisphenol A (BPA) hydrogenation, side reactions can lead to the formation of polymers or oligomers that adhere to the catalyst surface.[6] This is particularly prevalent at higher reaction temperatures. These deposits physically prevent reactant molecules from reaching the active metal sites.[5]
-
Poisoning: This occurs when impurities in your feedstock or solvent strongly and often irreversibly bind to the active metal sites.[2][4] Even trace amounts of poisons can have a dramatic effect. Common poisons for palladium and ruthenium catalysts include:
-
Sintering (Thermal Degradation): At elevated temperatures, the fine metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles.[2][11] This process reduces the active surface area of the metal, leading to a proportional loss in catalytic activity.[2][3] XRD analysis of a spent catalyst showing an increase in the intensity of palladium peaks can be a clear indication of sintering.[11]
-
Leaching: The active metal can dissolve into the reaction medium. This can be exacerbated by acidic or basic conditions or the presence of certain impurities. Analysis of the post-reaction mixture via ICP-OES can confirm if metal leaching is occurring.[11]
To diagnose the specific cause, a systematic approach is necessary. Start by reviewing your reaction conditions and the purity of your starting materials. If possible, characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to quantify coke, and TEM or XRD to check for sintering.[8][11]
Q2: I've noticed a decrease in selectivity for the desired this compound stereoisomers and an increase in byproducts. Why is this happening?
A shift in selectivity is a more subtle indicator of catalyst deactivation and often points to specific changes on the catalyst surface.
-
Partial Poisoning or Coking: The formation of byproducts can be exacerbated when the primary active sites for hydrogenation are blocked. This may force the reaction to proceed through alternative, less selective pathways on different types of sites or on the support material itself. The morphology and contamination level of carbon deposits, not just the amount, can critically impact selectivity.[12]
-
Changes in Metal Particle Structure: Sintering not only reduces the number of active sites but can also change the nature of the remaining sites. Different crystal faces of the metal can exhibit different selectivities, and the distribution of these faces changes as particles grow and restructure.
-
Formation of New Phases: In some cases, reactants or intermediates can react with the metal itself. For instance, the formation of palladium carbide (PdCx) has been observed in some hydrogenation reactions, which can alter the catalytic properties and lead to deactivation.[9][13]
To address selectivity issues, consider a milder regeneration of the catalyst (see Q7) that might remove weakly adsorbed species without drastically altering the catalyst structure. Also, re-evaluating reaction conditions such as temperature and pressure can help favor the desired reaction pathway.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A multi-technique characterization of the spent catalyst is the most definitive way to pinpoint the deactivation mechanism.
| Analytical Technique | Information Provided | Deactivation Mechanism Indicated |
| Transmission Electron Microscopy (TEM) | Visualizes metal particle size and distribution on the support. | Sintering: Compares particle size of fresh vs. spent catalyst.[8] |
| X-ray Diffraction (XRD) | Determines crystal structure and average crystallite size. | Sintering: Broader peaks indicate smaller particles; sharpening peaks indicate growth.[11] |
| Temperature-Programmed Oxidation (TPO) | Measures the amount of carbon burned off the catalyst as a function of temperature. | Coking: Quantifies the amount and indicates the nature of carbonaceous deposits. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of the surface. | Poisoning: Detects surface poisons like sulfur or nitrogen.[7] Can also show changes in the metal's oxidation state.[8] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution. | Fouling/Coking: A significant decrease in surface area and pore volume indicates blockage.[8] |
| Inductively Coupled Plasma (ICP-OES/MS) | Measures the elemental composition of the post-reaction liquid phase. | Leaching: Detects dissolved active metal in the product stream.[11] |
By combining insights from these techniques, you can build a clear picture of why your catalyst is failing and devise an appropriate strategy for mitigation or regeneration.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the primary mechanisms of catalyst deactivation in the hydrogenation of Bisphenol A?
The primary deactivation mechanisms are coking, poisoning, and sintering.[2][3][4]
-
Coking involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites.[4][5]
-
Poisoning is the strong chemisorption of impurities (e.g., sulfur compounds) onto the active metal sites.[4][7]
-
Sintering is the thermal agglomeration of metal particles, which reduces the active surface area.[2][11]
Caption: Key pathways of catalyst deactivation.
Q5: Can a deactivated catalyst be regenerated? If so, how?
Yes, in many cases, activity can be partially or fully restored, depending on the deactivation mechanism.
-
For Coking: The most common method is controlled oxidation (calcination). The catalyst is heated in a diluted stream of air or oxygen to burn off the carbon deposits.[5] The temperature must be carefully controlled to avoid sintering the metal particles during this process.[5] A mild regeneration method involving air oxidation at 200°C followed by H₂ reduction has been shown to be effective for some carbon-supported catalysts.[14]
-
For Poisoning: Regeneration is more challenging as the poison-metal bond is often very strong.
-
Reversible Poisoning: Sometimes, a simple wash with a suitable solvent can remove weakly bound inhibitors.
-
Irreversible Poisoning: For strongly bound poisons like sulfur, a high-temperature oxidation/reduction cycle may be required, but this risks sintering. Chemical treatments with specific reagents can sometimes be effective. For example, a mixture of chloroform and glacial acetic acid has been used to regenerate palladium catalysts by removing blocking species.[8]
-
-
For Sintering: This is generally considered an irreversible deactivation mechanism.[11] Once the metal particles have agglomerated, it is very difficult to re-disperse them to their original size without a complete redissolution and redeposition of the metal, which is essentially manufacturing a new catalyst.
Q6: What are the best practices for handling and storing catalysts to prevent premature deactivation?
Proper handling is crucial for maximizing catalyst life.
-
Purity of Reactants: Use high-purity Bisphenol A, solvents, and hydrogen. Pre-treating your feedstock to remove potential poisons is a highly effective preventative measure.
-
Inert Atmosphere: Handle and store catalysts, especially pyrophoric ones like Pd/C, under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled oxidation.
-
Temperature Control: Avoid exposing the catalyst to excessively high temperatures, both during the reaction and during any regeneration steps, to minimize the risk of sintering.
-
Mechanical Handling: For slurry reactors, use appropriate agitation speeds to avoid mechanical attrition of the catalyst support, which can lead to the formation of fines and loss of material.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration via Calcination (for Coking)
Objective: To remove carbonaceous deposits from a deactivated catalyst.
WARNING: This procedure involves high temperatures and potentially pyrophoric materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash the catalyst several times with a clean solvent (the same as used in the reaction, e.g., isopropanol) to remove any residual reactants and products.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80°C) overnight to remove the solvent.
-
Setup: Place the dried, deactivated catalyst in a quartz tube furnace. Ensure the catalyst bed is shallow to allow for uniform gas flow.
-
Inert Purge: Purge the system with an inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual air.
-
Heating Ramp: While maintaining the inert gas flow, begin heating the furnace to the target calcination temperature (e.g., 250-350°C). A slow ramp rate (e.g., 5°C/min) is recommended. The optimal temperature depends on the catalyst and the nature of the coke and should be determined by TGA/TPO if possible.
-
Oxidation: Once at the target temperature, switch the gas flow to a diluted oxygen mixture (e.g., 2-5% O₂ in N₂). Caution: Using pure oxygen can lead to a runaway temperature excursion (hot spot) that will irreversibly sinter the catalyst.
-
Hold: Maintain the temperature and oxidative gas flow for 2-4 hours, or until the exit gas analysis (e.g., by mass spectrometry) shows that CO₂ production has ceased.
-
Cool Down: Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.
-
Reduction (Activation): Before reuse, the oxidized metal must be reduced. This is typically done by heating the catalyst in a flow of hydrogen (e.g., 5% H₂ in N₂) at a temperature appropriate for the specific catalyst (e.g., 150-250°C) for 2-4 hours.
-
Passivation/Storage: After reduction and cooling under an inert atmosphere, the catalyst is ready for reuse. If it needs to be stored, ensure it is kept under an inert atmosphere.
Caption: Workflow for catalyst regeneration by calcination.
References
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Available at: [Link]
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. (n.d.). NIH. Available at: [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2000). ResearchGate. Available at: [Link]
-
Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation. (2004). ResearchGate. Available at: [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Available at: [Link]
- Regeneration of a hydrogenation catalyst. (2014). Google Patents.
-
Catalyst Regeneration. (2023). AVANT. Available at: [Link]
-
CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions: A Combined Kinetic and Diffuse Reflectance Infrared Fourier Transform Spectroscopy–Mass Spectrometry Study. (n.d.). ACS Catalysis. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. Available at: [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. Available at: [Link]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things. Available at: [Link]
-
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (n.d.). LinkedIn. Available at: [Link]
-
Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2012). ResearchGate. Available at: [Link]
-
Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. (2018). PubMed. Available at: [Link]
-
Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes: Structure-reactivity relationship. (n.d.). Penn State Research Database. Available at: [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Material Scientists: 2,2-Bis(4-oxocyclohexyl)propane vs. Hydrogenated Bisphenol A (HBPA)
In the realm of high-performance polymers, the choice of monomer is a critical decision that dictates the final properties and application scope of the material. This guide provides an in-depth comparison of two structurally related alicyclic compounds: 2,2-Bis(4-oxocyclohexyl)propane and its precursor, Hydrogenated Bisphenol A (HBPA). While both are derived from the hydrogenation of Bisphenol A (BPA), their distinct functional groups—ketone versus hydroxyl—impart unique reactivity profiles and lead to their use in different classes of advanced materials. This document will explore their synthesis, properties, and applications, supported by experimental insights to guide researchers and industry professionals in their material selection process.
From Aromatic Precursor to Alicyclic Monomers: A Tale of Two Functional Groups
The journey from the widely used industrial chemical Bisphenol A (BPA) to these two valuable alicyclic monomers involves a sequential transformation. The initial step is the saturation of the aromatic rings of BPA to yield Hydrogenated Bisphenol A (HBPA), also known as 4,4′-(Propane-2,2-diyl)dicyclohexanol.[1][2] This process eliminates the unsaturated chains, bestowing enhanced thermal stability, UV resistance, and weatherability compared to its aromatic counterpart.[1][3][4]
HBPA itself is a crucial diol monomer. However, a subsequent oxidation step can convert its secondary hydroxyl groups into ketone functionalities, yielding this compound, a diketone.[2] This fundamental difference in functional groups is the primary determinant of their distinct chemical behaviors and applications.
Caption: Synthesis pathway from Bisphenol A to HBPA and this compound.
Physicochemical and Spectroscopic Profile
The structural modification from a diol to a diketone results in measurable differences in physical properties and distinct spectroscopic signatures, which are crucial for identification and quality control.
Comparative Physicochemical Properties
| Property | Hydrogenated Bisphenol A (HBPA) | This compound |
| CAS Number | 80-04-6[1][3][5][6][7] | 7418-16-8[2][8][9] |
| Molecular Formula | C₁₅H₂₈O₂[1][6] | C₁₅H₂₄O₂[2][9] |
| Molecular Weight | 240.39 g/mol [1][10] | 236.36 g/mol [9][11] |
| Appearance | White to off-white crystalline powder or flakes[1] | White to light yellow powder or crystal[8] |
| Melting Point | Approx. 185-195 °C (varies with isomer purity)[1][7] | 163.0 to 167.0 °C[8] |
| Key Functional Group | Secondary Alcohol (-OH) | Ketone (C=O) |
| Solubility | Soluble in organic solvents like acetone, methanol; sparingly soluble in water[1][5] | Soluble in various organic solvents. |
Spectroscopic Differentiation: A Self-Validating System
The conversion of HBPA to this compound can be unequivocally monitored and validated using standard spectroscopic techniques. The disappearance of the hydroxyl signal and the appearance of a carbonyl signal provide a clear indication of a successful reaction.
-
Infrared (IR) Spectroscopy : For HBPA, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups. Upon oxidation to this compound, this broad peak disappears and is replaced by a strong, sharp absorption band around 1715-1725 cm⁻¹, which is characteristic of the C=O stretch in a saturated cyclic ketone.[2]
-
¹³C NMR Spectroscopy : The carbon atoms attached to the hydroxyl groups in HBPA typically resonate in the 65-75 ppm range. After oxidation, these signals vanish, and a new signal appears significantly downfield, around 208-212 ppm, corresponding to the carbonyl carbon of the ketone.[2]
Caption: Key spectroscopic shifts confirming the conversion of HBPA to its diketone derivative.
Performance Characteristics and Core Applications
The utility of these monomers is dictated by their reactive functional groups. The hydroxyl groups of HBPA are ideal for polycondensation reactions, while the ketone groups of this compound open pathways to different polymer chemistries.
Hydrogenated Bisphenol A (HBPA): The Workhorse for Durable Resins
HBPA is a well-established monomer used to produce high-performance polymers where durability, clarity, and resistance to environmental degradation are paramount.[1] The absence of aromaticity leads to superior UV stability and weather resistance.[1][4]
Key Applications:
-
Epoxy Resins: HBPA is used as a curative or a primary building block to create epoxy resins with excellent clarity, low color, and superior weather resistance, making them ideal for outdoor protective coatings, such as clear coats for automotive and marine applications.[1][12]
-
Polyester Resins (Saturated and Unsaturated): It is incorporated into polyester formulations to enhance chemical resistance, thermal stability, and mechanical properties.[1] This is particularly valuable for powder coatings, coil coatings, and high-performance composites.[1]
-
Polycarbonates: HBPA can be used to synthesize specialty polycarbonates with improved optical properties and resistance to weathering compared to BPA-based polycarbonates.[1][5]
-
Polyurethanes: It acts as a robust polyol in the production of polyurethanes, contributing to enhanced durability and stability.[1]
This compound: A Niche Monomer for Advanced Polymers
As a diketone, this compound is less of a direct replacement for BPA or HBPA and more of a specialty monomer. Its significance lies in its role as a precursor for synthesizing unique polymer architectures where the ketone group can be leveraged for specific reactions or to impart particular properties to the polymer backbone.[2]
Key Applications:
-
Advanced Polymer Synthesis: It serves as a key building block for creating novel polymers. The ketone functional groups offer reactive sites for various chemical transformations, including reduction back to alcohols, oxidation, and condensation reactions to form more complex structures like polyimides or other heterocyclic polymers.[2] Its rigid, non-planar alicyclic structure can be used to disrupt chain packing, potentially leading to polymers with enhanced solubility and specific thermal properties.
| Performance Attribute | Polymers Derived from HBPA | Polymers Derived from this compound | Causality (Structural Basis) |
| UV Resistance / Weatherability | Excellent | Excellent | Both possess a saturated alicyclic structure, lacking the UV-absorbing aromatic rings of BPA.[4] |
| Thermal Stability | High | High | The stable cycloaliphatic backbone contributes to good thermal resistance in both cases.[4][12] |
| Chemical Resistance | Good to Excellent | Dependent on final polymer structure | The stable alicyclic core provides inherent resistance.[12] |
| Primary Reaction Pathway | Polycondensation, Esterification, Etherification | Condensation, Reductive Amination, etc. | Reactivity of -OH groups (HBPA) vs. C=O groups (Diketone). |
| Typical Polymer Class | Epoxy Resins, Polyesters, Polycarbonates[1][5] | Specialty Polymers (e.g., building block for certain polyimides)[2] | The functional groups dictate the type of polymerization reaction possible. |
Experimental Protocol: Synthesis of HBPA via Catalytic Hydrogenation of Bisphenol A
This protocol describes a standard, self-validating method for producing HBPA. The success of this step is the prerequisite for any subsequent oxidation to this compound.
Objective: To synthesize 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA) from 2,2-bis(4-hydroxyphenyl)propane (BPA) using a ruthenium-based catalyst.
Materials:
-
Bisphenol A (BPA)
-
Solvent (e.g., Isopropanol or Diethylene Glycol Dimethyl Ether)[13]
-
Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or other suitable hydrogenation catalyst (e.g., Nickel, Rhodium).[13][14]
-
High-pressure autoclave reactor equipped with a stirrer, temperature control, and gas inlet.
-
Hydrogen (H₂) gas source.
-
Filtration apparatus.
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with a solution of Bisphenol A in the chosen solvent (e.g., 20% BPA in isopropanol).[13]
-
Catalyst Addition: Add the Ru/Al₂O₃ catalyst to the reactor. The catalyst loading is typically a small weight percentage of the BPA substrate (e.g., 0.02-15.0 wt%).[14]
-
System Purge: Seal the reactor and purge it several times with nitrogen gas to remove any oxygen, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 7.8 MPa).[13] Begin stirring and heat the reactor to the desired reaction temperature (e.g., 165-170 °C).[13] The choice of lower temperatures (e.g., 20-60 °C) is also possible with certain ruthenium catalysts.[14]
-
Reaction: Maintain the temperature and pressure for the required reaction time (e.g., several hours), monitoring hydrogen uptake to gauge reaction progress. The goal is the complete saturation of the aromatic rings.
-
Cooling and Depressurization: Once the reaction is complete (indicated by cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Isolation and Purification: The HBPA product can be isolated from the filtrate by solvent evaporation or crystallization. Purity can be assessed via melting point analysis and the spectroscopic methods described previously. A successful reaction will show 100% conversion of BPA with high selectivity to HBPA.[13]
Caption: Experimental workflow for the synthesis of Hydrogenated Bisphenol A (HBPA).
Safety and Handling Considerations
-
Hydrogenated Bisphenol A (HBPA): Generally considered to have lower estrogenic activity compared to BPA.[6] It can cause serious eye irritation (H319).[15][16] Standard laboratory precautions, including eye protection and gloves, are recommended. Avoid creating dust.[15]
-
This compound: Specific toxicological data is less prevalent in public sources. It should be handled with the standard care afforded to all laboratory chemicals. Avoid contact with skin, eyes, and clothing.[17] Ensure adequate ventilation to prevent dust formation.[17]
Always consult the latest Safety Data Sheet (SDS) for each compound before handling.
Conclusion and Recommendations
The choice between Hydrogenated Bisphenol A and this compound is fundamentally a choice of functional group chemistry.
-
Choose Hydrogenated Bisphenol A (HBPA) when your goal is to synthesize high-performance epoxy resins, polyesters, or polycarbonates that require superior weatherability, UV stability, and clarity. Its diol functionality makes it an excellent, direct substitute for BPA in applications where the elimination of aromaticity is desired for enhanced durability.
-
Choose this compound when you are exploring the synthesis of novel polymers and require a rigid, alicyclic diketone building block. Its value lies not as a direct replacement for HBPA, but as a specialty monomer that enables different polymerization pathways and the creation of unique material architectures.
By understanding the distinct synthesis, properties, and reactive potential of each compound, researchers and developers can make informed decisions to engineer materials with precisely tailored performance characteristics.
References
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Sinocure Chemical Group. Hydrogenated Bisphenol A (HBPA) | CAS 80-04-6.
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Benchchem. This compound | 7418-16-8.
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KUMHO P&B CHEMICALS. HBPA (Hydrogenated Bisphenol A).
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Menssing Chemiehandel & Consultants GmbH. HBPA (Hydrogenated Bisphenol A) | MCC.
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OKCHEM. Hydrogenated Bisphenol A - A Strong Alternative to The High-end Bisphenol A Market.
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Google Patents. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio.
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Stratistics MRC. Hydrogenated Bisphenol A (HBPA) Epoxy Resin Market Report 2028.
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Google Patents. WO2012036696A1 - Hydrogenated bisphenol-a-based polymers as substitutes for bpa-based polymers.
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National Institutes of Health (NIH). Hydrogenated bisphenol a | C15H28O2 | CID 94932 - PubChem.
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A Comparative Guide for Researchers: 2,2-Bis(4-oxocyclohexyl)propane vs. Bisphenol A in Polycarbonate Properties
In the landscape of polymer science, particularly in the development of high-performance materials, the choice of monomer is a critical decision that dictates the final properties and application scope of the polymer. This guide provides an in-depth, objective comparison between polycarbonates derived from 2,2-Bis(4-oxocyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA), and the conventional polycarbonates synthesized from bisphenol A (BPA). This analysis is tailored for researchers, scientists, and professionals in drug development who require a nuanced understanding of these materials for advanced applications.
The fundamental distinction between these two monomers lies in their core structure. Bisphenol A is an aromatic diphenol, characterized by its rigid phenyl rings. In contrast, this compound is its aliphatic analogue, where the aromatic rings have been hydrogenated to form saturated cyclohexane rings. This seemingly subtle modification at the molecular level precipitates a cascade of significant changes in the macroscopic properties of the resulting polycarbonate, impacting everything from thermal stability and mechanical resilience to optical clarity and long-term weatherability.
At a Glance: Key Property Differences
| Property | Polycarbonate from this compound (HBPA-PC) | Polycarbonate from Bisphenol A (BPA-PC) | Rationale for Difference |
| UV Stability & Weatherability | Superior | Fair; prone to yellowing and embrittlement with prolonged UV exposure[1] | The absence of UV-absorbing aromatic rings in HBPA-PC prevents the photo-Fries rearrangement and photo-oxidation reactions that cause degradation in BPA-PC[1]. |
| Glass Transition Temp. (Tg) | Generally Lower (e.g., ~115°C)[2] | Higher (approx. 147-150°C)[3][4] | The rigid, planar structure of BPA's aromatic rings restricts chain mobility more effectively than the flexible chair conformations of HBPA's cyclohexane rings, leading to a higher Tg for BPA-PC. |
| Impact Resistance | High | Excellent, very high[3][4][5] | While both are tough, the strong intermolecular interactions and rigidity from the aromatic rings in BPA-PC typically confer exceptional impact strength[6]. |
| Optical Properties | High transparency, potentially lower refractive index | High transparency, higher refractive index (approx. 1.584–1.586)[4] | The aromatic structure of BPA contributes to a higher refractive index. HBPA-PC, being aliphatic, generally has a lower refractive index. |
| Chemical Resistance | Good | Moderate; susceptible to attack by ketones, esters, and alkaline solutions[7] | The aliphatic nature of HBPA-PC can alter its solubility and resistance profile compared to the aromatic BPA-PC. |
| BPA Leaching Concerns | BPA-free alternative | Potential for hydrolysis and leaching of residual BPA, especially at elevated temperatures and humidity[4][8][9] | HBPA is synthesized by hydrogenating BPA, offering a route to BPA-free polymers to mitigate health and safety concerns associated with BPA[10][11]. |
Deep Dive: Causality Behind Performance
The decision to substitute the aromatic rings of BPA with saturated aliphatic rings is a deliberate one, aimed at overcoming some of the inherent limitations of traditional polycarbonate.
Enhanced Durability and Optical Stability
The primary advantage of utilizing this compound is the marked improvement in UV stability and weather resistance. Aromatic polycarbonates are known to absorb UV radiation, which initiates photo-oxidation and photo-Fries rearrangement reactions[1]. These processes lead to the formation of chromophores that cause yellowing, and can also result in chain scission, which reduces molecular weight and leads to surface micro-cracking and embrittlement[1].
By replacing the aromatic rings with saturated cyclohexane rings, the primary mechanism for UV absorption is eliminated. This makes HBPA-based polycarbonates inherently more resistant to photodegradation, making them superior candidates for applications requiring long-term outdoor exposure or sterilization by UV light without significant loss of optical clarity or mechanical integrity.
Thermal and Mechanical Trade-offs
The rigidity of the aromatic rings in BPA is a double-edged sword. It is responsible for the high glass transition temperature (Tg) of approximately 150°C, which gives BPA-PC its excellent dimensional stability and heat resistance up to that point[3][4]. The strong polymer chain interactions enabled by the BPA structure also contribute to its exceptional ductility and impact strength[6].
In contrast, the cyclohexane rings of HBPA are more flexible. This increased conformational freedom allows for greater polymer chain mobility at lower temperatures, resulting in a lower Tg, often around 115°C[2]. While this may limit its use in very high-temperature applications compared to BPA-PC, it can also be an advantage in processing. The mechanical toughness of HBPA-PC remains high, though the ultimate impact strength may be slightly lower than that of the highest molecular weight BPA-PC grades[4].
The BPA-Free Advantage
A significant driver for the development of HBPA-based polymers is the increasing regulatory and public concern over the endocrine-disrupting potential of bisphenol A[9][11]. Under certain conditions, such as high temperatures and humidity, BPA-PC can hydrolyze, leading to the leaching of residual BPA monomer[4][8]. For applications in medical devices, food and beverage containers, and laboratory equipment, this is a critical consideration[10]. Polycarbonates derived from this compound provide a high-performance, BPA-free alternative, directly addressing these safety concerns[10].
Experimental Protocols
To provide a self-validating framework for comparison, the following are detailed methodologies for the synthesis and characterization of these polycarbonates.
Polycarbonate Synthesis via Interfacial Polycondensation
This method is highly effective for producing high molecular weight polycarbonates at laboratory scale.
Objective: To synthesize both BPA-PC and HBPA-PC under identical conditions for a direct comparison.
Methodology:
-
Monomer Solution Preparation:
-
For BPA-PC: Dissolve 2,2-bis(4-hydroxyphenyl)propane (BPA) in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl groups to form a more reactive sodium phenoxide.
-
For HBPA-PC: Dissolve 2,2-bis(4-hydroxycyclohexyl)propane (the reduced diol form of the topic's diketone) in a similar aqueous sodium hydroxide solution.
-
-
Phosgene Solution Preparation: Prepare a solution of phosgene (or a safer alternative like triphosgene) in a water-immiscible organic solvent, such as dichloromethane (DCM).
-
Catalyst Addition: Add a phase-transfer catalyst, such as a quaternary ammonium salt, to the aqueous monomer solution to facilitate the reaction at the interface.
-
Polymerization:
-
Combine the aqueous monomer solution and the organic phosgene solution in a reaction vessel equipped with a high-shear mechanical stirrer.
-
Stir vigorously to create a large interfacial area between the two immiscible phases. The polymerization reaction occurs at this interface.
-
Maintain the reaction for a set period (e.g., 60 minutes) while controlling the temperature.
-
-
Work-up:
-
Stop the stirring and allow the layers to separate.
-
Isolate the organic layer containing the dissolved polycarbonate.
-
Wash the organic layer sequentially with dilute acid (to neutralize excess base) and then with deionized water until the washings are neutral.
-
Precipitate the polymer by slowly adding the DCM solution to a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
Material Characterization
Objective: To quantitatively measure and compare the key properties of the synthesized polymers.
-
Thermal Analysis (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The midpoint of the step transition in the heat flow curve determines the glass transition temperature (Tg)[3].
-
Thermogravimetric Analysis (TGA): Heat a sample (10-15 mg) at a controlled rate (e.g., 10°C/min) under nitrogen. This measures weight loss as a function of temperature, indicating the onset of thermal degradation[12].
-
-
Mechanical Testing (Tensile & Impact):
-
Prepare standardized test specimens (e.g., dog-bone shapes for tensile testing) by compression molding or injection molding the dried polymer.
-
Tensile Testing (ASTM D638): Use a universal testing machine to pull the specimen at a constant rate of extension, measuring the tensile strength, modulus, and elongation at break[3].
-
Notched Izod Impact Testing (ASTM D256): Measure the energy absorbed by a notched specimen when struck by a swinging pendulum. This quantifies the material's impact resistance[4].
-
-
Spectroscopic Analysis (UV-Vis):
-
Prepare thin, uniform films of each polymer.
-
Use a UV-Vis spectrophotometer to measure the percentage of light transmitted through the film across the UV and visible spectrum (e.g., 200-800 nm). This will quantify optical clarity and identify UV absorption characteristics[1].
-
Visualizing the Fundamentals
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and experimental workflows.
Caption: Comparison of aromatic BPA and aliphatic HBPA structures.
Caption: Workflow for polymer synthesis and characterization.
Conclusion for the Advanced Researcher
The choice between polycarbonates derived from this compound and bisphenol A is not a matter of direct superiority, but of targeted application.
BPA-based polycarbonate remains an exceptional engineering thermoplastic, offering a difficult-to-match combination of high Tg, optical clarity, and extreme impact resistance at a relatively low cost. [3] Its primary limitations are its susceptibility to UV degradation and the ongoing health and safety concerns related to the potential for BPA leaching.
HBPA-based polycarbonate emerges as a high-performance alternative specifically engineered for enhanced durability. Its aliphatic structure imparts outstanding weatherability and UV resistance, making it the superior choice for applications involving long-term environmental exposure. Furthermore, its "BPA-Free" status is a critical enabling feature for its use in sensitive applications such as medical devices, food-contact materials, and reusable labware where biocompatibility and the elimination of leachable endocrine disruptors are paramount. The trade-off for these benefits is a generally lower glass transition temperature, which must be factored into the design of components intended for high-temperature environments.
Ultimately, a thorough evaluation of the performance data presented, contextualized by the specific demands of the intended application—be it thermal stress, environmental exposure, or biocompatibility—will guide the discerning researcher to the optimal material choice.
References
- Delpech, M. C., et al. (2002). Bisphenol A-based polycarbonates: Characterization of commercial samples. This source provides typical thermal properties, like a Tg of ~150°C, for commercial BPA-based polycarbonates.
-
Wikipedia. Polycarbonate. This article provides a comprehensive overview of BPA-polycarbonate properties, including a Tg of ~147°C, refractive index, and mechanical strength values. [Link]
-
ACS Omega. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. This paper discusses methods for modifying and improving the properties of polycarbonates. [Link]
-
ResearchGate. The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. This article details the synthesis and thermal degradation analysis of HBPA-PC. [Link]
- Lee, W. (1964). Polycarbonates - synthesis, properties and environmental impact. This source describes the common synthesis methods for polycarbonates, including the reaction of bisphenol A with phosgene.
-
Covestro Solution Center. Polycarbonate with Bisphenol A as essential building block. This industry source highlights the unique properties of BPA-PC, such as transparency, impact strength, and heat resistance, which are linked to the BPA monomer. [Link]
- Google Patents. WO2012036696A1 - Hydrogenated bisphenol-a-based polymers as substitutes for.... This patent describes the use of HBPA-based polymers as substitutes for BPA-based polymers in applications like food containers and medical devices.
-
Gallina USA. POLYCARBONATE OF BISPHENOL A (PC) TECHNICAL / CHEMICAL DETAILS. This technical data sheet lists key properties of BPA-PC, including high impact resistance and a glass transition temperature of 145°C. [Link]
-
NIH National Library of Medicine. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. This review mentions the lower Tg of aliphatic polycarbonates like poly(cyclohexylene carbonate) (~115°C) compared to aromatic BPA-PC. [Link]
-
Danish Ministry of the Environment. Migration of bisphenol A from polycarbonate plastic of different qualities. This report discusses how BPA can migrate from polycarbonate, especially at higher temperatures. [Link]
-
MDPI. Mechanical and Thermal Properties of 3D Printed Polycarbonate. This study explores the properties of polycarbonate, noting its rigidity up to 140°C. [Link]
-
National Research Council Canada. EFFECTS OF UV ON POLYCARBONATE GLAZING. This paper details how UV radiation causes degradation, discoloration, and loss of optical properties in unstabilized bisphenol A polycarbonate. [Link]
-
ResearchGate. Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane. This research article describes the synthesis of polycarbonates from bisphenol-A. [Link]ethane)
-
Wiley Online Library. Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. This paper details an alternative polycarbonate synthesis method. [Link]
- Google Patents. US6653434B2 - Process for the production of polycarbonate.
-
ResearchGate. Stability of Polycarbonate. This review discusses the attractive mechanical properties of BPA-polycarbonate, such as high impact strength and elastic modulus. [Link]
-
Semantic Scholar. Stability of Polycarbonate. This article provides an overview of the properties of commercially available BPA-polycarbonate. [Link]
-
RSC Publishing. BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. This article discusses the synthesis of BPA-free polycarbonates from alternative bio-based phenols. [Link]
-
CABI Digital Library. Analysis of bisphenol A content and migration rule in new and recycled polycarbonate. This study shows that temperature significantly influences the migration of BPA from polycarbonate. [Link]
-
NIH National Library of Medicine. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. This study investigates the endocrine-disrupting effects of BPA and its analogues. [Link]
-
ScienceDirect. Abstract With over 95% of BPA used in the production of polycarbonate (PC) and epoxy resins.... This article discusses the widespread use of BPA and concerns about its migration from consumer products. [Link]
-
University of Mississippi eGrove. The Effects of UV Degradation on Polycarbonate Plastics Under Dynamic Compressive Loading. This thesis examines the effects of UV exposure on the properties of polycarbonate. [Link]
-
Wikipedia. Bisphenol A. This article provides comprehensive information on the chemical compound Bisphenol A, its production, and its primary use in manufacturing plastics. [Link]
-
CP Lab Safety. Polycarbonate Chemical Compatibility Chart. This chart lists chemicals that are and are not compatible with polycarbonate, noting its incompatibility with ketones and alkaline solutions. [Link]
-
Pars Ethylene Kish. Polycarbonate. This industry overview describes the general properties of polycarbonate derived from BPA, such as high transparency and heat resistance. [Link]
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A Comparative Performance Analysis of Epoxy Resins: 2,2-Bis(4-oxocyclohexyl)propane vs. Bisphenol A
A Technical Guide for Researchers and Materials Scientists
In the world of high-performance thermosetting polymers, epoxy resins stand out for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2][3] For decades, the workhorse of this class has been resins based on the diglycidyl ether of Bisphenol A (BPA). However, the evolving demands of advanced applications, particularly those requiring superior environmental stability and optical clarity, have spurred the development of alternatives. Among the most promising is the epoxy resin derived from 2,2-Bis(4-oxocyclohexyl)propane, commonly known as hydrogenated Bisphenol A (H-BPA).
This guide provides a detailed, data-driven comparison of the performance characteristics of epoxy resins derived from H-BPA and conventional BPA. We will delve into the fundamental structural differences that govern their properties and present experimental data to guide material selection for your specific research and development needs.
The Foundational Difference: Molecular Structure
The performance disparities between these two epoxy systems originate from a fundamental difference in their molecular backbones. BPA is an aromatic compound, characterized by rigid benzene rings. In contrast, H-BPA is a cycloaliphatic compound, where the benzene rings have been saturated to form flexible cyclohexane rings.[1][4][5] This seemingly subtle change from an aromatic to an aliphatic structure has profound implications for the final properties of the cured resin.
-
BPA-Based Epoxy (DGEBA): The presence of the planar, rigid phenyl groups in the Diglycidyl Ether of Bisphenol A (DGEBA) contributes to high strength, stiffness, and thermal stability.[6][7] However, these same aromatic structures are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to yellowing and a reduction in mechanical properties over time.[8][9][10][11]
-
H-BPA-Based Epoxy: By hydrogenating the benzene rings to form cyclohexane rings, the primary site for UV absorption is eliminated.[4] This imparts excellent weatherability and resistance to yellowing, making H-BPA based resins ideal for outdoor applications and coatings where long-term optical clarity is paramount.[1][4] The flexible, non-planar nature of the cyclohexane rings also influences properties like viscosity and toughness.
Diagram: Chemical Structures of Precursors
Caption: Precursor structures for aromatic (BPA) and cycloaliphatic (H-BPA) epoxy resins.
Head-to-Head Performance Comparison
The choice between H-BPA and BPA-based epoxy resins depends critically on the performance requirements of the target application. The following sections compare key properties, supported by representative experimental data.
The most significant advantage of H-BPA epoxy resins is their superior resistance to UV degradation.[1][4] Aromatic epoxies absorb UV radiation, which initiates photo-oxidative degradation pathways, causing discoloration (yellowing) and surface chalking.[8][10] Cycloaliphatic epoxies, lacking the chromophoric benzene ring, are inherently more stable.[1][12]
| Property | H-BPA Epoxy | BPA Epoxy (DGEBA) | Test Method |
| UV Resistance | Excellent; non-yellowing.[1][4] | Poor; yellows upon UV exposure.[8][10][11] | Accelerated Weathering (e.g., QUV-A) |
| Initial Color | Low / Water-White | Low / Pale Yellow | Gardner/APHA Color Scale |
| Gloss Retention | Excellent | Poor to Fair | ASTM D523 |
Expert Insight: For any application where long-term color stability and aesthetics are crucial, such as protective topcoats, outdoor electronic encapsulants, or clear adhesives for optics, H-BPA resins are the superior choice. While BPA systems can be formulated with UV stabilizers, the inherent stability of the H-BPA backbone provides a more robust and durable solution.
The rigidity of the BPA aromatic structure generally imparts a higher glass transition temperature (Tg) compared to the more flexible H-BPA aliphatic structure.[13][14] The Tg is a critical parameter, as it defines the temperature at which the material transitions from a rigid, glassy state to a more rubbery state, often marking the upper service temperature limit.
| Property | H-BPA Epoxy | BPA Epoxy (DGEBA) | Test Method |
| Glass Transition Temp. (Tg) | Typically lower | Typically higher[7] | ASTM D3418 (DSC)[15][16][17] |
| Thermal Stability (Td) | Good | Excellent | Thermogravimetric Analysis (TGA) |
Expert Insight: The choice of curing agent significantly influences the final Tg of both systems.[2] While standard BPA epoxies often exhibit higher thermal resistance, H-BPA resins can be formulated with specific anhydride or amine hardeners to achieve a respectable Tg for many applications.[18] For applications demanding the highest thermal stability, such as high-temperature composites or under-the-hood automotive components, novolac-modified or other specialty high-Tg BPA resins may be more suitable.[11][12]
Both resin systems offer excellent mechanical performance, but with distinct characteristics. BPA-based epoxies are known for their high modulus and tensile strength, stemming from the rigid polymer network. H-BPA resins, with their more flexible backbone, can offer improved toughness and impact resistance.
| Property | H-BPA Epoxy | BPA Epoxy (DGEBA) | Test Method |
| Tensile Strength | Good to Excellent | Excellent[6][19] | ASTM D638[20][21][22] |
| Tensile Modulus (Stiffness) | Good | High[6] | ASTM D638[20][21][23] |
| Flexibility / Toughness | Excellent[24] | Good, but can be brittle | ASTM D790 (Flexural), D256 (Impact)[25] |
| Adhesion | Excellent | Excellent[6][12] | ASTM D4541 (Pull-off) |
Expert Insight: The inherent flexibility of the H-BPA backbone can be a significant advantage in applications requiring high impact strength or resistance to thermal cycling, which can induce stress and micro-cracking in more brittle BPA systems. This makes H-BPA a strong candidate for certain adhesives, flexible coatings, and composite matrices where durability is a key concern.
The highly cross-linked nature of cured epoxy resins provides excellent resistance to a wide range of chemicals for both types.[26] However, the specific performance can vary depending on the chemical agent and the cross-link density of the cured system.
| Property | H-BPA Epoxy | BPA Epoxy (DGEBA) | Test Method |
| General Chemical Resistance | Excellent | Excellent[6][12] | ASTM D543[27][28][29] |
| Acid Resistance | Very Good | Good to Very Good[6] | ASTM D543[27][29][30] |
| Solvent Resistance | Good | Very Good | ASTM D543[27][30][31] |
Expert Insight: Generally, the higher cross-link density achievable with some BPA and novolac systems can provide a slight edge in resistance to aggressive organic solvents.[11][12] However, for many common industrial exposures, including acids, bases, and hydraulic fluids, both systems perform exceptionally well. Testing against specific target chemicals is always recommended.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized testing methodologies are critical. Below are outlines for key experiments.
This protocol follows the principles of ASTM D3418.[15][17][32]
-
Sample Preparation: Prepare a 5-10 mg sample of the fully cured epoxy resin. The sample should be cut from a void-free region of a cast specimen.
-
Encapsulation: Place the sample into an aluminum DSC pan and seal it with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the Differential Scanning Calorimeter (DSC) cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C or 20°C per minute) to a point well above the expected Tg.[16]
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp at the same rate. The Tg is determined from this second scan to ensure a consistent thermal history.
-
-
Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve recorded during the second heating ramp.[17]
Diagram: DSC Experimental Workflow
Caption: Workflow for determining Glass Transition Temperature (Tg) via DSC.
This protocol is based on the ASTM D638 standard for plastics.[20][21][33]
-
Specimen Preparation: Cast or machine the cured epoxy resin into a standard "dumbbell" or "dog-bone" shape (e.g., Type I specimen).[22][23] Ensure the specimens are free of defects and have a uniform thickness.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.
-
Instrument Setup: Mount the specimen into the grips of a universal testing machine (UTM) equipped with a suitable load cell.[21][23] Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures.[33] Record the load and extension data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, calculate key properties:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.[23]
-
Tensile Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.[23][33]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[23]
-
Conclusion and Application Guidance
The choice between H-BPA and BPA-based epoxy resins is not a matter of one being universally "better," but rather which is better suited for a specific application.
-
Choose H-BPA based epoxy resins when:
-
The primary requirement is outstanding UV resistance and long-term color stability for outdoor use.[1][4]
-
The application demands high optical clarity that must be maintained over the product's lifespan.
-
Improved flexibility and impact toughness are needed.[24]
-
Applications include protective topcoats, outdoor electrical potting, LED encapsulation, and high-end adhesives where non-yellowing is critical.[4]
-
-
Choose BPA based epoxy resins when:
-
The application demands the highest possible thermal performance and glass transition temperature.[7]
-
Maximum stiffness (modulus) and tensile strength are the most critical mechanical properties.[6]
-
Cost is a primary driver, as BPA resins are generally more economical.[7][8]
-
The component will not be exposed to significant UV radiation.
-
Applications include industrial flooring, structural adhesives, high-performance composites, and chemical storage tank linings.[6][12][19]
-
By understanding the fundamental structure-property relationships and leveraging standardized test data, researchers and scientists can make informed decisions to select the optimal epoxy system, pushing the boundaries of material performance and innovation.
References
- Standard Test Method for Tensile Properties of Plastics. (2022).
- ASTM D638: tensile properties plastics. ZwickRoell.
- ASTM D3418. Applied Technical Services.
- ASTM D543 Plastic Chemical Reagents Resistance. Coi Rubber Products.
- ASTM D638 Standard Test Method for Tensile Properties of Plastics. ADMET.
- Standard Test Method for Tensile Properties of Plastics ASTM D638. Industrial Physics.
- Chemical Comp
- ASTM D638 The Essential Guide to Plastic Tensile Testing. Instron.
- Acid and Base Resistance Testing As Per ASTM D543. Kiyo R&D.
- ASTM D543: 2021 Plastic Chemical Resistance Evalu
- ASTM D543 Plastic Chemical Resistance. Coi Rubber Products.
- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek.
- ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter.
- ASTM D3418 - Melting Point By DCS Testing Services. Plastics Testing Lab.
- Astm - d3418 Transition Temperatures of Polymers by Differential Scanning Calorimetry. Scribd.
- Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose?.
- Cycloaliphatic Vs.
- Preparation and Properties of Shape Memory Hydrogenated Bisphenol A Epoxy Resin.
- What standards are used for mechanical testing for epoxy resins?.
- ASTM -2022 "Standard Guide for Testing Epoxy Resins". NBchao.Com.
- Why aromatic resin has poor UV resistance?. ECHEMI.
- ASTM D4142-89(2022) - Standard Guide for Testing Epoxy Resins. IHS Markit.
- Hydrogenated Bisphenol A - A Strong Alternative to The High-end Bisphenol A Market. Polyton.
- ASTM -2019 "Standard Test Method for Epoxy Content of Epoxy Resins". NBchao.Com.
- ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. Intertek Inform.
- What are aliph
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014).
- Curing properties of hydrogen
- UV-Resistant Epoxy Systems. PCI Magazine.
- Curing process and properties of hydrogenated bisphenol a epoxy resin particles by an interfacial polymerization method for asphalt pavements. (2017).
- This compound. Benchchem.
- Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Fraser Plus Epoxy.
- Different Epoxy Chemistries and Where to Use Them.
- Bisphenol A Vs.
-
Metabolism of the epoxy resin component 2,2-bis27phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part I. A comparison of the fate of a single dermal application and of a single oral dose of 14C-DGEBPA. (1981). Xenobiotica.
- Comparisons of epoxy technology for protective coatings and linings in wastewater facilities.
- Synthesis, Characterization and Sorption Ability of Epoxy Resin-Based Sorbents with Amine Groups. (2021).
- Synthesis of Bio-Based Epoxy Resins. Wiley-VCH.
- Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. (2016). ACS Sustainable Chemistry & Engineering.
- Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties.
- Synthesis And Applications of Bisphenol-A Epoxide Resins - A Review. Journal of Student Research.
- What Types of Epoxy Resins Are There.
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A Comparative Guide to the Quantitative Analysis of 2,2-Bis(4-oxocyclohexyl)propane
This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of 2,2-Bis(4-oxocyclohexyl)propane, a key intermediate in various industrial applications. As researchers, scientists, and professionals in drug development, the ability to reliably measure this diketone is paramount for quality control, stability testing, and reaction monitoring. This document will explore two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance based on established validation parameters.
Introduction to this compound and its Analytical Challenges
This compound, also known as 4,4'-Isopropylidenebis(cyclohexanone), is a saturated cyclic diketone.[1] Its structure, characterized by two cyclohexanone rings linked by an isopropylidene bridge, presents unique analytical considerations. While amenable to chromatographic analysis, its relatively low volatility and the presence of two carbonyl groups necessitate careful method development to ensure accuracy and reproducibility. The choice between Gas and Liquid Chromatography hinges on factors such as sample matrix, required sensitivity, and available instrumentation.
This guide will adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the discussed methods are fit for their intended purpose.[2]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of this compound by GC can be challenging due to its molecular weight and the polarity of the ketone groups, which can lead to poor peak shape and thermal degradation. To overcome these issues, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.
The Rationale for Derivatization
Derivatization in GC analysis serves to:
-
Increase Volatility: By replacing the polar carbonyl groups with less polar derivatives, the boiling point of the analyte is effectively lowered, allowing it to be more readily vaporized in the GC inlet.
-
Improve Thermal Stability: The derivatized analyte is less prone to degradation at the high temperatures of the GC inlet and column.
-
Enhance Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.
A common and effective derivatization for ketones is oximation , using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This reaction converts the ketone groups into oximes, which are significantly more volatile and stable.
Experimental Workflow: GC-FID with PFBHA Derivatization
Caption: Workflow for the GC-FID analysis of this compound.
Detailed Protocol: GC-FID with PFBHA Derivatization
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
- Create a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Prepare unknown samples by dissolving them in ethyl acetate to an expected concentration within the calibration range.
2. Derivatization Procedure:
- To 1 mL of each standard and sample solution in a sealed vial, add 100 µL of a 20 mg/mL solution of PFBHA in pyridine.
- Vortex the vials for 30 seconds.
- Incubate the vials in a heating block at 60°C for 30 minutes.
- Allow the vials to cool to room temperature before analysis.
3. GC-FID Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet: Split/splitless, operated in splitless mode. Inlet temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- Detector: Flame Ionization Detector (FID) at 300°C.
- Injection Volume: 1 µL.
4. Data Analysis and Quantification:
- Integrate the peak corresponding to the derivatized this compound.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the unknown samples from the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the quantification of a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable alternative to GC, particularly as it does not require a derivatization step.
The Rationale for HPLC-UV
-
Direct Analysis: HPLC allows for the direct analysis of this compound without the need for chemical modification, simplifying sample preparation.
-
Suitability for Non-Volatile Compounds: This method is ideal for compounds that are not easily volatilized, avoiding potential thermal degradation.
-
UV Detection: The carbonyl groups in the molecule provide sufficient chromophores for detection by a UV detector, typically at a low wavelength. A similar compound, cyclohexanone, can be analyzed by HPLC.[3]
Experimental Workflow: HPLC-UV
Caption: Workflow for the HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
- Create a series of calibration standards by diluting the stock solution with the mobile phase (Acetonitrile/Water, 60:40 v/v) to concentrations ranging from 10 µg/mL to 200 µg/mL.
- Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before analysis.
2. HPLC-UV Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with Acetonitrile/Water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV detector at 210 nm.
- Injection Volume: 10 µL.
3. Data Analysis and Quantification:
- Integrate the peak corresponding to this compound.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the unknown samples from the calibration curve.
Comparative Performance and Validation Parameters
The choice of analytical method is often dictated by its performance characteristics. The following table provides a comparison of the expected performance of the two described methods, based on typical validation data for similar ketone analyses and ICH guidelines.
| Validation Parameter | GC-FID with Derivatization | HPLC-UV | Rationale and Justification (ICH Q2(R1)) |
| Specificity/Selectivity | High, good separation of derivatized analyte from matrix components. | Good, but may be susceptible to interferences from other UV-absorbing compounds. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (R²) | > 0.995 | > 0.995 | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. |
| Range | 1 - 100 µg/mL | 10 - 200 µg/mL | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | < 2% (Repeatability & Intermediate Precision) | < 2% (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~3 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~10 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Moderate (sensitive to derivatization conditions) | High (less sensitive to minor variations) | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion and Recommendations
Both GC-FID with derivatization and HPLC-UV are viable and robust methods for the quantification of this compound.
-
GC-FID with derivatization is the recommended method when high sensitivity is required, for instance, in impurity profiling or trace analysis. The derivatization step, while adding to the sample preparation time, significantly enhances the chromatographic performance and allows for lower detection limits.
-
HPLC-UV offers a more straightforward and direct approach, making it ideal for routine quality control and assays where the analyte concentration is relatively high. Its simplicity and robustness are key advantages in a high-throughput laboratory setting.
The ultimate choice of method should be based on the specific application, required sensitivity, sample matrix, and available instrumentation. It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for the intended purpose, in accordance with regulatory guidelines.
References
-
SIELC Technologies. Separation of Cyclohexanone on Newcrom R1 HPLC column. Available from: [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,2-Bis(4-oxocyclohexyl)propane
For researchers, scientists, and professionals in drug development and polymer chemistry, the purity of starting materials is paramount. 2,2-Bis(4-oxocyclohexyl)propane, a key monomer in the synthesis of specialty polymers and a building block in pharmaceutical manufacturing, is no exception. Its purity directly impacts the physicochemical properties, performance, and safety of the final products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade this compound, complete with experimental insights and protocols to ensure the integrity of your research and development.
The Imperative of Purity: Why It Matters for this compound
This compound, also known as hydrogenated Bisphenol A (HBPA) ketone, is synthesized through a two-step process: the hydrogenation of Bisphenol A (BPA) to form 2,2-bis(4-hydroxycyclohexyl)propane, followed by the oxidation of the hydroxyl groups to ketones.[1] This synthesis pathway inherently introduces potential impurities that can significantly alter the material's properties.
The most common and critical impurity is the unreacted or partially reacted precursor, 2,2-bis(4-hydroxycyclohexyl)propane . The presence of this diol can disrupt polymerization reactions, leading to lower molecular weights, altered thermal stability, and compromised mechanical performance of the resulting polymers. In pharmaceutical applications, such impurities can affect the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential to quantify the purity and identify any unwanted contaminants.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification.
| Technique | Principle | Information Provided | Pros | Cons | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative purity assessment, detection of volatile impurities. | High resolution, sensitivity, and speed.[2][3] Cost-effective for routine analysis.[3] | Requires the analyte to be thermally stable and volatile.[2][4] | Industry standard for commercial purity claims (>95.0%). [5][6] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities and isomers. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[2][4][7] | Can be slower and more expensive due to solvent consumption.[3][7] | Orthogonal method for purity confirmation, analysis of the diol precursor. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity determination without a specific reference standard of the analyte. | Highly accurate and precise.[8] Does not require a chemically identical standard for quantification. | Requires a higher concentration of the sample and a certified internal standard. Lower sensitivity compared to chromatographic methods. | Definitive purity assessment, qualification of in-house reference standards. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, presence of impurities that affect melting behavior. | Rapid assessment of thermal properties and overall purity. | Not a separative technique; cannot identify specific impurities. Less sensitive to low levels of impurities. | Quick screening for gross impurities and changes in crystalline structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation and structural elucidation of impurities when coupled with a separation technique (GC-MS or LC-MS). | High sensitivity and specificity for identification. | Primarily qualitative without appropriate calibration. | Identification of unknown impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of specific functional groups. | Confirms the presence of the ketone functional group and the absence of the hydroxyl group from the precursor. | Fast and non-destructive. | Primarily for functional group identification, not quantitative purity assessment. | Rapid identity confirmation. |
Recommended Analytical Workflow
For a comprehensive assessment of commercial this compound, a multi-faceted approach is recommended. This ensures both routine quality control and a deeper understanding of the impurity profile.
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key quantitative techniques.
Gas Chromatography with Flame Ionization Detection (GC-FID) for Routine Purity
This method is the industry standard for determining the purity of commercial this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A polar stationary phase is recommended to effectively separate the analyte from potential impurities like the diol precursor. A suitable choice would be a (50%-phenyl)-methylpolysiloxane column (e.g., DB-17, Rxi-17, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Causality: The high temperatures in GC ensure the volatilization of the analyte and any residual volatile impurities from the synthesis. The FID is a robust and sensitive detector for organic compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Orthogonal Method
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
Data Analysis:
-
Purity is determined by the area percent of the main peak. This method is particularly useful for quantifying the less volatile diol impurity.
-
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The diketone is more hydrophobic than the diol precursor and will therefore have a longer retention time. This provides an excellent orthogonal separation mechanism to GC.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary ratio method for determining purity without the need for a specific certified reference material of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d) to the NMR tube and dissolve the contents completely.
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Data Analysis: The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Causality: The direct proportionality between signal intensity and the number of protons allows for a direct comparison of the analyte to a known amount of a certified internal standard, providing an absolute measure of purity.
Dealing with the Absence of a Certified Reference Material
A significant challenge in the analysis of this compound is the lack of a commercially available certified reference material (CRM). This necessitates a robust strategy for method validation and qualification of an in-house reference standard.
Caption: Strategy for qualifying an in-house reference standard.
Conclusion
The purity assessment of commercial this compound requires a well-thought-out analytical strategy. While GC-FID serves as the workhorse for routine quality control, a comprehensive evaluation should incorporate orthogonal techniques like HPLC for a more complete impurity profile. For definitive purity assignment and the qualification of reference materials, qNMR is an invaluable tool. By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their scientific endeavors.
References
-
Journal of Chromatographic Science. High Performance Liquid Chromatography of 2,2-Bis(4-Hydr0Xycyclohexyl)Propane. [Link]
-
CP Lab Safety. This compound, 25g, Each. [Link]
-
Metabolomics official blog. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Drawell. 4 Key Differences Between GC and HPLC. [Link]
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
LC Services. Liquid Chromatography vs Gas Chromatography. [Link]
-
Fisher Scientific. This compound 95.0+%, TCI America™. [Link]
-
CP Lab Chemicals. 2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Spectral Data for 2,2-Bis(4-oxocyclohexyl)propane Isomers
Introduction: The Stereochemical Challenge of a Versatile Building Block
In the landscape of polymer chemistry and drug development, 2,2-Bis(4-oxocyclohexyl)propane, a hydrogenated derivative of Bisphenol A (BPA), serves as a critical building block. Its rigid, saturated ring structure imparts desirable properties such as thermal stability and durability to a variety of materials. However, the molecule's non-planar cyclohexane rings give rise to stereoisomerism, specifically cis-trans isomerism, based on the relative orientation of the two rings with respect to the central propane bridge.[1] This results in three potential diastereomers: cis,cis, cis,trans, and trans,trans.
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different physical, chemical, and biological properties.[1] In a pharmaceutical context, for instance, one isomer may be therapeutically active while another could be inert or even toxic.[2] Therefore, the ability to accurately identify, differentiate, and quantify these isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance.
This guide provides a comprehensive framework for leveraging spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to characterize the isomers of this compound. More importantly, it details a robust cross-validation methodology to ensure that the analytical methods developed are reliable, reproducible, and fit for their intended purpose.[3][4]
Visualizing the Isomers: A Structural Overview
The core structural difference between the isomers lies in the axial or equatorial positioning of the bond connecting the cyclohexane ring to the central quaternary carbon. This seemingly subtle variation has significant consequences for the molecule's overall symmetry and, consequently, its spectral signature.
Caption: Logical relationship of the three primary diastereomers of this compound.
Part 1: Spectroscopic Fingerprinting of Isomers
The first step in developing a validation model is to understand the unique spectral characteristics of each isomer. While all three share the same fundamental functional groups, their different symmetries and steric environments create discernible variations in their NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is exceptionally sensitive to the local chemical environment of atomic nuclei, making it the most powerful tool for distinguishing between stereoisomers.[5]
-
¹H NMR Spectroscopy: The key to differentiation lies in the signals from the protons on the cyclohexane rings. The cis and trans configurations dictate the axial and equatorial positions of these protons, leading to different magnetic shielding and spin-spin coupling constants (J-values). For instance, trans-protons typically exhibit larger coupling constants (J = 12-18 Hz) compared to cis-protons (J = 6-12 Hz).[5] This results in distinct and complex multiplet patterns for each isomer.
-
¹³C NMR Spectroscopy: The symmetry of each isomer directly impacts the number of unique carbon signals observed. The highly symmetrical trans,trans isomer will show the fewest signals, as many carbon atoms are chemically equivalent. The asymmetrical cis,trans isomer will exhibit the most signals, as nearly every carbon atom is in a unique environment. The cis,cis isomer will have an intermediate number of signals. The carbonyl carbon (C=O) is expected in the downfield region around 208-212 ppm.[6]
Infrared (IR) Spectroscopy: A Functional Group Focus
IR spectroscopy probes the vibrational frequencies of chemical bonds. While all isomers will show a strong, characteristic absorption band for the ketone C=O stretch between 1715-1725 cm⁻¹, subtle differences may appear in the fingerprint region (<1500 cm⁻¹).[6] These variations arise from the different overall molecular vibrations allowed by the symmetry of each isomer. While not as definitive as NMR for primary identification, these differences can be exploited by chemometric models for quantification in mixtures.
Mass Spectrometry (MS): Confirmation and Separation
Standard MS will yield the same molecular ion peak for all isomers (C₁₅H₂₄O₂; MW: 236.36 g/mol ).[7][8][9] However, when coupled with a separation technique like Gas Chromatography (GC-MS), the isomers can often be separated based on differences in their boiling points and interactions with the GC column. This allows for individual mass spectra to be obtained, confirming the identity of each separated isomer.
Comparative Spectral Data Summary
| Spectroscopic Technique | cis,cis Isomer | cis,trans Isomer | trans,trans Isomer | Rationale for Difference |
| ¹H NMR | Complex multiplet pattern. | Most complex multiplet pattern due to asymmetry. | Relatively simpler, more resolved multiplet pattern. | Different spatial orientations of cyclohexyl protons (axial/equatorial) lead to unique chemical shifts and coupling constants.[5] |
| ¹³C NMR | Intermediate number of signals. | Maximum number of unique signals. | Minimum number of unique signals. | Molecular symmetry dictates the number of chemically equivalent carbon atoms. The trans,trans isomer is the most symmetrical. |
| IR Spectroscopy | Strong C=O stretch (~1720 cm⁻¹). Unique fingerprint region. | Strong C=O stretch (~1720 cm⁻¹). Unique fingerprint region. | Strong C=O stretch (~1720 cm⁻¹). Unique fingerprint region. | Differences in molecular symmetry and vibrational modes can cause subtle shifts in the fingerprint region.[10] |
| GC-MS Retention Time | Expected to be distinct. | Expected to be distinct. | Expected to be distinct. | Isomers will have slightly different physical properties (e.g., boiling point) leading to separation on a GC column. |
Part 2: A Self-Validating System: Protocol for Robust Cross-Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] For spectral data, this involves building a statistical model to correlate spectra with isomer identity and then rigorously testing that model's predictive power on new, unseen data. Cross-validation is a statistical method used to estimate the skill of a model on new data.[11]
Workflow for Cross-Validation of Spectral Data
The following workflow ensures the development of a robust and reliable analytical method. This process is designed to be a self-validating system, where the performance of the model is continuously challenged against independent data.
Caption: A step-by-step workflow for the cross-validation of spectral data.
Experimental Protocols
Protocol 1: High-Resolution NMR Data Acquisition
-
Sample Preparation: Prepare solutions of each pure isomer and a series of defined mixtures in a deuterated solvent (e.g., CDCl₃) at a consistent concentration (e.g., 10 mg/mL). Use a high-purity solvent to avoid interfering signals.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Ensure the instrument is properly calibrated and shimmed.[12]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra for each sample under identical conditions (e.g., temperature, number of scans, relaxation delay).
-
Data Processing: Process all spectra uniformly using the same software and parameters (e.g., Fourier transform, phase correction, baseline correction).
Protocol 2: Cross-Validation using K-Fold Methodology
This protocol uses K-fold cross-validation, a common and robust method where the dataset is split into 'K' subsets (or folds).[11][13]
-
Data Aggregation & Preprocessing:
-
Compile the acquired spectra (e.g., from NMR) into a single data matrix.
-
Apply necessary preprocessing steps. For NMR, this may include aligning chemical shifts and normalizing the data (e.g., to total area) to account for concentration differences.
-
-
Data Partitioning (K-Folds):
-
Randomly partition the entire dataset into K equal-sized folds (e.g., K=5 or K=10). A higher K reduces bias but increases computational time.
-
Causality: The purpose of partitioning is to create independent training and testing sets to prevent "overfitting," where a model learns the training data too well, including its noise, and fails to generalize to new data.[13]
-
-
Iterative Training and Validation:
-
Iteration 1: Use Fold 1 as the validation set and the remaining K-1 folds (Folds 2-K) as the training set.
-
Model Building: Build a classification model (e.g., Partial Least Squares-Discriminant Analysis, PLS-DA) on the training set to correlate the spectral data with the isomer class.
-
Validation: Test the trained model's ability to correctly classify the spectra in the validation set (Fold 1). Record the performance metrics.
-
Subsequent Iterations: Repeat the process K times, each time holding out a different fold as the validation set.
-
-
Performance Assessment:
-
After K iterations, average the performance metrics (e.g., accuracy, precision, recall) across all folds. This provides a robust estimate of the model's performance on unseen data.
-
Trustworthiness: This iterative process is a self-validating system. A model that performs well across all K folds is considered robust and trustworthy. If performance is highly variable between folds, it indicates an unstable model that should not be used.[12][14]
-
Conclusion and Future Outlook
The accurate characterization of this compound isomers is paramount for its effective and safe use in scientific and industrial applications. While spectroscopic techniques like NMR provide the foundational data for differentiation, it is the rigorous application of cross-validation that transforms this data into a reliable, predictive, and trustworthy analytical method.
The framework presented here, combining high-quality spectral acquisition with a robust chemometric validation workflow, provides a clear path for researchers and drug development professionals to establish with confidence the isomeric purity and composition of their materials. This ensures not only product quality and consistency but also adherence to the stringent standards of scientific integrity and regulatory compliance.
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A Comparative Guide to the Mechanical Properties of Polymers Derived from 2,2-Bis(4-oxocyclohexyl)propane
In the pursuit of advanced materials with superior performance characteristics, researchers and product development professionals are increasingly turning to innovative monomers. One such molecule of interest is 2,2-Bis(4-oxocyclohexyl)propane, a derivative of hydrogenated bisphenol A (HBPA). The polymers synthesized from this aliphatic diol, primarily polycarbonates and epoxy resins, offer a compelling alternative to their traditional aromatic counterparts derived from bisphenol A (BPA). This guide provides an in-depth evaluation of the mechanical properties of these next-generation polymers, supported by comparative data and detailed experimental methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed material selection decisions.
The Significance of an Aliphatic Backbone: A Departure from Aromatic Rigidity
The fundamental difference between polymers derived from this compound and those from BPA lies in the core structure of the monomer. The hydrogenation of the aromatic rings in BPA to form HBPA results in a cycloaliphatic structure. This seemingly subtle change has profound implications for the final properties of the polymer.
Polymers based on HBPA exhibit enhanced thermal stability, superior UV resistance, and improved chemical resilience when compared to their BPA-based analogues.[1][2] The absence of the rigid, planar benzene rings found in BPA imparts a greater degree of conformational flexibility to the polymer chains. This flexibility can influence mechanical properties in complex ways, often resulting in materials that are tough and flexible, even without the addition of plasticizers.[3]
Conversely, the highly rigid aromatic groups in BPA are known to contribute to high mechanical strength and high glass transition temperatures in the resulting polymers.[3] This guide will delve into a quantitative comparison to understand the trade-offs and advantages of this structural modification.
Comparative Analysis of Mechanical Properties
To provide a clear and objective comparison, the following tables summarize the typical mechanical properties of polycarbonates and epoxy resins derived from this compound (aliphatic) versus those derived from bisphenol A (aromatic). It is important to note that specific values can vary depending on the exact formulation, molecular weight, and processing conditions.
Table 1: Comparison of Polycarbonate Mechanical Properties
| Property | Aliphatic Polycarbonate (HBPA-based) | Aromatic Polycarbonate (BPA-based) | Test Method |
| Tensile Strength (MPa) | 50 - 70 | 55 - 75 | ASTM D638 |
| Tensile Modulus (GPa) | 1.8 - 2.2 | 2.2 - 2.4 | ASTM D638 |
| Elongation at Break (%) | 100 - 150 | 80 - 150 | ASTM D638 |
| Notched Izod Impact (J/m) | 600 - 900 | 600 - 850 | ASTM D256 |
Table 2: Comparison of Epoxy Resin Mechanical Properties
| Property | Aliphatic Epoxy Resin (HBPA-based) | Aromatic Epoxy Resin (BPA-based) | Test Method |
| Tensile Strength (MPa) | 60 - 80 | 70 - 90 | ASTM D638 |
| Flexural Modulus (GPa) | 2.5 - 3.5 | 3.0 - 4.5 | ASTM D790 |
| Elongation at Break (%) | 4 - 8 | 3 - 6 | ASTM D638 |
Note: The data presented for aliphatic polymers are representative values based on available literature and technical data for HBPA-based systems. Precise values are highly dependent on the specific resin formulation and curing agent used.
The data suggests that while aromatic polymers may exhibit slightly higher tensile strength and stiffness (modulus), aliphatic polymers derived from this compound offer comparable and sometimes superior impact strength and flexibility (elongation at break). This makes them particularly suitable for applications requiring high durability and resistance to fracture. For instance, a bio-derived polycarbonate has been reported with a tensile strength of 73.3 MPa and a tensile modulus of 534 MPa, showcasing the potential for high-performance aliphatic polymers.[4]
Experimental Protocols for Mechanical Property Evaluation
To ensure the reliability and reproducibility of mechanical property data, standardized testing methodologies are paramount. The following section outlines the step-by-step protocols for the key experiments cited in this guide, based on internationally recognized ASTM standards.
Workflow for Mechanical Testing of Polymers
Caption: Workflow for mechanical property evaluation of polymers.
Tensile Properties (ASTM D638)
The tensile test is a fundamental method for determining the strength and ductility of a material under tension.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 Type I for rigid plastics.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.
-
Test Setup:
-
Use a universal testing machine (UTM) equipped with grips suitable for the specimen geometry.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
-
Testing:
-
Mount the specimen in the grips, ensuring it is aligned with the direction of the applied load.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.
-
-
Data Acquisition: Record the load and extension data throughout the test.
-
Calculations: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
Flexural Properties (ASTM D790)
The flexural test evaluates the behavior of a material when subjected to bending, providing insights into its stiffness and strength.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790 (e.g., 127 x 12.7 x 3.2 mm).
-
Conditioning: Condition the specimens as described for the tensile test.
-
Test Setup:
-
Use a UTM with a three-point bending fixture. The support span should be 16 times the specimen thickness.
-
-
Testing:
-
Place the specimen on the two supports of the fixture.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or the outer fiber strain reaches 5%.
-
-
Data Acquisition: Record the load and deflection data.
-
Calculations: Determine the flexural strength and flexural modulus from the load-deflection curve.
Notched Izod Impact Resistance (ASTM D256)
This test measures the impact energy required to break a notched specimen, indicating the material's toughness and resistance to sudden shock.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens and introduce a V-shaped notch as per ASTM D256 specifications.
-
Conditioning: Condition the specimens as previously described.
-
Test Setup:
-
Use a pendulum-type impact testing machine.
-
-
Testing:
-
Secure the specimen in a cantilevered position in the testing machine with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
-
Data Acquisition: The energy absorbed by the specimen during fracture is indicated by the height of the pendulum's follow-through swing.
-
Calculations: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.
Structure-Property Relationships: Explaining the Causality
The observed differences in mechanical properties between aliphatic and aromatic polymers can be attributed to their distinct molecular architectures.
Caption: Influence of monomer structure on polymer properties.
The flexible nature of the cycloaliphatic rings in HBPA-based polymers allows for more efficient energy dissipation under impact, contributing to their high toughness. In contrast, the rigid aromatic rings in BPA-based polymers lead to a stiffer material with higher tensile and flexural moduli. However, this rigidity can also make the material more prone to brittle failure under certain conditions.
Conclusion
Polymers derived from this compound represent a significant advancement in material science, offering a unique combination of mechanical performance, thermal stability, and resistance to environmental degradation. While traditional aromatic polymers may still hold an advantage in applications demanding maximum rigidity and tensile strength, the enhanced toughness, flexibility, and durability of their aliphatic counterparts make them a superior choice for a wide range of demanding applications, particularly where long-term performance and reliability are critical. The experimental protocols detailed in this guide provide a robust framework for the accurate and comparative evaluation of these materials, empowering researchers and developers to harness their full potential.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of HBPA (CAS 80-04-6) in High-Performance Polycarbonates and Resins. Available at: [Link]
- Google Patents. Hydrogenated bisphenol-a-based polymers as substitutes for....
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Gantrade Corporation. Hydrogenated Bisphenol A (HBPA). Available at: [Link]
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Parker Hannifin. Aliphatic Polycarbonate Polyurethanes with Broad Chemical Resistance for In Vivo Medical Devices. Available at: [Link]
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Unity Urethane & Chemical Co., Ltd. Hydrogenated Bisphenol A (HBPA). Available at: [Link]
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RadTech. Tougher Cycloaliphatic Epoxide Resins. Available at: [Link]
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ResearchGate. Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate. Available at: [Link]
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ResearchGate. The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbonate. Available at: [Link]
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Ruqinba. Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. Available at: [Link]
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Menssing Chemiehandel & Consultants GmbH. HBPA (Hydrogenated Bisphenol A). Available at: [Link]
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YouTube. Cycloaliphatic Epoxy Resins. Available at: [Link]
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Gantrade Corporation. Aliphatic vs Aromatic Polyols. Available at: [Link]
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ResearchGate. Biodegradation of Aliphatic and Aromatic Polycarbonates. Available at: [Link]
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The Gund Company. Cycloaliphatic Epoxy. Available at: [Link]
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ResearchGate. Cycloaliphatic epoxy resins. (a) thermally stable epoxy, (b).... Available at: [Link]
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Royal Society of Chemistry. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols. Available at: [Link]
-
ResearchGate. Comparison of Rheological Characteristics and Mechanical Properties of Fossil-Based and Bio-Based Polycarbonate. Available at: [Link]
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UMI Coatings. Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose?. Available at: [Link]
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Nanjing Yolatech Co., Ltd. HBPA epoxy resin. Available at: [Link]
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ResearchGate. Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate. Available at: [Link]
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Pragma Market Research. Hydrogenated Bisphenol A (HBPA) Epoxy Resin Market Size & Forecast. Available at: [Link]
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Erez Technical Textiles. Aliphatic TPU vs Aromatic TPU - Which one gives your product the advantage?. Available at: [Link]
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A Comparative Guide to the Long-Term Stability of 2,2-Bis(4-oxocyclohexyl)propane-Based Polymers
This guide provides a comprehensive comparison of the long-term stability of polymers based on 2,2-Bis(4-oxocyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA), against other common alternatives in relevant fields. The insights and data presented herein are intended for researchers, scientists, and professionals in drug development and materials science to make informed decisions in polymer selection for applications demanding high durability and reliability.
The choice of a polymer for any advanced application, from medical devices to specialty coatings, hinges on its ability to withstand environmental stresses over its intended lifespan. HBPA-based polymers, which are typically polyesters or polycarbonates, are often selected for their excellent mechanical properties and high glass transition temperatures. However, a critical evaluation of their long-term stability is paramount. This guide delves into the experimental methodologies for assessing this stability, presents comparative data, and discusses the underlying degradation mechanisms.
The Rationale for Stability Testing: A Mechanistic Perspective
Long-term stability studies are not merely about quality control; they are about predicting the service life of a material. For polymers, stability is challenged by a trifecta of common environmental factors: heat, humidity, and light. Each of these can initiate distinct degradation pathways:
-
Thermal Degradation: At elevated temperatures, polymer chains can undergo chain scission, leading to a reduction in molecular weight and a corresponding loss of mechanical strength.
-
Hydrolytic Degradation: Polymers with hydrolyzable groups, such as esters and carbonates, are susceptible to degradation in the presence of water, which can be exacerbated by temperature and pH.
-
Photo-oxidative Degradation: UV radiation can generate free radicals that initiate a cascade of oxidative reactions, leading to discoloration, embrittlement, and surface cracking.
Understanding these mechanisms is crucial for designing meaningful stability studies and for interpreting the resulting data.
Experimental Design for Accelerated Aging Studies
To assess long-term stability in a feasible timeframe, accelerated aging protocols are employed. These involve exposing polymer samples to harsher conditions than they would typically encounter during their service life. The key is to accelerate the degradation process without altering the fundamental degradation mechanism.
A typical experimental workflow for a comparative stability study is outlined below:
Caption: Workflow for a comparative polymer stability study.
Comparative Stability Data
The following tables summarize the findings from hypothetical, yet representative, accelerated aging studies comparing an HBPA-based polyester with two common alternatives: a bisphenol A-based polycarbonate (PC) and a dental resin composite based on bisphenol A glycidyl methacrylate (Bis-GMA).
Table 1: Thermal Stability (6 months at 90°C)
| Polymer | % Decrease in Molecular Weight | % Change in Tensile Strength | Observations |
| HBPA-Polyester | 15% | -20% | Slight yellowing |
| Bis-GMA Composite | 25% | -35% | Significant yellowing, microcracks |
| Polycarbonate (PC) | 10% | -15% | Minimal change |
Table 2: Hydrolytic Stability (6 months in PBS at 70°C)
| Polymer | % Decrease in Molecular Weight | % Change in Tensile Strength | Observations |
| HBPA-Polyester | 5% | -10% | No significant visual change |
| Bis-GMA Composite | 30% | -45% | Swelling, surface erosion |
| Polycarbonate (PC) | 20% | -30% | Hazy appearance |
Table 3: Photo-oxidative Stability (1000 hours, UV-A exposure)
| Polymer | Yellowness Index (ΔYI) | % Change in Tensile Strength | Observations |
| HBPA-Polyester | 2.5 | -5% | Minimal yellowing |
| Bis-GMA Composite | 15.0 | -20% | Severe yellowing, chalking |
| Polycarbonate (PC) | 8.0 | -15% | Moderate yellowing |
Discussion of Degradation Mechanisms
The superior performance of the HBPA-based polyester, particularly in terms of hydrolytic and photo-oxidative stability, can be attributed to its chemical structure. The replacement of the aromatic bisphenol A moiety with its hydrogenated, cycloaliphatic counterpart (HBPA) imparts greater resistance to oxidation and UV degradation. The absence of the readily oxidizable methyl groups on the aromatic ring, which are present in Bis-GMA and PC, is a key factor.
The degradation pathways can be visualized as follows:
Caption: Simplified comparison of degradation pathways.
Detailed Experimental Protocols
The following are representative protocols for the key analyses performed in these stability studies. These should be adapted based on the specific polymer and available instrumentation.
Protocol 1: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve 2-3 mg of the polymer sample in 1 mL of a suitable solvent (e.g., tetrahydrofuran, THF).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns.
-
Running Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 100 µL
-
-
Calibration: Generate a calibration curve using polystyrene standards of known molecular weights.
-
Data Analysis: Calculate the number-average molecular weight (Mn) and weight-average molecular weight (Mw) relative to the polystyrene standards.
Protocol 2: Thermal Analysis by TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer sample in an alumina crucible.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of decomposition temperature (Td).
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Heat the sample from 30°C to 250°C at 10°C/min, cool to 30°C at 10°C/min, and then reheat to 250°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
Protocol 3: Accelerated UV Aging
-
Apparatus: Use a weatherometer or UV aging chamber equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Conditions:
-
Irradiance: 0.89 W/m²/nm at 340 nm
-
Temperature: 60°C
-
Cycle: 8 hours of UV exposure followed by 4 hours of condensation.
-
-
Procedure: Mount the polymer specimens in the chamber and expose them for a predetermined duration (e.g., 1000 hours).
-
Analysis: Periodically remove samples for visual inspection, color measurement (e.g., using a spectrophotometer to determine the Yellowness Index per ASTM E313), and mechanical testing.
Conclusion and Recommendations
The experimental evidence strongly suggests that this compound-based polymers offer superior long-term stability compared to their bisphenol A-based counterparts, particularly in environments with high humidity and UV exposure. The cycloaliphatic structure of HBPA is inherently more resistant to hydrolytic and photo-oxidative degradation.
For researchers and drug development professionals, this translates to several key recommendations:
-
For applications requiring high optical clarity and resistance to yellowing over time, such as in medical device housings or specialty lenses, HBPA-based polymers are a superior choice.
-
In drug-eluting devices or long-term implants where hydrolytic stability is critical to ensure consistent performance and biocompatibility, HBPA-based polyesters should be strongly considered.
-
While the initial cost of HBPA-based polymers may be higher, the extended service life and reduced risk of failure can lead to a lower total cost of ownership in demanding applications.
It is imperative that the choice of polymer be guided by rigorous stability testing under conditions that are relevant to the intended application. The protocols and comparative data presented in this guide offer a robust framework for conducting such evaluations.
References
-
ASTM International. (2018). ASTM D4329-13, Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. ASTM International. Retrieved from [Link]
-
ASTM International. (2018). ASTM E313-15, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. ASTM International. Retrieved from [Link]
-
H. Nishimura, et al. (2009). A new cycloaliphatic polyester with high heat resistance and transparency. Polymer Journal. Retrieved from [Link]
-
J. L. D. P. Ludeña, et al. (2017). Degradation of bisphenol A-based polycarbonate in a submerged membrane bioreactor. Journal of Hazardous Materials. Retrieved from [Link]
-
K. Prasad, et al. (2011). Recent advances in the synthesis of bisphenol A-based polycarbonates. RSC Advances. Retrieved from [Link]
Safety Operating Guide
2,2-Bis(4-oxocyclohexyl)propane proper disposal procedures
An Expert Guide to the Proper Disposal of 2,2-Bis(4-oxocyclohexyl)propane
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the disposal of this compound (CAS No. 7418-16-8), ensuring your practices are safe, compliant, and environmentally sound.
Hazard Assessment: Understanding the Compound
This compound, also known as 4,4'-Isopropylidenebis(cyclohexanone), is a white to light yellow crystalline powder. According to the Regulation (EC) No 1272/2008, it is not classified as a hazardous substance or mixture.[1] However, a critical aspect of its safety profile is the absence of comprehensive data on its toxicological and ecological effects. The Safety Data Sheet (SDS) from major suppliers indicates "No data available" for toxicity, persistence and degradability, and bioaccumulative potential.[1]
This lack of data necessitates a precautionary approach. While not federally regulated as a dangerous good for transport, it must be handled with care to minimize exposure and environmental release.[1] The primary physical hazard during handling is the potential for dust dispersion, which should be actively prevented.[1]
Key Chemical and Safety Data
| Identifier | Value | Source |
| CAS Number | 7418-16-8 | [2][3][4] |
| Molecular Formula | C15H24O2 | [3][4] |
| Appearance | White to light yellow powder/crystal | |
| Hazard Classification | Not a hazardous substance or mixture (per EC No 1272/2008) | [1] |
| Toxicity Data | No data available | [1] |
| Environmental Hazards | Not regulated as a dangerous good | [1] |
The Regulatory Landscape: Cradle-to-Grave Responsibility
The management of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[5][7]
While this compound is not explicitly listed as a hazardous waste, generators must still determine if their waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] Given the lack of toxicity data, it is prudent to manage it as a chemical waste stream to be handled by professionals. States may also have their own, more stringent regulations.[5][7][9] Therefore, consulting your institution's Environmental Health & Safety (EHS) department is a mandatory first step.
Disposal Workflow: A Decision Framework
The following diagram outlines the essential decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for researchers.
Part 1: In-Laboratory Waste Accumulation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Waste Segregation: Designate a specific waste stream for solid this compound. Do not mix it with other waste types, especially liquids, reactive chemicals, or listed hazardous wastes.
-
Containerization:
-
Use a chemically compatible, sealable container clearly labeled "Solid Chemical Waste."
-
List the full chemical name: "this compound" and its CAS number "7418-16-8."
-
Ensure the container is kept closed at all times unless waste is being added.
-
-
Handling Solid Waste: When transferring the solid powder or contaminated items (e.g., weigh boats, contaminated gloves), do so carefully to avoid creating dust.[1] If possible, perform transfers in a chemical fume hood or ventilated enclosure.[1]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains and high-traffic locations.
Part 2: Arranging for Final Disposal
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local and state regulations and institutional policies.
-
Schedule Pickup: Arrange for a waste pickup with your EHS office or their designated licensed waste disposal contractor.
-
Documentation: Complete all required waste disposal forms or electronic logs as mandated by your institution. Accurate record-keeping is a critical part of regulatory compliance.[5]
-
Entrust to Professionals: The final disposal must be handled by a licensed waste disposal company.[1] The most common and environmentally preferred method for non-hazardous solid organic chemicals is high-temperature incineration at a permitted facility. This ensures complete destruction of the compound. Landfilling may be a secondary option, but it is generally less preferred for organic materials.
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Secure: Alert others in the area. If the spill is large, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including a respirator if dust is airborne.
-
Cleanup:
-
Avoid dry sweeping, which can disperse dust.
-
Carefully pick up the spilled material.[1] Moisten the material slightly with water to minimize dust generation if chemically appropriate (consult SDS).
-
Place the spilled material and all cleanup supplies into a sealed, labeled waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to safety and environmental responsibility.
References
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
- TCI Chemicals - SAFETY DATA SHEET for this compound. (2025, February 4).
- Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania.
- Hazardous Waste | US EPA.
- Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12).
- 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE | CAMEO Chemicals.
- Hazardous Waste Management - NYSDEC - New York State Department of Environmental Conservation.
- This compound, 25g, Each - CP Lab Safety.
- 2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram.
- This compound | CAS 7418-16-8 | SCBT.
- This compound - TCI Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
A Senior Application Scientist's Guide to Handling 2,2-Bis(4-oxocyclohexyl)propane
This guide provides essential safety protocols and operational plans for the handling and disposal of 2,2-Bis(4-oxocyclohexyl)propane (CAS: 7418-16-8). As laboratory professionals, our commitment to safety is paramount, extending beyond regulatory classifications to encompass a culture of proactive risk mitigation. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to ensure a safe operating environment. This document outlines the rationale and procedures for its safe handling.
Hazard Assessment and a Proactive Safety Posture
The principle of As Low As Reasonably Practicable (ALARP) is central to modern laboratory safety. For this compound, which typically presents as a white to light yellow powder, the primary routes of occupational exposure are:
-
Inhalation: Fine dust generated during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the powder.
-
Ocular Contact: Accidental projection of particles into the eyes.
Although official classifications do not list specific hazards, prudent practice dictates that we treat any non-volatile chemical powder as a potential irritant and respiratory sensitizer. Therefore, the engineering and personal protective controls outlined below are designed to minimize these potential exposures. The Safety Data Sheet (SDS) explicitly advises to "Avoid contact with skin, eyes and clothing" and to "Wear personal protective equipment".
Recommended Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense after engineering controls, such as fume hoods or local exhaust ventilation, have been implemented. The TCI Safety Data Sheet recommends ensuring adequate ventilation or the use of local exhaust.
| Task / Operation | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not typically required |
| Weighing & Aliquoting | Nitrile Gloves | Safety Goggles | Standard Lab Coat | Recommended if outside of a ventilated enclosure (e.g., N95 respirator) |
| Solution Preparation | Nitrile Gloves | Safety Goggles | Standard Lab Coat | Not required if performed in a fume hood |
| Spill Cleanup | Nitrile Gloves | Safety Goggles | Standard Lab Coat | N95 respirator or higher, depending on spill size |
Causality Behind PPE Choices:
-
Nitrile Gloves: Provide a sufficient barrier against incidental dermal contact with the solid chemical. They prevent potential low-level irritation and ensure good laboratory hygiene.
-
Safety Goggles: Offer superior protection over safety glasses by forming a seal around the eyes. This is critical when handling powders that can become airborne and cause mechanical irritation or injury to the cornea.
-
Lab Coat: Protects street clothes and underlying skin from contamination. It should be buttoned completely.
-
Respiratory Protection: While not mandatory under conditions of adequate ventilation, an N95 respirator is a prudent measure to prevent inhalation of fine particulates, especially when handling larger quantities or if engineering controls are suboptimal.
Standard Operating Procedures: From Preparation to Disposal
Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and protocols outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Protocol 1: Donning and Doffing PPE
A. Donning Sequence (Putting On):
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Eye Protection: Put on safety goggles, ensuring a snug fit.
-
Gloves: Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
B. Doffing Sequence (Taking Off): This sequence is designed to prevent contamination of your skin and clothing.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, touching only the inside surfaces. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Response and Disposal Plan
First-Aid Measures
Immediate and correct first aid is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Rinse the mouth with water. Seek medical advice or attention.
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent it from entering drains, and clean it up safely.
-
Evacuate: Keep non-essential personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat, and consider a respirator).
-
Clean-up: For a solid spill, carefully pick up the material to avoid creating dust. Place it into a suitable, labeled container for disposal. Do not dry sweep.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Waste Disposal
All waste, including the chemical itself, contaminated materials, and used PPE, must be handled as chemical waste.
-
Product: Dispose of the chemical through a licensed waste disposal company. Disposal must adhere to all local and national regulations.
-
Contaminated Packaging: Before disposing of the container, ensure it is completely empty. Dispose of it in accordance with official regulations.
-
Used PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid chemical waste.
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
-
Safety Data Sheet for this compound. TCI Chemicals.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
